1-(4-Nitrophenyl)guanidine nitrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
nitric acid;2-(4-nitrophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYYGKJQOLCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Nitrophenyl)guanidine nitrate chemical structure and formula
An In-Depth Technical Guide to 1-(4-Nitrophenyl)guanidine Nitrate: Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
1-(4-Nitrophenyl)guanidine nitrate is a chemical compound of significant interest to researchers and drug development professionals. It incorporates two key structural motifs: the highly basic and versatile guanidinium group, and the synthetically useful nitrophenyl moiety. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a reasoned synthesis protocol, and its primary applications, grounding all technical claims in authoritative sources.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
The compound is systematically known as N-(4-Nitrophenyl)guanidine nitrate. It is identified in chemical databases by the following:
-
Synonyms : Guanidine, (4-nitrophenyl)-, mononitrate; 4-Nitrophenylguanidine nitrate[1]
Molecular Structure and Formula
1-(4-Nitrophenyl)guanidine nitrate is an organic salt with a molecular weight of 243.18 g/mol .[1][2] It consists of a 1-(4-nitrophenyl)guanidinium cation and a nitrate (NO₃⁻) anion. The positive charge on the guanidinium cation is delocalized across the central carbon and three nitrogen atoms through resonance, a key feature contributing to its stability and chemical properties.
A simplified representation of the compound's ionic nature.
Physicochemical and Computational Properties
The properties of this compound make it suitable for use in organic synthesis. It is typically supplied as a solid and requires specific storage conditions to maintain its integrity.
| Property | Value | Source(s) |
| Molecular Weight | 243.18 g/mol | [1][2] |
| Appearance | Off-white to white solid | [3] (inferred) |
| Storage | Sealed in a dry place, room temperature or 4°C. | [1][2] |
| Topological Polar Surface Area (TPSA) | 168.41 Ų | [1] |
| LogP | 0.55247 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanistic Insights
Rationale for Synthetic Strategy
The synthesis of N-aryl guanidines is a well-established transformation in organic chemistry. The most direct approach involves the reaction of an aniline derivative with a guanidinylating agent. For 1-(4-Nitrophenyl)guanidine nitrate, the logical precursors are 4-nitroaniline and a source for the guanidine functional group, such as cyanamide. The reaction is typically acid-catalyzed, promoting the nucleophilic attack of the aniline nitrogen onto the carbon of the cyanamide. The use of nitric acid in the reaction medium or during workup directly affords the desired nitrate salt. A patented procedure for a closely related analog, 2-methyl-5-nitrophenyl guanidine nitrate, involves the reaction of the corresponding aniline with a cyanamide solution and nitric acid, demonstrating the industrial feasibility of this pathway.[4]
Experimental Protocol (Representative)
This protocol is a representative method based on established chemical principles and related procedures.[4] It should be performed by trained professionals with appropriate safety precautions.
-
Reaction Setup : In a three-necked flask equipped with a reflux condenser and a thermometer, add 4-nitroaniline (1.0 eq), 50% aqueous cyanamide solution (2.5 eq), and water.
-
Acidification : Heat the mixture to 60-65 °C. Slowly add concentrated hydrochloric or nitric acid (1.5-2.0 eq) dropwise, maintaining the temperature. The acid catalyzes the addition of the aniline to the cyanamide.
-
Reaction : After the addition is complete, maintain the reaction at reflux for 4-6 hours, monitoring the consumption of 4-nitroaniline by TLC or LC-MS.
-
Workup and Salt Formation : Cool the reaction mixture to room temperature. If hydrochloric acid was used, carefully add a solution of sodium nitrate to perform a salt exchange. Adjust the pH to approximately 8 with an aqueous sodium hydroxide solution to precipitate the free base if isolation is desired, or crystallize the nitrate salt directly by controlling the pH and concentration.
-
Isolation and Purification : Filter the resulting solid precipitate. Wash the filter cake with cold water to remove inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(4-Nitrophenyl)guanidine nitrate.
A conceptual workflow for the synthesis process.
Applications in Research and Drug Development
Core Utility as a Synthetic Intermediate
The primary value of 1-(4-Nitrophenyl)guanidine nitrate lies in its role as a versatile intermediate for constructing more complex molecules. A compelling example is the use of the closely related compound, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, as a key intermediate in the synthesis of Imatinib .[5] Imatinib is a highly successful tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. In such syntheses, the guanidine moiety is reacted with another fragment, often a pyrimidine derivative, to form the core structure of the final API.
The Pharmacological Significance of the Guanidinium and Nitrophenyl Groups
-
Guanidinium Moiety : The guanidinium group is a privileged structure in medicinal chemistry. Its ability to form strong, bidentate hydrogen bonds and engage in charge-pairing interactions allows it to bind effectively to biological targets like carboxylate groups in proteins.[6][7] Numerous approved drugs across various therapeutic areas, including antivirals, antihypertensives, and antibiotics, contain this functional group.[6]
-
Nitrophenyl Moiety : The nitrophenyl group serves two main purposes. Firstly, the nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule. Secondly, and more importantly in multi-step synthesis, the nitro group can be readily reduced to an aniline. This newly formed amino group provides a chemical handle for subsequent reactions, allowing for the extension and diversification of the molecular scaffold.
Conceptual diagram showing the compound's role in a synthetic route to an API.
Safety and Handling
-
Irritation : A structurally similar compound, 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate, is classified as causing skin irritation (H315) and serious eye irritation (H319).[8]
-
Oxidizing Properties : The parent salt, guanidine nitrate, is an oxidizer and can be a fire and explosion hazard, especially when heated or mixed with combustible materials.[9]
-
Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[8] The material should be handled in a well-ventilated area, and dust formation should be minimized. Store in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[8]
Conclusion
1-(4-Nitrophenyl)guanidine nitrate is a valuable chemical reagent for professionals in drug discovery and organic synthesis. Its structure provides a stable platform combining the versatile guanidine group with a modifiable nitrophenyl ring. Its principal application is as a key intermediate in the construction of complex heterocyclic systems, exemplified by the synthesis of important pharmaceuticals like Imatinib. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
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N-(4-NITROPHENYL)GUANIDINE. gsrs. [Link]
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Preparation of 1-nitroguanidine. PrepChem.com. [Link]
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(2-Methyl-5-nitrophenyl)guanidine nitrate. ChemBK. [Link]
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(2-Methyl-5-nitrophenyl)guanidine nitrate. CAS Common Chemistry. [Link]
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GUANIDINE NITRATE. Ataman Kimya. [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]
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A Comprehensive Technical Guide to N-(4-Nitrophenyl)guanidine Nitrate (CAS Number 142992-72-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of N-(4-Nitrophenyl)guanidine nitrate, a key chemical intermediate in pharmaceutical synthesis. Drawing upon available technical data, this document elucidates its chemical identity, properties, and significant applications, with a particular focus on its role in the development of the landmark anti-cancer drug, imatinib. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides context through data from closely related compounds to offer valuable insights for research and development professionals.
Chemical Identity and Structure
N-(4-Nitrophenyl)guanidine nitrate is unequivocally identified by the CAS number 142992-72-1. It is crucial to distinguish it from similar compounds, as initial database searches can sometimes present ambiguities.
Molecular Formula: C₇H₉N₅O₅[1]
Molecular Weight: 243.18 g/mol [1]
Synonyms: Guanidine, (4-nitrophenyl)-, mononitrate[1]
The structure consists of a guanidinium cation, where one of the amino groups is substituted with a 4-nitrophenyl group, and a nitrate anion. The presence of the nitro group and the guanidinium moiety are central to its reactivity and utility in synthesis.
Physicochemical Properties: A Blend of Computed and Analog-Derived Data
Table 1: Computed Physicochemical Properties of N-(4-Nitrophenyl)guanidine Nitrate
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 168.41 Ų | [1] |
| logP | 0.55247 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 2 | [1] |
These computed values suggest that N-(4-Nitrophenyl)guanidine nitrate is a polar molecule with limited lipid solubility.
Table 2: Experimental Properties of Related Compounds
To provide a practical reference, the experimental properties of the parent compound, Guanidine Nitrate, and a closely related intermediate, (2-Methyl-5-nitrophenyl)guanidine nitrate, are presented below. These values should be considered as approximations for N-(4-Nitrophenyl)guanidine nitrate and require experimental verification for the specific compound.
| Property | Guanidine Nitrate (CAS 506-93-4) | (2-Methyl-5-nitrophenyl)guanidine nitrate (CAS 152460-08-7) |
| Appearance | White crystalline solid | Off-White Solid |
| Melting Point | 213–215 °C (decomposes) | 216-218 °C[2] |
| Solubility | Soluble in water | Soluble in Water |
The Cornerstone of Imatinib Synthesis: A Mechanistic Perspective
The primary and most significant application of N-(4-Nitrophenyl)guanidine nitrate is its role as a crucial building block in the synthesis of Imatinib (marketed as Gleevec®), a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[3][4][5][6] The guanidine moiety of the molecule is a precursor to the pyrimidine ring, a core structural feature of imatinib.
The synthesis of imatinib is a multi-step process, and several routes have been developed. A common pathway involves the condensation of an enaminone with a guanidine derivative to form the central pyrimidine ring.
Visualizing the Pathway: Synthesis of a Key Imatinib Intermediate
The following diagram illustrates a generalized workflow for the formation of the N-aryl pyrimidine intermediate from a guanidine nitrate derivative.
Caption: Formation of the core pyrimidine ring of Imatinib.
Experimental Protocol: Synthesis of the Pyrimidine Intermediate
The following is a representative, step-by-step methodology for the synthesis of the key pyrimidine intermediate, adapted from literature procedures for Imatinib synthesis.[5][6]
Objective: To synthesize N-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine through the cyclocondensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one and N-(4-nitrophenyl)guanidine nitrate.
Materials:
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
N-(4-Nitrophenyl)guanidine nitrate (CAS 142992-72-1)
-
Potassium Hydroxide (KOH) or other suitable base
-
Ethanol (or other suitable solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol.
-
Addition of Reactants: To the stirred solution, add N-(4-nitrophenyl)guanidine nitrate followed by the addition of a base such as potassium hydroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography to yield the desired N-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve the reactants and facilitate the reaction.
-
Base: The base is crucial for deprotonating the guanidine and facilitating the nucleophilic attack on the enaminone, leading to cyclization.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.
Spectral and Analytical Characterization: An Inferential Approach
While specific experimental spectra for N-(4-Nitrophenyl)guanidine nitrate are not available, data from the free base, N-4-nitrophenylguanidine, and related structures can provide an expected profile for quality control and characterization.
Table 3: Expected Spectral Characteristics
| Technique | Expected Features for N-(4-Nitrophenyl)guanidine nitrate |
| ¹H NMR | Aromatic protons of the nitrophenyl group (likely two doublets in the downfield region), and broad signals for the guanidinium protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons and the guanidinium carbon. |
| FT-IR | Characteristic peaks for N-H stretching (guanidinium), C=N stretching (guanidinium), aromatic C-H and C=C stretching, and strong asymmetric and symmetric stretching of the nitro group (NO₂) and the nitrate anion (NO₃⁻). |
| Mass Spec (ESI+) | A prominent peak corresponding to the [M-NO₃]⁺ ion (the N-(4-nitrophenyl)guanidinium cation) at m/z around 181.07. |
Note: The PubChem entry for N-4-nitrophenylguanidine (the free base) lists a GC-MS with major peaks at m/z 180, 138, and 114, corresponding to the molecular ion and fragmentation patterns.[7]
Safety, Handling, and Storage
Based on the Safety Data Sheets (SDS) for related guanidine nitrate compounds, N-(4-Nitrophenyl)guanidine nitrate should be handled with care, adhering to standard laboratory safety protocols.
-
Hazard Statements: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[8] As a nitrate salt, it may intensify fire and act as an oxidizer.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[1] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
N-(4-Nitrophenyl)guanidine nitrate stands as a testament to the critical role of well-designed chemical intermediates in the synthesis of life-saving therapeutics. Its importance in the production of imatinib underscores the need for a thorough understanding of its chemical properties and reactivity. While this guide provides a comprehensive overview based on available data, it also highlights the necessity for further experimental characterization of this compound to support ongoing and future drug development endeavors. The protocols and data presented herein offer a solid foundation for researchers and scientists working with this and related molecules.
References
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PubChem. N-4-Nitrophenylguanidine. National Center for Biotechnology Information. [Link]
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Ataman Kimya. GUANIDINE NITRATE. [Link]
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Organic Syntheses. Nitroguanidine. [Link]
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Wikipedia. Nitroguanidine. [Link]
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CORE. BURNING RATE CHARACTERIZATION OF GUANIDINE NITRATE AND BASIC COPPER NITRATE PROPELLANTS WITH NANO- AND MICRON-SIZED METAL OXIDE. [Link]
- McKay, A. F. NITROGUANIDINES. Defence Research Establishment Valcartier.
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CAS Common Chemistry. (2-Methyl-5-nitrophenyl)guanidine nitrate. [Link]
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The Chemical Reaction Database. Novel Imatinib base synthesis. [Link]
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IJNRD. Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]
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Kinigopoulou, M., et al. An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 2016, 6, 61458-61467. [Link]
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New Drug Approvals. IMATINIB. [Link]
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PCOVERY. Guanidine, N-(4-nitrophenyl)-, nitrate (1:1). [Link]
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Spectroscopic Blueprint of N-(4-Nitrophenyl)guanidine Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic characteristics of N-(4-Nitrophenyl)guanidine nitrate. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic methods is paramount for its application and development. This document moves beyond a simple listing of data, offering insights into the rationale behind spectral features and the experimental methodologies used to obtain them.
Introduction: The Structural Significance of N-(4-Nitrophenyl)guanidine Nitrate
N-(4-Nitrophenyl)guanidine nitrate, with the chemical formula C₇H₉N₅O₅ and a molecular weight of 243.18, is a salt composed of the protonated N-(4-nitrophenyl)guanidine cation and a nitrate anion[1]. The molecule integrates three key functional groups: a 4-nitrophenyl group, a guanidinium core, and a nitrate counter-ion. Each of these components imparts distinct electronic and structural features, which are discernible through various spectroscopic techniques. Understanding these spectroscopic signatures is crucial for confirming the compound's identity, assessing its purity, and predicting its chemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(4-Nitrophenyl)guanidine nitrate, both ¹H and ¹³C NMR are essential for confirming the structure of the organic cation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of the N-(4-nitrophenyl)guanidinium cation is expected to be characterized by signals from the aromatic protons and the protons attached to the guanidinium nitrogens. The acidic protons of the guanidinium group may exhibit exchange with residual water in the NMR solvent, potentially leading to broad signals.
Table 1: Predicted ¹H NMR Data for N-(4-Nitrophenyl)guanidinium ion
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | Doublet | 2H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields the ortho protons, shifting them downfield. |
| ~7.4 | Doublet | 2H | Ar-H (meta to NO₂) | These protons are less affected by the nitro group and resonate at a higher field compared to the ortho protons. |
| ~7.0 - 7.5 | Broad Singlet | 5H | -NH₂ and =NH₂⁺ | Protons on the nitrogen atoms of the guanidinium group are expected to be broad due to quadrupole effects and exchange. Their chemical shift can be highly dependent on the solvent and concentration. |
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of N-(4-Nitrophenyl)guanidine nitrate would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of acidic protons, allowing for their observation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS)[2].
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectroscopic analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for N-(4-Nitrophenyl)guanidinium ion
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C=N (Guanidinium) | The sp² hybridized carbon of the guanidinium group is expected to be significantly downfield. |
| ~145 | Ar-C (para to NH) | The carbon atom directly attached to the nitro group will be strongly deshielded. |
| ~142 | Ar-C (ipso to NH) | The carbon atom attached to the guanidinium group. |
| ~125 | Ar-C (ortho to NO₂) | Aromatic carbons ortho to the nitro group. |
| ~118 | Ar-C (meta to NO₂) | Aromatic carbons meta to the nitro group. |
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is generally necessary compared to ¹H NMR.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm)[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for N-(4-Nitrophenyl)guanidine Nitrate
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3100 | Strong, Broad | N-H stretching | The N-H bonds of the guanidinium group will give rise to broad absorptions due to hydrogen bonding. |
| ~1650 | Strong | C=N stretching | The carbon-nitrogen double bond of the guanidinium core. |
| 1520 & 1340 | Strong | Asymmetric & Symmetric NO₂ stretching | These are characteristic strong absorptions for aromatic nitro compounds. |
| ~1380 | Strong | NO₃⁻ stretching | The nitrate anion exhibits a strong, characteristic absorption in this region. |
| ~1100 | Medium | C-N stretching | Stretching vibrations of the bond between the aromatic ring and the guanidinium group. |
| ~850 | Strong | C-H out-of-plane bending | Characteristic of a 1,4-disubstituted benzene ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first, followed by the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Workflow for FTIR Analysis
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound. For an ionic compound like N-(4-Nitrophenyl)guanidine nitrate, electrospray ionization (ESI) is a suitable technique.
Table 4: Predicted Mass Spectrometry Data for N-(4-Nitrophenyl)guanidine Nitrate
| m/z | Ion | Rationale |
| 181.07 | [C₇H₉N₄O₂]⁺ | The molecular ion of the N-(4-nitrophenyl)guanidinium cation. This would be observed in positive ion mode. |
| 135.05 | [C₇H₇N₂O₂]⁺ | A potential fragment resulting from the loss of ammonia (NH₃) from the guanidinium group. |
| 62.00 | [NO₃]⁻ | The nitrate anion, which would be observed in negative ion mode. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization in positive mode.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used. This can be coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, to obtain accurate mass measurements.
-
Data Acquisition: The sample solution is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to observe the cation and anion, respectively.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-MS spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide, while predicted, provides a robust framework for the characterization of N-(4-Nitrophenyl)guanidine nitrate. The combination of NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon-hydrogen framework, the IR spectrum will identify the key functional groups, and the mass spectrum will verify the molecular weight of the constituent ions. This comprehensive spectroscopic analysis is an indispensable tool for any researcher or professional working with this compound, ensuring its identity and purity in drug development and other scientific applications.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
An In-depth Technical Guide to Determining the Solubility Profile of 1-(4-Nitrophenyl)guanidine Nitrate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-(4-Nitrophenyl)guanidine nitrate in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a detailed methodological resource, empowering researchers to generate reliable and reproducible solubility data. Understanding the solubility of this compound is critical for its application in areas such as medicinal chemistry, materials science, and chemical synthesis, where it may serve as a key intermediate or a compound of interest.
Introduction to 1-(4-Nitrophenyl)guanidine Nitrate
1-(4-Nitrophenyl)guanidine nitrate is a guanidine derivative containing a nitrophenyl group. The guanidine group, with its high basicity, and the polar nitro group suggest a complex solubility behavior that is highly dependent on the nature of the solvent. The nitrate salt form further influences its solubility, generally favoring polar solvents. While specific data is scarce, related compounds like nitroguanidine exhibit low solubility in many organic solvents but have some solubility in polar aprotic solvents.[1] A thorough experimental determination of its solubility profile is therefore essential for any practical application.
Molecular Structure:
-
IUPAC Name: 1-(4-Nitrophenyl)guanidine nitrate
-
Molecular Formula: C₇H₉N₅O₅
-
Molecular Weight: 243.18 g/mol [2]
The presence of both hydrogen bond donors (the guanidine protons) and acceptors (the nitro group and nitrate anion), along with an aromatic ring, allows for a range of solute-solvent interactions, from hydrogen bonding to van der Waals forces.
The Foundational Importance of Solubility Data
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences a wide range of processes in research and development. In drug discovery, for instance, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[3] For chemical synthesis, understanding solubility is crucial for reaction setup, purification, and crystallization processes.
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This method is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Detailed Experimental Protocol
Materials and Equipment:
-
1-(4-Nitrophenyl)guanidine nitrate (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Procedure:
-
Preparation: Add an excess amount of 1-(4-Nitrophenyl)guanidine nitrate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.
-
Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of 1-(4-Nitrophenyl)guanidine nitrate in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[5][6]
Visualizing the Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Analytical Quantification
A reliable and validated analytical method is paramount for the accurate determination of the solute concentration.
UV-Vis Spectrophotometry
UV-Vis spectroscopy is a straightforward and cost-effective method for quantifying compounds that possess a chromophore. The nitrophenyl group in 1-(4-Nitrophenyl)guanidine nitrate makes it a suitable candidate for this technique.
Protocol for UV-Vis Quantification:
-
Determine λmax: Scan a dilute solution of 1-(4-Nitrophenyl)guanidine nitrate in the solvent of interest across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Create a series of standard solutions of known concentrations of the compound in the same solvent.
-
Generate Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting graph should be linear (Beer-Lambert Law).
-
Measure Sample Absorbance: Measure the absorbance of the diluted supernatant from the solubility experiment.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher selectivity and sensitivity, which is particularly useful if the compound has low solubility or if there are impurities present.
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized.
-
Detection: UV detection at the λmax of the compound.
-
Quantification: Similar to UV-Vis, a calibration curve is generated by injecting standard solutions of known concentrations and plotting peak area versus concentration.
Thermodynamic Modeling of Solubility Data
By determining the solubility of 1-(4-Nitrophenyl)guanidine nitrate at different temperatures, valuable thermodynamic parameters of the dissolution process can be calculated. This provides deeper insight into the driving forces behind the dissolution.
The van 't Hoff Equation
The van 't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature.[7] From this, the enthalpy (ΔH°) and entropy (ΔS°) of dissolution can be determined.
The integrated form of the van 't Hoff equation is:
ln(S) = - (ΔH°/R) * (1/T) + (ΔS°/R)
where:
-
S is the mole fraction solubility
-
ΔH° is the standard enthalpy of dissolution
-
ΔS° is the standard entropy of dissolution
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By plotting ln(S) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°/R, and the intercept is equal to ΔS°/R.
-
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.
-
A negative ΔH° indicates an exothermic process, where solubility decreases with increasing temperature.[1]
The Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.
ln(S) = A + (B/T) + C * ln(T)
where:
-
S is the mole fraction solubility
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the experimental data.
The Apelblat model often provides a more accurate fit to experimental solubility data over a wider range of temperatures compared to the van 't Hoff equation.
Logical Relationship in Thermodynamic Analysis
Caption: Logical workflow for the thermodynamic analysis of solubility data.
Data Presentation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for 1-(4-Nitrophenyl)guanidine Nitrate
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | 25 | Experimental Value | Calculated Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Calculated Value |
| Methanol | 37 | Experimental Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... | ... |
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility profile of 1-(4-Nitrophenyl)guanidine nitrate in organic solvents. By following the detailed protocols for the shake-flask method, employing validated analytical techniques, and applying thermodynamic models, researchers can generate the critical data needed to advance their work. The principles and methodologies outlined herein are fundamental to good scientific practice and will ensure the generation of high-quality, reliable solubility data.
References
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A Technical Guide to the Thermal Stability and Decomposition of 1-(4-Nitrophenyl)guanidine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of 1-(4-Nitrophenyl)guanidine nitrate, an energetic material with potential applications in various fields. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for the thermal analysis of such energetic compounds. It is designed to offer a robust framework for researchers and professionals engaged in the study and handling of this and structurally related materials. The guide details experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, explaining the rationale behind experimental choices. It further delves into the kinetic analysis of decomposition, proposing potential decomposition pathways based on analogous compounds. All quantitative data is presented in structured tables, and complex workflows are visualized using diagrams to ensure clarity and ease of understanding. This document is grounded in authoritative references to ensure scientific integrity.
Introduction
1-(4-Nitrophenyl)guanidine nitrate is a guanidine derivative containing a nitroaromatic moiety. The presence of both the guanidinium group, known for its high nitrogen content and gas-generating potential, and the nitro group, a classic explosophore, suggests that this compound is an energetic material. A thorough understanding of its thermal stability and decomposition behavior is paramount for safe handling, storage, and application.[1] The thermal decomposition of such materials can be rapid and highly exothermic, posing significant safety risks if not properly characterized.[2]
Physicochemical Properties and Synthesis Considerations
The thermal behavior of 1-(4-Nitrophenyl)guanidine nitrate is intrinsically linked to its molecular structure and the purity of the synthesized material.
Molecular Structure
The molecule incorporates the following key functional groups that influence its thermal stability:
-
Guanidinium Cation: A resonance-stabilized, high-nitrogen group that contributes to the overall energy content and gas production upon decomposition.
-
Nitrate Anion: A strong oxidizing agent that can readily participate in exothermic decomposition reactions.
-
Nitrophenyl Group: The nitro group attached to the phenyl ring is a well-known explosophore that significantly impacts the sensitivity and decomposition characteristics of the molecule. The C-NO2 bond is often the initial site of cleavage in the thermal decomposition of nitroaromatic compounds.[2]
Synthesis Pathway
A plausible synthesis route for 1-(4-Nitrophenyl)guanidine nitrate involves the reaction of 4-nitroaniline with a guanylating agent, followed by salt formation with nitric acid.
Caption: Plausible synthesis workflow for 1-(4-Nitrophenyl)guanidine nitrate.
It is crucial to consider that impurities from the synthesis, such as unreacted starting materials or by-products, can significantly affect the measured thermal stability. Therefore, thorough purification and characterization (e.g., via NMR, FT-IR, and elemental analysis) are essential prerequisites for any thermal analysis study.
Methodologies for Thermal Analysis
A multi-technique approach is necessary for a comprehensive understanding of the thermal behavior of energetic materials.[6]
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal transitions of a material, such as melting and decomposition, and the associated enthalpy changes.[3][6][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. A small sample size is crucial to minimize the risk of a violent explosion and to reduce thermal gradients within the sample.[7]
-
Instrumentation: Utilize a calibrated DSC instrument.
-
Heating Program: Heat the sample from ambient temperature to approximately 350 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Running experiments at multiple heating rates is essential for kinetic analysis.[5][8]
-
Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions.
-
Data Analysis: Determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd) from the resulting DSC curve.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the mass of gaseous products evolved.[9][10]
Experimental Protocol:
-
Sample Preparation: Place 2-5 mg of the sample in an open ceramic or aluminum pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Heating Program: Heat the sample from ambient temperature to a final temperature where no further mass loss is observed, at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal decomposition.
-
Data Analysis: Determine the onset temperature of mass loss and the percentage of mass loss at different decomposition stages from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Bomb Calorimetry
Bomb calorimetry is used to determine the heat of combustion of a substance, which is essential for calculating its heat of formation, a critical parameter for energetic materials.[11][12][13][14]
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed sample (typically < 1 g) is placed in a crucible within a high-pressure stainless steel vessel (the "bomb").
-
Pressurization: The bomb is filled with high-pressure oxygen.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The heat released by the combustion of the sample raises the temperature of the water, which is measured precisely.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.
Predicted Thermal Behavior and Data Interpretation
Based on the analysis of structurally related compounds, the following thermal behavior is predicted for 1-(4-Nitrophenyl)guanidine nitrate.
| Parameter | Predicted Value/Range | Rationale/Comparison |
| Decomposition Onset (DSC) | 180 - 220 °C | Nitroguanidine decomposes around 232 °C. The presence of the nitrophenyl group may slightly lower the decomposition temperature. Some energetic derivatives of nitroguanidine show decomposition onsets above 180 °C.[3][11] |
| Peak Exotherm (DSC) | 200 - 250 °C | Similar to the decomposition onset, the peak exotherm is expected to be in this range, characteristic of many energetic materials. |
| Enthalpy of Decomposition (ΔHd) | > 1000 J/g | Guanidine nitrate and nitroguanidine derivatives exhibit high enthalpies of decomposition, indicating a significant release of energy. |
| Mass Loss (TGA) | Significant, single-stage | A rapid and nearly complete mass loss is expected, characteristic of energetic materials that decompose to gaseous products. |
Interpretation of Results:
-
A sharp, intense exothermic peak in the DSC curve is indicative of a rapid release of energy, a key characteristic of energetic materials.
-
The onset temperature of decomposition is a critical parameter for determining the thermal stability and safe handling temperature of the material.
-
A significant mass loss in the TGA corresponding to the DSC exotherm confirms that the thermal event is a decomposition reaction producing volatile products.
Kinetic Analysis of Thermal Decomposition
The study of decomposition kinetics provides valuable information about the reaction mechanism and allows for the prediction of the material's stability over time.[4][8][15] The activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction can be determined from DSC data obtained at multiple heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall (OFW) analysis.
Caption: Workflow for the kinetic analysis of thermal decomposition.
A higher activation energy generally indicates greater thermal stability.
Proposed Decomposition Mechanism
The decomposition of 1-(4-Nitrophenyl)guanidine nitrate is likely a complex process involving multiple steps. Based on the decomposition pathways of related compounds, the following mechanisms are plausible:[4]
-
Initial C-NO2 Bond Homolysis: The cleavage of the bond between the phenyl ring and the nitro group is a common initial step in the decomposition of nitroaromatic compounds.
-
Proton Transfer and Salt Dissociation: The guanidinium nitrate salt may dissociate into guanidine and nitric acid at elevated temperatures. The nitric acid can then act as a potent oxidizing agent.[4]
-
Intramolecular Rearrangement and Ring Opening: Complex rearrangements within the guanidinium moiety can lead to the formation of various gaseous products such as N2, H2O, CO2, and N2O.[3][7]
Safety Considerations
1-(4-Nitrophenyl)guanidine nitrate should be treated as a potentially explosive and hazardous material. The following safety precautions are mandatory:
-
Handling: Always handle with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. Work in a well-ventilated fume hood. Avoid friction, shock, and electrostatic discharge.
-
Storage: Store in small quantities in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive framework for the investigation of the thermal stability and decomposition of 1-(4-Nitrophenyl)guanidine nitrate. By employing the detailed methodologies of DSC, TGA, and bomb calorimetry, researchers can obtain critical data on the material's decomposition temperature, energy release, and decomposition kinetics. While this guide offers predictive insights based on analogous compounds, it underscores the necessity of experimental verification for this specific molecule. The safety protocols outlined are essential for the responsible handling of this and other energetic materials. The application of the principles and procedures detailed herein will enable a thorough and safe characterization of 1-(4-Nitrophenyl)guanidine nitrate, facilitating its potential use in various scientific and industrial applications.
References
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Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. (n.d.). Retrieved January 16, 2026, from [Link]
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guanidine nitrate. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]
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Damse, R. S. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383–1387. [Link]
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Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. (2009). Decomposition of Urea and Guanidine Nitrate. Journal of Energetic Materials, 27(1), 17–39. [Link]
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Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
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Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. (2009). Decompositions of urea and guanidine nitrates. University of Rhode Island DigitalCommons@URI. [Link]
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Thermal decomposition characteristics and thermokinetics of guanidine nitrate. (2021). Journal of Beijing University of Chemical Technology (Natural Science Edition). Retrieved January 16, 2026, from [Link]
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Research On Thermal Stability Of Typical Guanidine Compounds. (2018). Globe Thesis. Retrieved January 16, 2026, from [Link]
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Decomposition and Stability Studies of TAGN (Triaminoguanidium Nitrate). (1988). Defense Technical Information Center. Retrieved January 16, 2026, from [Link]
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Guanidine nitrate. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
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Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. (n.d.). OUCI. Retrieved January 16, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 16, 2026, from [Link]
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Thermal profile of 4,4′-dinitrocarbanilide determined by thermogravimetry–differential scanning calorimetry–mass spectrometry (TG–DSC–MS) and pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS). (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
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Kinetic analysis of thermogravimetric data. (n.d.). The Journal of Physical Chemistry. Retrieved January 16, 2026, from [Link]
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Kinetic Analysis of Thermal Decomposition of Polymer Using a Dynamic Model. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]
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New Energetic Derivatives of 1-Amino-3-Nitroguanidine. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
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Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). Defense Technical Information Center. Retrieved January 16, 2026, from [Link]
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Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]
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Energetic Derivatives of Nitroguanidine – Synthesis and Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives. (2023). Scilit. Retrieved January 16, 2026, from [Link]
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Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calculation. (2018). Journal of the Japan Explosives Society. Retrieved January 16, 2026, from [Link]
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Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
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Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved January 16, 2026, from [Link]
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A fundamental study on the thermal decomposition and combustion behaviors of guanidine nitrate and basic copper nitrate mixture. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
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Decomposition of Urea and Guanidine Nitrate. (2009). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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Study on degradation of a mixture of guanidine nitrate and basic copper nitrate during water absorption. (2018). Journal of the Japan Explosives Society. Retrieved January 16, 2026, from [Link]
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Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1996). ACS Publications. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's In-depth Technical Guide to the Historical Synthesis of Substituted Guanidines
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of the Guanidinium Cation
The guanidinium group, a seemingly simple nitrogenous functional group, stands as a cornerstone in the architecture of biologically active molecules. Its remarkable basicity (pKa ≈ 13.5), which ensures it is protonated under physiological conditions, and its ability to form multiple hydrogen bonds, have made it a privileged scaffold in medicinal chemistry. From the essential amino acid arginine to a plethora of pharmaceuticals, the guanidinium moiety is pivotal for molecular recognition, binding to biological targets such as enzymes and receptors. This guide provides a comprehensive exploration of the historical and foundational methods developed to synthesize substituted guanidines, offering both the mechanistic underpinnings and practical, field-proven insights for the modern researcher.
I. The Genesis of Guanidine Synthesis: Classical Approaches
The early methods for constructing the guanidine framework laid the groundwork for all subsequent innovations. These classical routes, while sometimes reliant on harsh reagents, are still relevant and often serve as the basis for more modern adaptations.
A. The Rathke Synthesis: From Cyanamide and Ammonium Salts
One of the earliest methods for the preparation of guanidine itself was reported by Bernhard Rathke in 1874. This method involves the reaction of cyanamide with an ammonium salt, typically ammonium chloride, at elevated temperatures.
Causality Behind Experimental Choices: The core of the Rathke synthesis is the nucleophilic attack of ammonia (generated in situ from the ammonium salt) on the electrophilic carbon of cyanamide. The high temperature is necessary to overcome the activation energy for this addition reaction. The use of an ammonium salt provides both the ammonia nucleophile and an acidic medium to protonate the intermediate, facilitating the reaction.
Reaction Mechanism: The reaction proceeds through the initial protonation of cyanamide, which activates the nitrile carbon towards nucleophilic attack by ammonia. The resulting intermediate then tautomerizes to form the guanidinium salt.
Caption: HgCl₂-promoted guanidine synthesis from thiourea.
Experimental Protocol: Synthesis of a Protected Guanidine from a Di-Boc-Thiourea [1]1. Dissolve the N,N'-bis(Boc)-thiourea (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF). 2. Add triethylamine (Et₃N) (2.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath. 3. Add mercuric chloride (HgCl₂) (1.1 eq.) portion-wise to the cooled solution while stirring. 4. Allow the reaction to stir at 0 °C for 20 minutes, then warm to room temperature. 5. Monitor the reaction progress by thin-layer chromatography (TLC). 6. Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the precipitated mercury salts. 7. Wash the filtrate with water and then with brine. 8. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 9. Purify the crude product by flash column chromatography on silica gel.
C. The Carbodiimide Route: An Atom-Economical Approach
The addition of amines to carbodiimides is a direct and atom-economical method for the synthesis of trisubstituted guanidines. This method avoids the use of heavy metal reagents and the formation of stoichiometric byproducts.
Causality Behind Experimental Choices: Carbodiimides are highly reactive heterocumulenes with a central carbon atom that is very susceptible to nucleophilic attack. The addition of an amine N-H bond across one of the C=N double bonds directly forms the guanidine core. While the uncatalyzed reaction can be sluggish, particularly with less nucleophilic amines, the reaction can be significantly accelerated by catalysts. Lewis acids or metal complexes can activate the carbodiimide by coordinating to one of the nitrogen atoms, further increasing the electrophilicity of the carbon. [2][3] Reaction Mechanism (Uncatalyzed): The reaction proceeds by the direct nucleophilic attack of the amine on the central carbon of the carbodiimide, followed by a proton transfer to generate the final guanidine product.
Caption: Synthesis of guanidines from carbodiimides.
Experimental Protocol: Synthesis of a Trisubstituted Guanidine
-
In a round-bottom flask, dissolve the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC, or N,N'-diisopropylcarbodiimide, DIC) (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add the amine (1.0-1.2 eq.) to the solution.
-
If required, add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a metal catalyst. [4]4. Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, if a urea byproduct from the carbodiimide has precipitated (in the case of DCC), filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude guanidine by column chromatography or crystallization.
II. Comparative Analysis of Classical Guanylating Agents
The choice of guanylating agent is a critical decision in the synthesis of substituted guanidines. The table below provides a comparative overview of some common classical reagents.
| Guanylating Agent | Typical Substrates | Advantages | Disadvantages | Yield Range (%) |
| Cyanamide/Dicyandiamide | Ammonia, primary amines | Inexpensive starting materials | Harsh reaction conditions (high temp.), limited to simple guanidines | 40-70 |
| N,N'-Protected Thioureas | Primary and secondary amines | Versatile, good for unreactive amines, protected products are easier to handle | Requires stoichiometric toxic metal salts (e.g., HgCl₂), multi-step preparation of the reagent | 70-95 |
| S-Methylisothioureas | Primary and secondary amines | Readily prepared, good reactivity | Can require activation (e.g., with metal salts) | 60-90 |
| Carbodiimides | Primary and secondary amines | Atom-economical, direct synthesis of trisubstituted guanidines | Can be sluggish without a catalyst, potential for side reactions | 60-95 |
| 1H-Pyrazole-1-carboxamidine | Primary and secondary amines | Avoids toxic metals, mild reaction conditions | Can have lower reactivity with hindered amines, multi-step reagent preparation | 50-85 |
III. Modern Evolutions: Catalysis and Solid-Phase Synthesis
Building on the classical foundations, modern synthetic chemistry has introduced more efficient, safer, and versatile methods for guanidine synthesis.
A. Transition Metal Catalysis
The development of transition metal-catalyzed guanylation reactions has been a significant advancement, offering milder reaction conditions and broader substrate scope. Various metals, including zinc, copper, and rare-earth metals, have been shown to effectively catalyze the addition of amines to carbodiimides and other guanylating agents. [3] Catalytic Cycle for Zn-Catalyzed Guanylation: A plausible mechanism involves the formation of a zinc-amido species, which then undergoes insertion of the carbodiimide into the Zn-N bond. Subsequent protonolysis by another molecule of the amine regenerates the catalyst and releases the guanidine product. [3]
Caption: Catalytic cycle for Zn-catalyzed guanylation.
B. Solid-Phase Synthesis
Solid-phase synthesis has revolutionized the preparation of guanidine-containing peptides and combinatorial libraries. By anchoring the substrate to a solid support, excess reagents and byproducts can be easily washed away, simplifying purification.
General Workflow for Solid-Phase Guanidine Synthesis: A common strategy involves attaching an amino acid to a resin (e.g., Rink amide resin), deprotecting the amine, and then performing the guanylation reaction on the solid support.
Caption: General workflow for solid-phase guanidine synthesis.
Experimental Protocol: On-Resin Guanidinylation using Fmoc-Chemistry [5][6][7][8]1. Swell the Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin) in DMF for 30 minutes. 2. Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 15-30 minutes. 3. Wash the resin thoroughly with DMF to remove excess piperidine. 4. Prepare the guanylating cocktail: Dissolve a protected thiourea (e.g., N,N'-di-Boc-thiourea) and an activating agent (e.g., Mukaiyama's reagent or N,N'-diisopropylcarbodiimide) in an appropriate solvent like DMF. 5. Add the guanylating cocktail to the resin and agitate the mixture at room temperature for several hours or until the reaction is complete (as determined by a colorimetric test like the Kaiser test being negative). 6. Wash the resin extensively with DMF, DCM, and methanol to remove all soluble reagents and byproducts. 7. Cleave the guanidinylated peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. 8. Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize to obtain the desired guanidine-containing peptide.
IV. Conclusion: A Legacy of Innovation
The historical evolution of guanidine synthesis showcases a journey from brute-force methods to elegant and efficient catalytic and solid-phase strategies. Understanding these foundational techniques provides researchers with a powerful toolkit for the rational design and synthesis of novel guanidine-containing molecules. The principles established by early chemists continue to inform and inspire the development of even more sophisticated methods, ensuring that the synthesis of this vital functional group remains a dynamic and evolving field of chemical science.
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Xu, L., Zhang, W., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(9), 1739-1750. [Link]
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ResearchGate. (n.d.). A simple solid-phase synthesis of disubstituted guanidines using Rink amide resin as an amine component. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
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Almeida, P., & P. F. R. Pereira. (2017). Synthesis of Guanidines and Some of Their Biological Applications. In Studies in Natural Products Chemistry (Vol. 54, pp. 231-279). Elsevier. [Link]
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Wikipedia. (n.d.). Bamberger rearrangement. Wikipedia. [Link]
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Demjén, A., Angyal, A., Wölfling, J., Puskás, L. G., & Kanizsai, I. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1834-1839. [Link]
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Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds (Doctoral dissertation, University of Toronto). [Link]
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Hermosilla, G., & Munoz, L. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13820. [Link]
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Keller, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55523. [Link]
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Sureshbabu, A. F., & Ukai, T. (2013). An aniline dication-like transition state in the Bamberger rearrangement. Beilstein Journal of Organic Chemistry, 9, 119-125. [Link]
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Bionda, N., & Cudic, P. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. In Methods in Molecular Biology (Vol. 1047, pp. 315-333). Springer. [Link]
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Surendranath College. (n.d.). Bamberger Rearrangement. [Link]
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UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Lee, S., et al. (2020). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 5(33), 20959-20966. [Link]
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Gąsior, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7851. [Link]
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da Silva, A. D., et al. (2001). Study of N-benzoyl-activation in the HgCl2-promoted guanylation reaction of thioureas. Synthesis and structural. Tetrahedron, 57(45), 9235-9241. [Link]
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Hermosilla, G., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3429-3467. [Link]
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INEOS OPEN. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]
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Literature review on the discovery of aryl guanidine derivatives
An In-depth Technical Guide to the Discovery of Aryl Guanidine Derivatives
Abstract
The guanidinium group, characterized by its planar, Y-shaped arrangement of nitrogen atoms around a central carbon, is a cornerstone of medicinal chemistry. Its inherent basicity (pKa ≈ 13.5), which ensures it remains protonated at physiological pH, combined with its ability to form multiple hydrogen bonds and engage in electrostatic interactions, makes it a "privileged scaffold" in drug design.[1][2] When appended to an aryl system, the resulting aryl guanidine derivatives exhibit a vast spectrum of pharmacological activities, targeting a diverse array of biological macromolecules. This guide provides a comprehensive overview of the discovery, synthesis, and application of aryl guanidine derivatives, offering field-proven insights for researchers and drug development professionals. We will explore the causality behind synthetic strategies, delve into the mechanisms of action that drive their therapeutic effects, and provide detailed protocols for their preparation and evaluation.
The Guanidinium Group: A Privileged Scaffold in Molecular Recognition
The significance of the guanidine moiety in drug design stems from its unique capacity for non-covalent interactions.[1] At physiological pH, the positive charge is delocalized across the three nitrogen atoms, allowing the guanidinium cation to act as a potent hydrogen bond donor and engage in charge pairing and cation-π interactions with anionic groups like carboxylates and phosphates found in biological targets.[1] This interaction pattern is fundamental to molecular recognition and underpins the pharmacological adaptability of these compounds.[1] From naturally occurring compounds to blockbuster drugs, the guanidine group is a recurring motif, found in antihypertensives, antidiabetics like Metformin, antivirals, and anticancer agents.[3][4] The introduction of an aryl substituent provides a scaffold for tuning lipophilicity, modulating electronic properties, and introducing vectors for further functionalization, thereby enabling the generation of vast chemical libraries with diverse biological activities.
Synthetic Strategies: From Classical to Modern Approaches
The construction of the aryl guanidine core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, the nature of the starting materials, and the required scale of the synthesis.
Guanylation of Arylamines
The most direct method involves the reaction of an aniline derivative with a guanylating agent. This approach is highly versatile and widely employed.
-
Classical Reagents: Reagents like cyanamide or S-methylisothiourea have historically been used. However, these often require harsh reaction conditions.
-
Modern Reagents: The development of protected guanylating agents has significantly improved the efficiency and scope of this transformation. A common strategy involves using N,N'-di-Boc-S-methylisothiourea in the presence of a promoter like mercuric chloride (HgCl₂) or Mukaiyama's reagent.[5] This method proceeds under milder conditions and is compatible with a wider range of functional groups. Another approach involves the desulfurization of a pre-formed aryl thiourea, followed by the addition of an amine.[1]
The general workflow for the synthesis of aryl guanidines provides a clear path from starting materials to the final product.
Caption: General synthetic workflow for aryl guanidine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
For creating libraries of complex aryl guanidines, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura reaction, in particular, allows for the late-stage introduction of various aryl or heteroaryl groups.[5][6] This convergent strategy is highly valuable in drug optimization, as it enables the rapid synthesis of numerous analogs from a common intermediate, such as a halo-aryl guanidine precursor.[5][6] This approach has been successfully used to develop novel inhibitors of Mitogen- and stress-activated kinase 1 (MSK1).[5]
Pharmacological Applications and Mechanisms of Action
Aryl guanidine derivatives have been successfully developed for a wide range of therapeutic areas, a testament to their chemical versatility.
Anticancer Activity: Targeting DNA
A significant class of aryl guanidine derivatives exerts its anticancer effects by interacting directly with DNA.[1] These compounds are often dicationic and possess a planar, crescent-shaped aromatic core that allows them to fit snugly within the minor groove of the DNA double helix.[7][8]
-
Mechanism of Action: The positively charged guanidinium groups form strong electrostatic and hydrogen-bonding interactions with the negatively charged phosphate backbone of DNA.[1] The aryl core engages in van der Waals interactions with the walls of the groove. This binding can disrupt the activity of essential DNA-processing enzymes like topoisomerases or interfere with the binding of transcription factors, ultimately leading to cell cycle arrest and apoptosis.[8] Novel pyridazinone-based and cyclopropyl-linked guanidine derivatives have been synthesized and shown to bind DNA, exhibiting promising antiproliferative activity.[1][8]
The interaction of a dicationic aryl guanidine with the DNA minor groove is a key mechanism for its anticancer activity.
Caption: Aryl guanidine binding to the DNA minor groove.
Neurological and Cardiovascular Applications
Aryl guanidines are also prominent in modulating the activity of ion channels and G-protein coupled receptors (GPCRs).
-
Ion Channel Modulation: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels.[9][10] By binding within the intracellular pore of the channel, they stabilize a closed state, which enhances neurotransmitter release at the neuromuscular junction.[9] This mechanism underlies the therapeutic use of guanidine in treating neuromuscular diseases like Lambert-Eaton myasthenic syndrome.[9][10]
-
GPCR Antagonism: Di-aryl guanidine derivatives have been developed as potent and selective antagonists for α₂-adrenoceptors, which are implicated in depression.[11] These compounds achieve their antagonist activity by occupying a specific pocket adjacent to transmembrane helix 5 (TM5) without engaging key serine residues, while a cationic group interacts favorably with a glutamic acid residue in TM2.[11] Other derivatives have been explored as histamine H2 receptor antagonists for treating ulcers.[3][12]
Antimicrobial Activity
The cationic nature of aryl guanidines makes them effective antimicrobial agents, particularly against Gram-negative bacteria.[13] Dicationic bisguanidine-arylfuran derivatives have shown good activity against multidrug-resistant ESKAPE pathogens (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.).[13] The proposed mechanism involves electrostatic interactions between the positively charged guanidinium groups and the negatively charged components of the bacterial cell surface, leading to membrane disruption.[13]
Experimental Protocols: A Practical Guide
The following protocols provide validated, step-by-step methodologies for the synthesis and biological evaluation of aryl guanidine derivatives.
Protocol: Synthesis of an Aryl Guanidine via Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 6-arylpyridin-2-yl guanidine derivatives, demonstrating a powerful method for lead diversification.[5][6]
Objective: To synthesize a diversified aryl guanidine from a halogenated precursor.
Materials:
-
Di-Boc-protected 6-chloropyridin-2-yl guanidine (starting material)
-
Arylboronic acid (coupling partner)
-
Pd(PPh₃)₄ (palladium catalyst)
-
Na₂CO₃ (base)
-
Toluene, Ethanol, Water (solvent system)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
TLC plates, silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add the di-Boc-protected 6-chloropyridin-2-yl guanidine (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture of Toluene:Ethanol:H₂O (5:1:1). The choice of a biphasic solvent system is critical; it ensures all components, including the inorganic base and the organic substrates, are sufficiently soluble for the reaction to proceed efficiently.
-
Reaction: Heat the mixture to 120 °C and stir vigorously for 2-5 hours. Monitor the reaction progress by TLC. The disappearance of the starting material indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected 6-arylpyridin-2-yl guanidine.
-
Deprotection: The Boc protecting groups can be readily removed by treatment with an acid, such as 4M HCl in dioxane, to yield the final guanidinium salt.
Protocol: DNA Binding Analysis using UV-Visible Spectroscopy
This protocol describes a common biophysical method to assess the interaction of a synthesized aryl guanidine derivative with DNA.[14]
Objective: To determine the binding affinity (Kₐ) of an aryl guanidine compound to DNA.
Materials:
-
Synthesized aryl guanidine derivative
-
Salmon Sperm DNA (SS-DNA) or Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Stock Solutions: Prepare a stock solution of the aryl guanidine compound in the Tris-HCl buffer (e.g., 1 mM). Prepare a stock solution of DNA in the same buffer. Determine the DNA concentration accurately by measuring its absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹).
-
Titration: Place a fixed concentration of the aryl guanidine compound (e.g., 50 µM) in a quartz cuvette. Record its initial absorption spectrum (typically in the 200-400 nm range).
-
DNA Addition: Add small aliquots of the DNA stock solution to the cuvette, mixing gently and allowing the solution to equilibrate for 5 minutes after each addition.
-
Spectral Measurement: Record the absorption spectrum after each addition of DNA. A successful binding event is typically observed as a decrease in the maximum absorbance (hypochromism) and/or a shift in the wavelength of maximum absorbance (red or blue shift). These spectral changes occur because the electronic environment of the compound's chromophore is altered upon insertion into the DNA groove.
-
Data Analysis: To calculate the intrinsic binding constant (Kₐ), plot [DNA]/(εₐ - εf) versus [DNA] according to the Wolfe-Shimer equation. The binding constant is calculated as the ratio of the slope to the intercept.
Quantitative Data Summary
The following table summarizes the activity of selected aryl guanidine derivatives across different therapeutic targets.
| Compound Class | Representative Compound | Target(s) | Biological Activity/Potency | Therapeutic Application | Reference(s) |
| Arylpyridin-2-yl Guanidines | 6-Phenylpyridin-2-yl guanidine | MSK1 Kinase | IC₅₀ = 17.9 µM | Anti-inflammatory (Asthma) | [5] |
| Di-aryl Guanidines | Compound 8h (di-substituted) | α₂-Adrenoceptor | Potent Antagonist | Antidepressant | [11] |
| Bisguanidine-arylfurans | 2,5-bis(4-guanidino-aryl)furan | Bacterial Cell Surface | EC₅₀ = 2–20 µM vs. ESKAPE | Antibacterial | [13] |
| Pyridazinone-based Guanidines | Dicationic bis-guanidinium analog | DNA Minor Groove | IC₅₀ = 21 µM (A2780 cells) | Anticancer | [8] |
| Arylmethylethylguanidines | Thenylthioethylguanidine | Histamine H2 Receptor | Potent H2-agonist | Cardiovascular Research | [12] |
Conclusion and Future Perspectives
The journey from the simple guanidine molecule to complex, multifunctional aryl guanidine derivatives showcases the power of medicinal chemistry in leveraging a privileged structural motif. The synthetic versatility, coupled with the profound ability of the guanidinium cation to engage in molecular recognition, has led to the discovery of compounds active against cancer, infectious diseases, neurological disorders, and more. Future research will likely focus on developing aryl guanidines with even greater target specificity to minimize off-target effects. The exploration of novel aryl cores, the synthesis of macrocyclic or conformationally constrained analogs, and the conjugation of aryl guanidines to targeting moieties represent exciting avenues for the next generation of these remarkable therapeutic agents.
References
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Zainab Hussain et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10):127-129. Available at: [Link]
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Lopantsev, V. et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 966-976. Available at: [Link]
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Bollenbach, M. et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(11), 2816. Available at: [Link]
-
Bollenbach, M. et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]
-
Mui, Y. F. et al. (2021). Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. International Journal of Molecular Sciences, 22(19), 10565. Available at: [Link]
-
Galić, N. et al. (2023). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. International Journal of Molecular Sciences, 24(18), 14197. Available at: [Link]
-
Teixeira, C. et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 441-447. Available at: [Link]
-
Ioffe, M. S. et al. (2021). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]
-
Lopantsev, V. et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. Available at: [Link]
-
Zaman, H. et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 14, 19237-19253. Available at: [Link]
-
Ioffe, M. S. et al. (2021). Selected examples of guanidine-based drugs. ResearchGate. Available at: [Link]
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Hussain, Z. et al. (2016). Guanidine group: Definition and pharmaceutical applications. ResearchGate. Available at: [Link]
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Buschauer, A. (1987). [Synthesis and pharmacologic action of arylmethylethylguanidines]. Arzneimittelforschung, 37(9), 1008-12. Available at: [Link]
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Krishnarth, N. et al. (2014). Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. Der Pharma Chemica, 6(5):353-359. Available at: [Link]
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Wolfe, J. P. et al. (2011). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 13(21), 5874-5877. Available at: [Link]
-
Zaman, H. et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. Available at: [Link]
-
da Silva, A. B. F. et al. (2018). A structural study of N,N′-bis-aryl-N′′-acylguanidines. New Journal of Chemistry, 42(15), 12791-12798. Available at: [Link]
-
Obis, E. et al. (2021). Di-aryl guanidinium derivatives: Towards improved α2-Adrenergic affinity and antagonist activity. European Journal of Medicinal Chemistry, 209, 112918. Available at: [Link]
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Methodological & Application
Synthesis Protocol for 1-(4-Nitrophenyl)guanidine Nitrate: An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 1-(4-Nitrophenyl)guanidine nitrate, a key intermediate in the development of various pharmacologically active compounds. The protocol outlines a robust and reproducible method starting from 4-nitroaniline and dicyandiamide. Beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, critical safety protocols for handling hazardous materials, and methods for product characterization to ensure purity and identity. The structure and content are designed to provide researchers and drug development professionals with the necessary expertise to confidently execute and understand this important synthesis.
Introduction
Guanidine and its derivatives are a class of compounds of significant interest in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] 1-(4-Nitrophenyl)guanidine nitrate serves as a crucial building block for synthesizing more complex molecules, particularly in the development of inhibitors and modulators for various biological targets. Its synthesis via the acid-catalyzed condensation of 4-nitroaniline with dicyandiamide is a common and effective route.[2][3] This application note presents a detailed, field-proven protocol that emphasizes safety, reproducibility, and a thorough understanding of the chemical transformation.
Reaction Scheme and Mechanism
The synthesis proceeds via an acid-catalyzed nucleophilic addition of 4-nitroaniline to one of the nitrile groups of dicyandiamide, followed by cyclization and subsequent rearrangement to form the guanidine moiety.
Reaction Scheme:
4-Nitroaniline + Dicyandiamide --(HNO₃, H₂O)--> 1-(4-Nitrophenyl)guanidine nitrate
Mechanism Overview: The reaction is understood to proceed via a mechanism where the cyano group of dicyandiamide is first protonated by the acid catalyst, making it more electrophilic.[2] The lone pair of electrons on the amino group of 4-nitroaniline then acts as a nucleophile, attacking the activated carbon atom. This is followed by a series of proton transfers and tautomerization steps to yield the final stable guanidinium salt.[2]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 13.8 g | 0.10 | Reagent grade, >99% |
| Dicyandiamide | C₂H₄N₄ | 84.08 | 8.4 g | 0.10 | Reagent grade, >98% |
| Nitric Acid (65%) | HNO₃ | 63.01 | 15 mL | ~0.16 | Corrosive, handle with care |
| Deionized Water | H₂O | 18.02 | 100 mL | - | For reaction and washing |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Glassware for recrystallization
-
Melting point apparatus
-
FTIR Spectrometer
Safety Precautions
Extreme caution must be exercised throughout this procedure.
-
4-Nitroaniline: This compound is highly toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6] It is a suspected mutagen and can cause damage to organs through prolonged or repeated exposure.[7] Always handle 4-nitroaniline in a well-ventilated chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][6]
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is extremely corrosive. It can cause severe burns upon contact. Handle only in a chemical fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
-
General Handling: Avoid creating dust from 4-nitroaniline.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5] All waste materials should be disposed of according to institutional and local hazardous waste guidelines.[5]
Experimental Protocol
Synthesis Workflow Diagram
Below is a visual representation of the experimental workflow.
Caption: High-level workflow for the synthesis of 1-(4-Nitrophenyl)guanidine nitrate.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 13.8 g (0.10 mol) of 4-nitroaniline and 8.4 g (0.10 mol) of dicyandiamide.
-
Addition of Reagents: To the flask, add 100 mL of deionized water followed by the slow, careful addition of 15 mL of 65% nitric acid. The addition of acid is exothermic and should be done with caution.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 2-3 hours. The solution will typically turn a deep reddish-orange color.
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. A yellow precipitate should begin to form. To maximize precipitation, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water (2x 25 mL) to remove any residual acid and unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 50% aqueous ethanol. Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Characterization
To confirm the identity and purity of the synthesized 1-(4-Nitrophenyl)guanidine nitrate, the following characterization should be performed.
-
Appearance: The final product should be a pale yellow crystalline solid.
-
Melting Point: The expected melting point is in the range of 202-205°C.
-
FTIR Spectroscopy (KBr Pellet):
-
N-H stretch (guanidinium): Broad peaks around 3100-3400 cm⁻¹
-
C=N stretch (guanidinium): Strong peak around 1650-1680 cm⁻¹
-
NO₂ stretch (asymmetric & symmetric): Strong peaks around 1500-1540 cm⁻¹ and 1330-1350 cm⁻¹
-
NO₃⁻ stretch (nitrate salt): Strong, broad peak around 1380 cm⁻¹
-
Conclusion
This application note details a reliable and well-characterized method for the synthesis of 1-(4-Nitrophenyl)guanidine nitrate. By adhering to the outlined safety precautions and experimental steps, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for ensuring the quality and purity of the final compound.
References
- Elemental Microanalysis. (2024, March 18).
- Thermo Fisher Scientific. (2020, December 13).
- Sigma-Aldrich. (2012, January 19).
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-NITROANILINE HYDROCHLORIDE.
- Carl ROTH. (2024, September 18).
- Organic Syntheses. Nitroguanidine. Org. Syn. Coll. Vol. 1, p.399.
- Organic Syntheses.
- ResearchGate. (a) Proposed reaction mechanism for the reduction of 4‐nitroaniline to...
- BLD Pharm. 1-(4-Nitrophenyl)
- Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. Huaxue Fanying Gongcheng Yu Gongyi, 2005, 21(3), 238-242.
- Global Substance Registration System. 1-(4-NITROPHENYL)GUANIDINE HYDROCHLORIDE.
- PrepChem.com.
- ChemScene. N-(4-Nitrophenyl)
- YouTube. (2020, October 14).
- Wikipedia. 4-Nitroaniline.
- Taylor & Francis Online. 4-Nitroaniline – Knowledge and References.
- Davis, T. L. (1943). Chemistry of Powder and Explosives.
- Global Substance Registration System. N-(4-NITROPHENYL)GUANIDINE.
- Organic Chemistry Portal.
- Sciencemadness Discussion Board. (2020, December 28).
- Google Patents.
- ResearchGate.
- CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Defense Technical Information Center. Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid.
- AIChE - Proceedings. (512e)
- Google Patents. CN104860849A - Continuous crystallization process for preparing nitroguanidine through nitric acid method.
- ResearchGate. (PDF)
- Google Patents. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
- MDPI.
- ChemicalBook. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.
Sources
The Strategic deployment of 1-(4-Nitrophenyl)guanidine Nitrate in the Architecting of Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic compounds remains a cornerstone of drug discovery and materials science. Among the myriad of reagents available, 1-(4-Nitrophenyl)guanidine nitrate has emerged as a particularly valuable synthon. Its trifunctional nature, possessing a nucleophilic guanidine core, an electron-withdrawing nitro group, and the salt form enhancing its stability and handling, renders it a potent tool for the construction of diverse nitrogen-containing heterocycles. This guide provides an in-depth exploration of its application, focusing on the synthesis of substituted pyrimidines, which are key components in a range of biologically active molecules. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Application: Synthesis of Substituted 2-Amino-N-(4-nitrophenyl)pyrimidines
The reaction of 1-(4-Nitrophenyl)guanidine nitrate with 1,3-dicarbonyl compounds or their synthetic equivalents, such as enaminones, represents a robust and widely applicable method for the synthesis of pyrimidine derivatives. The general transformation involves a cyclocondensation reaction where the guanidine moiety acts as a binucleophile, attacking the two electrophilic centers of the 1,3-dicarbonyl system.
Mechanistic Insights: A Stepwise Annulation
The reaction mechanism proceeds through a well-established pathway. Initially, one of the amino groups of the guanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (or the β-carbon of an enaminone), followed by a dehydration step to form a vinylogous guanidine intermediate. Subsequent intramolecular cyclization occurs through the attack of the remaining amino group of the guanidine onto the second carbonyl carbon. A final dehydration step then leads to the formation of the aromatic pyrimidine ring. The presence of the electron-withdrawing 4-nitrophenyl group can influence the reactivity of the guanidine nitrogen atoms, a factor that can be leveraged for regioselective outcomes in certain cases.
Caption: Generalized mechanism for pyrimidine synthesis.
Application Spotlight: Synthesis of an Imatinib Intermediate
A prominent example of the utility of a substituted 1-(4-nitrophenyl)guanidine is in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine, a key intermediate in the manufacture of the targeted anticancer drug, Imatinib (Gleevec®)[1]. This synthesis showcases the reaction of a nitrophenyl-substituted guanidine with an enaminone, a versatile 1,3-dicarbonyl equivalent.
Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine
This protocol is adapted from established synthetic routes[1][2].
Materials:
-
1-(2-methyl-5-nitrophenyl)guanidine (prepared from 2-methyl-5-nitroaniline)
-
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
-
n-Butanol
-
Water
Procedure:
-
To a reaction flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-methyl-5-nitrophenyl)guanidine (1.0 eq) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq).
-
Add n-butanol as the solvent (approx. 9 mL per gram of guanidine).
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 9-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (approx. 7 mL per gram of guanidine) to the cooled mixture and stir at room temperature for 3-4 hours to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold n-butanol.
-
Dry the product under vacuum to afford N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine as a solid.
Expected Yield: 80-85%[2].
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1-(2-methyl-5-nitrophenyl)guanidine | 195.18 | 1.0 |
| 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 176.22 | 1.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield |
| N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine | 307.31 | 100% |
digraph "Imatinib Intermediate Synthesis Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Reactants [label="1-(2-methyl-5-nitrophenyl)guanidine\n+\n3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one\n in n-Butanol"]; Reaction [label="Reflux (120°C, 9-12h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cooling and Water Addition"]; Precipitation [label="Stirring (3-4h)"]; Isolation [label="Filtration and Washing"]; Drying [label="Vacuum Drying"]; Product [label="N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Reaction; Reaction -> Workup; Workup -> Precipitation; Precipitation -> Isolation; Isolation -> Drying; Drying -> Product; }
Caption: Workflow for the synthesis of an Imatinib intermediate.
General Protocol: Synthesis of 2-Amino-4-hydroxy-6-methyl-N-(4-nitrophenyl)pyrimidine
Materials:
-
1-(4-Nitrophenyl)guanidine nitrate
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Dilute Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.
-
To the sodium ethoxide solution, add 1-(4-Nitrophenyl)guanidine nitrate (1.0 eq) and stir until dissolved.
-
Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid to a pH of approximately 7.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
-
Wash the isolated solid with cold ethanol and dry under vacuum.
Data Summary:
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 1-(4-Nitrophenyl)guanidine nitrate | 243.17 | 1.0 |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Sodium ethoxide | 68.05 | 1.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield |
| 2-Amino-4-hydroxy-6-methyl-N-(4-nitrophenyl)pyrimidine | 261.23 | 100% |
Conclusion and Future Outlook
1-(4-Nitrophenyl)guanidine nitrate and its derivatives are powerful and versatile reagents for the synthesis of a variety of heterocyclic compounds, most notably substituted pyrimidines. The straightforward nature of the cyclocondensation reactions, coupled with the ability to introduce the biologically relevant nitrophenyl moiety, makes this class of compounds highly attractive for applications in medicinal chemistry and drug development. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this valuable building block. Future work in this area may focus on the development of asymmetric syntheses utilizing chiral derivatives of 1-(4-nitrophenyl)guanidine, further expanding the chemical space accessible from this versatile precursor.
References
- GB2006201A - Production of nitroguanidine from guanidine nitrate and nitric acid. (n.d.). Google Patents.
- CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (n.d.). Google Patents.
-
Guanidinium Nitrate: A Novel Reagent for Aryl Nitrations. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. (2004). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
guanidine nitrate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Production of nitroguanidine from guanidine nitrate by the action of aqueous sulphuric acid - Patent GB-1603247-A. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
synthesis-of-heterocycles-using-guanidine-an-overview. (2022). Bohrium. Retrieved January 15, 2026, from [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2020). MDPI. Retrieved January 15, 2026, from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. Retrieved January 15, 2026, from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
Sources
- 1. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. heteroletters.org [heteroletters.org]
- 4. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Guanidinium Nitrate as a Stable and Effective Reagent for Aromatic Nitration
Introduction
Aromatic nitration is a cornerstone of organic synthesis, providing essential intermediates for a vast array of applications, from pharmaceuticals and agrochemicals to dyes and high-energy materials. The introduction of a nitro group (–NO₂) onto an aromatic ring is a critical functional group transformation, often serving as a precursor to amines via reduction.[1] For decades, the archetypal reagent for this transformation has been "mixed acid," a potent and hazardous combination of concentrated nitric and sulfuric acids. While effective, the use of mixed acid presents significant challenges related to safety, handling, and corrosive waste streams.
In the pursuit of safer, more manageable, and environmentally benign synthetic methodologies, researchers have explored alternative nitrating agents. Among these, solid reagents that can be handled with greater ease have garnered considerable interest. Guanidinium Nitrate (GN) has emerged as a viable and effective alternative. It is a stable, crystalline solid that, in the presence of a strong acid catalyst like sulfuric acid, serves as an excellent source of the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration.[2][3][4]
This guide provides a comprehensive overview of the use of Guanidinium Nitrate for the nitration of aromatic compounds. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for its application, and discuss the safety protocols essential for its handling.
A Note on Substituted Guanidinium Salts: While this document focuses on the parent compound, Guanidinium Nitrate, the principles discussed are expected to extend to substituted analogues such as 1-(4-Nitrophenyl)guanidine nitrate. The fundamental mechanism relies on the nitrate counter-ion acting as the nitro group source upon protonation by a strong acid. The organic cation, while potentially influencing solubility and secondary interactions, is not the primary actor in the nitration itself. However, specific experimental data for 1-(4-Nitrophenyl)guanidine nitrate as a nitrating agent is not prevalent in current literature, and its use should be evaluated with the protocols for the parent compound as a starting point.
Pillar 1: Mechanism of Action - The Generation of the Nitronium Ion
The efficacy of Guanidinium Nitrate as a nitrating agent is entirely dependent on its activation by a strong protic acid, typically concentrated sulfuric acid. Sulfuric acid serves a dual purpose: it protonates the nitrate ion, facilitating its decomposition, and it sequesters the water produced, driving the equilibrium towards the formation of the active electrophile, the nitronium ion (NO₂⁺).[5]
The reaction sequence can be summarized as follows:
-
Protonation of the Nitrate Ion: The nitrate ion (NO₃⁻) from guanidinium nitrate is protonated by sulfuric acid.
-
Formation of the Nitronium Ion: The protonated species eliminates a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Aromatic Substitution: The nitronium ion is then attacked by the electron-rich aromatic ring (the nucleophile) in a classic electrophilic aromatic substitution (EAS) mechanism to form the nitroaromatic product.
The overall process demonstrates that Guanidinium Nitrate acts as a convenient and solid "carrier" of the nitrate group, which is released and activated under acidic conditions.[2]
Caption: Generation of the active nitronium ion from Guanidinium Nitrate.
Pillar 2: Applications and Substrate Scope
Acid-catalyzed nitration using Guanidinium Nitrate is effective for a range of aromatic substrates, including both activated and deactivated systems.[2][3] The reaction conditions, particularly temperature and reaction time, can be tuned to achieve mono-nitration and, in some cases, di-nitration of highly activated rings. The regioselectivity observed is generally consistent with other nitration methods that proceed via a free nitronium ion mechanism, following the established directing effects of the substituents on the aromatic ring.[2][6]
| Substrate | Activating/Deactivating Group | Major Product(s) | Typical Conditions | Reference |
| Toluene | Activating (Methyl) | o-Nitrotoluene, p-Nitrotoluene | GN, 96% H₂SO₄, 0-5°C | [7] |
| Aniline | Activating (Amino) | p-Nitroaniline | GN, 85% H₂SO₄, 0-5°C, NaOH workup | [7] |
| Chlorobenzene | Deactivating (Halogen) | p-Nitrochlorobenzene | GN, 85% H₂SO₄, 0-5°C | [7] |
| Benzonitrile | Deactivating (Nitrile) | m-Nitrobenzonitrile | GN, H₂SO₄, rt | [2] |
| Phenol | Activating (Hydroxyl) | o-Nitrophenol, p-Nitrophenol | GN, H₂SO₄, 0-5°C | [7] |
Note: Yields and isomer ratios can vary based on precise acid concentration and temperature control. For highly activating groups like amines and phenols, the substrate exists in equilibrium with its protonated form, which is strongly deactivated; this can influence the reaction outcome.[6]
Pillar 3: Experimental Protocols
General Protocol for Aromatic Nitration
This procedure provides a general method for the mono-nitration of a standard aromatic compound.
Caption: Standard workflow for aromatic nitration using Guanidinium Nitrate.
Materials:
-
Aromatic Substrate (1.0 eq)
-
Guanidinium Nitrate (1.0 - 1.2 eq)
-
Concentrated Sulfuric Acid (85-96%)
-
Ice
-
Deionized Water
-
Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid (approx. 10-15 mL per 0.01 mol of substrate). Cool the flask in an ice/water bath to 0–5 °C.
-
Substrate Addition: Slowly add the aromatic substrate (0.01 mol) to the cold, stirred sulfuric acid. Ensure the temperature remains below 10 °C.
-
Reagent Addition: Once the substrate is fully dissolved and the temperature has stabilized at 0–5 °C, add Guanidinium Nitrate (0.01 mol) in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the exotherm of the reaction and prevent runaway reactions or over-nitration.
-
Reaction: Stir the mixture vigorously at 0–5 °C. Monitor the reaction by TLC. Reaction times typically range from 30 minutes to 3 hours. For less reactive substrates, the reaction may be allowed to warm to room temperature.[7]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water (approx. 100 g). Causality: This step quenches the reaction by diluting the acid and precipitates the solid product.
-
Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
If no solid forms (or for liquid products): Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Dichloromethane, 3 x 50 mL).
-
-
Purification (for extracted products): Combine the organic layers. Wash sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product (solid or oil) can be further purified by recrystallization from a suitable solvent or by column chromatography.[7]
Safety Precautions & Handling
Guanidinium Nitrate is an oxidizing agent and can be a fire and explosion hazard, particularly when heated or mixed with combustible materials.[8][9][10] Handle with extreme care in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling:
-
Incompatibilities: Avoid contact with strong reducing agents, strong acids (other than for the reaction itself under controlled conditions), bases, and combustible materials.[8][9]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[8]
-
Skin: Wash off immediately with plenty of soap and water.[11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Rinse mouth with water and seek medical attention.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
References
-
ScienceLab.com. (2005). Material Safety Data Sheet - Guanidine nitrate. [Link]
-
Oxley, J. C., Smith, J. L., Moran, J. S., Canino, J. N., & Almog, J. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(28), 4449-4451. [Link]
-
The Hebrew University of Jerusalem. (2008). Aromatic nitration using nitroguanidine and EGDN. Research Output. [Link]
-
DigitalCommons@URI. (2008). Aromatic nitration using nitroguanidine and EGDN. Chemistry Faculty Publications. [Link]
-
Unknown. (n.d.). 1 NITRATION. [Link]
-
Sciencemadness Discussion Board. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. [Link]
-
ResearchGate. (2008). Aromatic nitration using nitroguanidine and EGDN | Request PDF. [Link]
-
Organic Syntheses. (n.d.). Nitroguanidine. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]
-
Khan Academy. (n.d.). Nitration of Phenols (video). [Link]
-
PMC - NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]
-
Sciencemadness.org. (2009). Aromatic nitration with Guanidine Nitrate. [Link]
-
ResearchGate. (2004). Guanidinium Nitrate: A Novel Reagent for Aryl Nitrations | Request PDF. [Link]
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- 12. tcichemicals.com [tcichemicals.com]
Application Note: Guanidine Nitrate for the Electrophilic Nitration of Aromatic Compounds
Introduction: A Modern Approach to Aromatic Nitration
The introduction of a nitro group (—NO₂) onto an aromatic ring is a cornerstone transformation in organic synthesis. Nitroaromatic compounds are pivotal intermediates in the manufacturing of a vast array of materials, including pharmaceuticals, agrochemicals, dyes, and energetic materials.[1] The classical method for this transformation often involves a potent mixture of nitric and sulfuric acids ("mixed acid"), a procedure known for its harsh conditions and potential for over-nitration.[2]
In the pursuit of more controlled, safer, and versatile nitration methodologies, researchers have explored a variety of alternative nitrating agents. Among these, guanidine nitrate ([C(NH₂)₃]NO₃) has emerged as a highly effective, crystalline, and stable solid reagent for the nitration of both activated and deactivated aromatic substrates.[2][3][4] When employed with a strong acid catalyst, typically concentrated sulfuric acid, guanidine nitrate generates the requisite electrophile for nitration, proceeding with good to excellent yields.[2] This application note provides a detailed experimental protocol, mechanistic insights, and safety considerations for utilizing guanidine nitrate in the synthesis of nitroaromatics.
The Scientific Principle: Mechanism of Nitration
The nitration of aromatic compounds via guanidine nitrate is an electrophilic aromatic substitution reaction. The key to the process is the in situ generation of the highly electrophilic nitronium ion (NO₂⁺). In a strongly acidic medium, such as concentrated sulfuric acid, guanidine nitrate is protonated and subsequently dehydrates to form the nitronium ion.
The generally accepted mechanism proceeds as follows:
-
Protonation of Guanidine Nitrate: The nitrate oxygen of guanidine nitrate is protonated by the strong acid catalyst (H₂SO₄).
-
Formation of the Nitronium Ion: The protonated intermediate loses a molecule of water to generate the nitronium ion (NO₂⁺), the active electrophile.
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the Wheland intermediate or sigma complex.
-
Re-aromatization: A base (typically HSO₄⁻) abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroaromatic product.
The presence of concentrated sulfuric acid is crucial, as it acts as both a catalyst to generate the nitronium ion and a medium for the reaction.[2] Reactions with either activated or deactivated aromatic substrates have been shown to proceed rapidly and in high yield in its presence.[2][3][4]
Critical Safety Protocols
Guanidine nitrate is a powerful oxidizing agent and can be a dangerous fire and explosion risk, especially when heated or in contact with combustible materials.[5][6][7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[5][9][10] A face shield is recommended when handling larger quantities.
-
Handling:
-
Handle in a well-ventilated chemical fume hood.[5]
-
Avoid all contact with combustible materials such as wood, paper, oil, and clothing.[5][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6][9]
-
Ground all equipment containing the material to prevent electrostatic discharge.[5]
-
Avoid friction, shock, or containment, as mixtures with certain materials can be sensitive.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like reducing agents, organic materials, and strong acids.[5][9] Oxidizing materials should be stored in a dedicated safety cabinet.[5]
-
Spill & Waste Management:
-
In case of a small spill, use inert tools to place the solid into a suitable waste container.[5]
-
For large spills, avoid contact with combustible materials. Keep the substance damp with a water spray to prevent dust generation.[5] Do not use organic absorbents like sawdust.[6]
-
Dispose of waste in accordance with all local, state, and federal regulations.[7][10]
-
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the nitration of an aromatic compound using guanidine nitrate.
Caption: General workflow for aromatic nitration using guanidine nitrate.
Detailed Step-by-Step Protocol
This protocol is a generalized procedure adapted from literature reports.[11] Reaction times and temperatures may need to be optimized for specific substrates.
5.1 Materials and Equipment
-
Reagents:
-
Aromatic compound (e.g., toluene)
-
Guanidine nitrate (CH₅N₃·HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 96-98%)
-
Chloroform (CHCl₃) or other suitable extraction solvent
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water & Ice
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask (for solid products)
-
Rotary evaporator
-
Column chromatography setup
-
5.2 Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic compound (1.0 eq). Place the flask in an ice bath and begin stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 10-15 mL per 0.01 mol of substrate). Maintain the temperature below 10 °C during the addition.
-
Cooling: Allow the mixture to stir in the ice bath until the internal temperature reaches 0–5 °C.
-
Guanidine Nitrate Addition: Slowly add guanidine nitrate (1.0 eq) in small portions to the well-stirred mixture, ensuring the temperature is maintained between 0–5 °C. The addition should be controlled to prevent a rapid exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature or allow it to warm to room temperature, depending on the reactivity of the substrate (see Table 1).[2][11] Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a beaker containing a significant amount of crushed ice (e.g., 100 g per 0.01 mol of substrate) with stirring.
-
Product Isolation:
-
If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, then dry the product.[11]
-
If no solid forms (or for liquid products): Transfer the aqueous mixture to a separatory funnel and extract with chloroform or another suitable organic solvent (e.g., 4 x 50 mL).[11]
-
-
Purification (for extracted products):
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with a 10% sodium carbonate solution (2 x 25 mL) and water (2 x 25 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography or recrystallization to afford the pure nitroaromatic compound.[11]
-
Substrate Scope and Reaction Conditions
Guanidine nitrate is effective for the nitration of a range of aromatic compounds. The conditions can be tuned based on the electronic nature of the substrate.
| Substrate | Equivalents (GN) | Temperature (°C) | Time (h) | Yield (%) | Product(s) | Reference |
| Toluene | 1 | 25 | 0.5 | >90 | o/p-Nitrotoluene, Dinitrotoluenes | [2] |
| Benzonitrile | 1 | 25 | 1 | >90 | m-Nitrobenzonitrile | [2] |
| Benzoic Acid | 1 | 25 | 1 | >90 | m-Nitrobenzoic Acid | [2] |
| Nitrobenzene | 1 | 25 | 3 | >90 | m-Dinitrobenzene | [2] |
| Aniline | 1 | 0 - 5 | 1 | - | p-Nitroaniline, m-Nitroaniline | [2] |
Note: Yields represent combined isomers where applicable. Regioselectivity is often comparable to conventional nitration methods.[2] Using excess nitrating agent can lead to dinitration products, particularly with activated substrates like toluene.[2]
Field Insights & Troubleshooting
-
Temperature Control is Critical: The nitration reaction is exothermic. Maintaining a low temperature (0–5 °C) during the addition of guanidine nitrate is paramount to prevent runaway reactions and minimize the formation of undesired byproducts.
-
Acid Concentration: The use of concentrated sulfuric acid (≥96%) is essential for high yields. Lower concentrations may not be sufficient to generate the nitronium ion effectively.[2]
-
Substrate Reactivity: Highly activated substrates (e.g., phenols, anilines) may react very rapidly and are more prone to oxidation or over-nitration. For these compounds, maintaining low temperatures throughout the reaction is crucial. Deactivated substrates require longer reaction times or slightly elevated temperatures.[2]
-
Work-up for Anilines: When working with basic substrates like anilines, the reaction mixture should be poured into an ice-cold sodium hydroxide solution during the quench to neutralize the excess acid and deprotonate the anilinium salt, facilitating product isolation.[11]
-
Alternative Conditions: For some electron-rich arenes, acid-free, copper-catalyzed nitration methods using guanidine nitrate have also been developed, offering a milder alternative to the strong acid protocol.[1][12]
References
- Oxley, J. C., Smith, J. L., & Moran, J. S. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(29-30), 4449-4451.
- Sciencelab.com, Inc. (2013).
- Chemstock. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.).
-
Davis, T. L. (1941). Nitroguanidine. Organic Syntheses, Coll. Vol. 1, p. 399. [Link]
- Sciencemadness Discussion Board. (2009).
-
Patel, H. H., & Patel, H. D. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]
- Ataman Kimya. (n.d.).
- Cole-Parmer. (2009).
- CDH Fine Chemical. (n.d.).
-
Li, W. P., Cheng, G., Li, S. Y., et al. (2022). Acid-Free Copper-Catalyzed Electrophilic Nitration of Electron-Rich Arenes with Guanidine Nitrate. The Journal of Organic Chemistry, 87(5), 3736–3746. [Link]
-
Oxley, J. C., Smith, J. L., & Moran, J. S. (2008). Aromatic nitration using nitroguanidine and EGDN. DigitalCommons@URI. [Link]
-
Wikipedia contributors. (2023). Guanidine nitrate. Wikipedia. [Link]
-
Pryde, A. W., & Martin, T. (1950). The Nitration of Guanidine Nitrate Small Scale Pilot Plant. Defense Technical Information Center. [Link]
-
Maksimowski, P., & Nastała, A. (2023). Review of the Methods for Selective Nitration of Toluene. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 3. "Aromatic nitration using nitroguanidine and EGDN" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. chemstock.ae [chemstock.ae]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Guanidine nitrate - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Sciencemadness Discussion Board - Aromatic nitration with Guanidine Nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Guanidine Derivatives as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Catalytic Power of the Guanidinyl Moiety
Guanidine derivatives have emerged over the past two decades as exceptionally potent and versatile organocatalysts in organic synthesis.[1][2] Their remarkable catalytic activity stems from a unique combination of structural and electronic properties. The guanidine functional group is one of the strongest organic, non-ionic Brønsted bases, a property attributable to the substantial resonance stabilization of its protonated form, the guanidinium cation.[3] This inherent basicity allows guanidines to readily deprotonate a wide range of carbon- and heteroatom-based pronucleophiles under mild conditions.[4]
Beyond simple Brønsted basicity, the true catalytic prowess of these molecules lies in the bifunctional nature of the resulting guanidinium ion.[4][5] Upon deprotonating a substrate, the guanidinium cation forms a tight, hydrogen-bonded ion pair.[6] This cation, with its two N-H protons, can then act as a hydrogen-bond donor, coordinating to and activating an electrophile, thereby organizing the transition state for highly stereoselective transformations.[5][7] This dual activation—simultaneously enhancing nucleophilicity through deprotonation and electrophilicity through hydrogen bonding—is the cornerstone of guanidine catalysis.[8]
Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic variants, have been developed, enabling a vast number of fundamental organic reactions to be performed with high efficiency and stereoselectivity.[1][9][10] This guide provides an in-depth overview of key applications, mechanistic principles, and detailed protocols for utilizing guanidine derivatives as catalysts in modern organic synthesis.
Application I: The Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental tool for synthesizing valuable β-nitroalcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.[11] Chiral guanidine derivatives have proven to be highly effective catalysts for rendering this reaction asymmetric, delivering products with high diastereo- and enantioselectivity.[7][12]
Mechanistic Rationale
The catalytic cycle of a guanidine-catalyzed asymmetric Henry reaction elegantly showcases the principle of bifunctional activation.[4][8]
-
Deprotonation: The chiral guanidine base abstracts a proton from the α-position of the nitroalkane, forming a nitronate anion. The guanidine is protonated in the process, forming a chiral guanidinium cation.[8]
-
Bifunctional Activation & C-C Bond Formation: A ternary complex is formed where the chiral guanidinium ion simultaneously activates the aldehyde electrophile via hydrogen bonding to its carbonyl oxygen and orients the nucleophilic nitronate for a stereoselective attack on one of the aldehyde's enantiotopic faces.[7][8] The steric environment created by the chiral scaffold of the catalyst dictates the facial selectivity of the C-C bond formation.
-
Proton Transfer & Catalyst Regeneration: Following the C-C bond formation, the resulting alkoxide is protonated by the guanidinium ion, releasing the β-nitroalcohol product and regenerating the neutral guanidine catalyst, allowing it to enter the next catalytic cycle.[8]
Visualization: Catalytic Cycle of the Asymmetric Henry Reaction
Sources
- 1. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. Organocatalytic Enantioselective Henry Reactions | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Log in to Peeref - Peeref [peeref.com]
- 11. Henry Reaction [organic-chemistry.org]
- 12. ingentaconnect.com [ingentaconnect.com]
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 1-(4-Nitrophenyl)guanidine Nitrate
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-(4-Nitrophenyl)guanidine nitrate. The method is designed for use in quality control and stability studies of this active pharmaceutical ingredient (API). The developed method effectively separates the main analyte from its potential degradation products and process-related impurities. The entire process, from initial parameter selection through to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is described.[1][2][3]
Introduction
1-(4-Nitrophenyl)guanidine nitrate is a guanidine derivative containing a nitroaromatic moiety. The purity of this compound is critical for its use in pharmaceutical development and other applications. A reliable analytical method is therefore essential to quantify the API and its impurities. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution and sensitivity.[4][5] The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradants that may form under various stress conditions.[6][7]
This guide provides a comprehensive protocol for the development and validation of an HPLC method for 1-(4-Nitrophenyl)guanidine nitrate, offering insights into the rationale behind the selection of chromatographic conditions and validation parameters.
Physicochemical Properties of 1-(4-Nitrophenyl)guanidine Nitrate
-
Molecular Formula: C₇H₉N₅O₅[8]
-
Molecular Weight: 243.18 g/mol [8]
-
Chemical Structure:
-
Key Functional Groups: Guanidine (highly basic, pKa ~12.5), Nitrophenyl (UV active)[9][10]
HPLC Method Development
The method development strategy focuses on achieving optimal separation of the main peak from any impurities and degradation products.
Initial Chromatographic Conditions
The selection of the initial HPLC parameters is based on the physicochemical properties of 1-(4-Nitrophenyl)guanidine nitrate.
-
Column Selection: A C18 column is a suitable starting point for the separation of moderately polar compounds like 1-(4-Nitrophenyl)guanidine nitrate. The non-polar stationary phase will interact with the nitrophenyl group, while the polar guanidine group will have less retention. A phenyl-based column could also be considered due to potential pi-pi interactions with the nitroaromatic ring.[11][12]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is used in reversed-phase HPLC.
-
Aqueous Phase: A phosphate buffer is chosen to control the pH of the mobile phase. Given the high pKa of the guanidine group, maintaining a consistent and appropriate pH is crucial for reproducible retention times and peak shapes.
-
Organic Phase: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. Methanol is another option.[12]
-
-
Detection Wavelength: The presence of the nitrophenyl group suggests strong UV absorbance. A UV-Vis detector is therefore appropriate. The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the analyte. A common detection wavelength for nitroaromatic compounds is around 254 nm.[11]
-
Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min and an injection volume of 10 µL are good starting points.
Method Optimization
A systematic approach is employed to optimize the chromatographic conditions.
Protocol for Method Optimization:
-
Wavelength Selection:
-
Prepare a dilute solution of 1-(4-Nitrophenyl)guanidine nitrate in the mobile phase.
-
Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm to determine the λmax.
-
-
Column Screening:
-
Test different columns (e.g., C18, C8, Phenyl) of standard dimensions (e.g., 4.6 x 150 mm, 5 µm) to evaluate selectivity and peak shape.
-
-
Mobile Phase Optimization:
-
pH Screening: Evaluate the effect of mobile phase pH on the retention time and peak shape of the analyte. Test a pH range around the pKa of potential acidic or basic impurities.
-
Organic Modifier Screening: Compare acetonitrile and methanol as the organic modifier to assess their impact on selectivity.
-
Gradient Elution: Develop a gradient elution profile to ensure the timely elution of all components and a stable baseline. Start with a low percentage of the organic modifier and gradually increase it.
-
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the purity analysis of 1-(4-Nitrophenyl)guanidine nitrate.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (80:20 v/v) |
System Suitability Testing (SST)
System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.[13][14][15]
Protocol for System Suitability Testing:
-
Prepare a standard solution of 1-(4-Nitrophenyl)guanidine nitrate at a known concentration.
-
Inject the standard solution six replicate times.
-
Calculate the system suitability parameters and check against the acceptance criteria.
System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[13] |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% for 6 replicate injections[13] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting peak |
Method Validation
The developed method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[4][6][16]
Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).
Analyze the stressed samples alongside a control sample. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Protocol for Linearity and Range:
-
Prepare a series of at least five solutions of 1-(4-Nitrophenyl)guanidine nitrate over a concentration range of 50% to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo.
Protocol for Accuracy:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1-(4-Nitrophenyl)guanidine nitrate into a placebo.
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
Recovery: 98.0% to 102.0%
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol for Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Analyze six replicate samples of the same batch on different days, by different analysts, and on different instruments.
Acceptance Criteria:
-
RSD: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ/S)
-
LOQ = 10 x (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol for Robustness:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze the sample under each varied condition and evaluate the effect on the results.
Acceptance Criteria:
-
System suitability parameters should be met, and the results should not be significantly affected.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelation of Method Validation Parameters.
Conclusion
The developed and validated RP-HPLC method for the purity analysis of 1-(4-Nitrophenyl)guanidine nitrate is specific, linear, accurate, precise, and robust. The stability-indicating nature of the method makes it suitable for routine quality control and stability monitoring of the drug substance. This application note provides a comprehensive guide for researchers and scientists involved in the development and validation of analytical methods for pharmaceutical compounds.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv. Available from: [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv. Available from: [Link]
-
Full article: DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION - Taylor & Francis Online. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. Available from: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. Available from: [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. Available from: [Link]
-
Method Development & Forced Degradation - Jstar-research. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available from: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth - EPA. Available from: [Link]
-
HPLC Analysis of Explosives Using EPA Method 8330. Available from: [Link]
-
System Suitability in HPLC Analysis | Pharmaguideline. Available from: [Link]
-
Guanidine analyzed with HPLC- AppNote - MicroSolv. Available from: [Link]
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Available from: [Link]
-
Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. Available from: [Link]
-
Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC - International Journal on Science and Technology. Available from: [Link]
-
Guanidine nitrate - Wikipedia. Available from: [Link]
-
1-(4-NITROPHENYL)GUANIDINE HYDROCHLORIDE - gsrs. Available from: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. chemscene.com [chemscene.com]
- 9. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
- 10. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 11. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. tandfonline.com [tandfonline.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. youtube.com [youtube.com]
- 15. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 1-(4-Nitrophenyl)guanidine Nitrate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 1-(4-Nitrophenyl)guanidine nitrate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during its use in synthesis. We aim to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your experiments effectively.
Introduction: The Role of 1-(4-Nitrophenyl)guanidine Nitrate in Synthesis
1-(4-Nitrophenyl)guanidine nitrate is a versatile reagent primarily employed for guanylation—the process of adding a guanidine group to a molecule, typically a primary or secondary amine. The guanidine moiety is a key structural feature in many biologically active compounds and pharmaceuticals due to its ability to form strong, resonance-stabilized hydrogen bonds. The 4-nitrophenyl group on this reagent acts as an activating group, making the central carbon of the guanidine more susceptible to nucleophilic attack by an amine. However, this reactivity also opens pathways to several common side reactions. This guide will help you navigate these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using 1-(4-Nitrophenyl)guanidine nitrate?
A1: The most frequently observed side product is 1-(4-nitrophenyl)urea . This arises from the hydrolysis of the guanidine group by trace amounts of water in the reaction mixture. Other potential, though typically less common, side products include self-condensation products and species resulting from the reduction of the nitro group, especially if your substrate or reaction conditions are sensitive.
Q2: How does the reaction pH influence the formation of side products?
A2: The pH or basicity of the reaction medium is critical. Guanidines are very strong organic bases[1]. The reaction is typically performed under basic conditions to deprotonate the incoming nucleophilic amine. However, excessively strong basic conditions, especially in the presence of water, can accelerate the hydrolysis of the guanidine starting material or the desired product to its corresponding urea. Conversely, acidic conditions will protonate the amine nucleophile, rendering it unreactive. Therefore, careful selection of a non-nucleophilic base and an anhydrous solvent system is paramount.
Q3: My reaction mixture turns a deep red/brown color. What is causing this?
A3: Deep coloration often suggests reactions involving the nitroaromatic system. The 4-nitro group can be susceptible to reduction, forming highly colored nitroso or other reduced species[2]. This can be caused by certain functional groups on your substrate that can act as reducing agents, impurities in reagents, or thermal degradation at elevated temperatures.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low yield of my desired product, with 1-(4-nitrophenyl)urea as the major contaminant.
-
Primary Suspected Cause: Hydrolysis of the 1-(4-nitrophenyl)guanidine nitrate reagent. The central carbon of the guanidinium ion is electrophilic and highly susceptible to nucleophilic attack by water, which is often a stronger nucleophile than a sterically hindered amine.
-
Troubleshooting & Resolution: The key is to rigorously exclude water from the reaction system.
-
Solvent & Reagent Preparation: Use freshly distilled, anhydrous solvents. If using bottled anhydrous solvents, ensure they have been stored properly under an inert atmosphere. Dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or argon.
-
Choice of Base: Employ a non-nucleophilic base that does not contain water. Bases like proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are preferable to alkali hydroxides or aqueous amine solutions.
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Protocol: General Procedure for Anhydrous Guanylation
-
Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in an oven at 120°C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
To the flask, add the amine substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF) via syringe.
-
Add the non-nucleophilic base (e.g., DBU, 1.2 eq) via syringe.
-
In a separate dry flask, dissolve 1-(4-Nitrophenyl)guanidine nitrate (1.1 eq) in a minimum amount of the same anhydrous solvent.
-
Transfer the guanidinylating reagent solution to the amine solution dropwise via syringe or a pressure-equalizing dropping funnel over 30 minutes.
-
Stir the reaction at the desired temperature (start at room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate aqueous workup and purification.
Reaction Scheme Visualization
Caption: Desired guanylation pathway versus the hydrolysis side reaction.
Issue 2: The reaction fails to proceed, and starting materials are recovered.
-
Primary Suspected Cause: Insufficient nucleophilicity of the amine or steric hindrance. The reactivity of the amine substrate is crucial. Highly sterically hindered amines or anilines with electron-withdrawing groups may react very slowly or not at all under standard conditions.
-
Troubleshooting & Resolution:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can often provide the necessary activation energy to overcome steric or electronic barriers. Monitor carefully for decomposition or side product formation.
-
Alternative Reagents: If heating is ineffective, a more potent guanylating agent might be necessary. While 1-(4-Nitrophenyl)guanidine nitrate is effective, reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer a different mechanism and may be more suitable for challenging substrates.
-
Catalysis: While not standard for this specific reagent, some guanylation reactions can be catalyzed. The use of ZnEt₂ as a catalyst has been reported for certain guanylation reactions, though this would require significant methods development[3].
-
Workflow for Optimizing Stubborn Reactions
Caption: Logical workflow for troubleshooting stalled guanylation reactions.
Issue 3: Purification is difficult due to the high polarity and water solubility of the product.
-
Primary Suspected Cause: The basic guanidine group makes the product highly polar and often leads to the formation of salts, which are highly soluble in polar solvents like water and methanol but poorly soluble in common organic solvents used for chromatography.
-
Troubleshooting & Resolution:
-
Protecting Groups: If the synthetic route allows, consider using a protected version of the guanidine, such as a Boc-protected guanidinylating agent. The Boc groups drastically reduce polarity, making extraction and standard silica gel chromatography feasible. The protecting groups can be removed in a final step with an acid like TFA.
-
Counter-ion Exchange: The nitrate salt can be exchanged for a more organic-soluble counter-ion. For example, after the initial workup, the product can be dissolved in a suitable solvent and treated with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in ether to precipitate it as the TFA or HCl salt, which may have different solubility properties.
-
Chromatography Technique:
-
Reverse-Phase Chromatography (C18): This is often the best method for purifying highly polar, basic compounds. Use a water/acetonitrile or water/methanol mobile phase, often with a modifier like 0.1% TFA or formic acid to ensure the guanidine group is protonated and behaves consistently.
-
Ion-Exchange Chromatography: This technique separates molecules based on charge and can be highly effective for purifying ionic compounds like guanidinium salts.
-
-
Data Summary for Purification Strategy
| Compound | Expected Polarity | pKa (Conjugate Acid) | Recommended Purification |
| Amine Substrate | Varies | Varies (typically 9-11 for alkylamines) | Standard Silica Chromatography |
| 1-(4-Nitrophenyl)guanidine nitrate | High | ~12-13 | Recrystallization |
| Desired Guanylated Product | Very High | ~12.5[1] | Reverse-Phase or Ion-Exchange Chromatography |
| 1-(4-Nitrophenyl)urea | Moderate | N/A | Standard Silica Chromatography |
References
-
Alpenfalke. (n.d.). Comprehensive Guide to Nitroguanidine Production: Alpenfalke's Innovative Approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Guanidine nitrate. Org. Synth. Coll. Vol. 1, p.302. Retrieved from [Link]
- Phillips, R. (1949). NITROGUANIDINES. Chemical Reviews, 44(2), 301-328.
-
DTIC. (n.d.). Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Nitroguanidine from guanidine nitrate dehydration. Retrieved from [Link]
- Google Patents. (1948). US2454644A - Purification of guanidine nitrate.
- Google Patents. (n.d.). CN101497579B - Process for producing nitroguanidine.
-
PubChem. (n.d.). Production of nitroguanidine from guanidine nitrate by the action of aqueous sulphuric acid - Patent GB-1603247-A. Retrieved from [Link]
- Pazdera, P., & Potáček, M. (1990). Kinetics of cyclization of N-substituted 1-(2-nitrophenyl)-guanidines and mechanism of the cyclization reactions. Chemical Papers, 44(2), 241-248.
- Science of Synthesis. (n.d.).
-
Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
- Squella, J. A., et al. (n.d.). Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest.
-
National Technical Reports Library. (n.d.). Reactions of Nitroguanidine with Hydrazine. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). (2-Methyl-5-nitrophenyl)guanidine nitrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]
- Ke, C., et al. (2009). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine.
- NileRed. (2021, January 7).
- Hernandez-Olmos, V., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6661.
- Zhang, J., et al. (2018). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 23(10), 2465.
Sources
Optimizing reaction conditions for guanidinylation using nitrophenyl guanidines
Welcome to the technical support center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing guanidines, a critical functional group in numerous biologically active molecules. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Art of Guanidinylation
The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a cornerstone in medicinal chemistry and chemical biology. Its introduction into a molecule—a process called guanidinylation—involves the reaction of a primary or secondary amine with an electrophilic guanidinylating agent.
While the user's query mentioned nitrophenyl guanidines, the broader and more extensively documented class of reagents utilizes a similar principle: enhancing the electrophilicity of the central carbon atom through potent electron-withdrawing groups. Reagents like N,N'-di-Boc-N''-triflylguanidine and nitro-substituted pyrazole carboxamidines are prime examples of this strategy. The triflyl or nitro-pyrazole moieties act as excellent leaving groups, facilitating the nucleophilic attack by the amine. This guide will focus on these highly effective and well-characterized reagent classes to provide actionable advice for optimizing your reaction conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My guanidinylation reaction is sluggish or has failed completely. What should I investigate first?
This is a common issue that can almost always be traced back to one of four factors: the nucleophilicity of your amine, steric hindrance, the potency of your guanidinylating reagent, or the reaction solvent.
-
Amine Nucleophilicity: The reaction rate is highly dependent on the nucleophilicity of the amine substrate.
-
Primary aliphatic amines are generally the most reactive.
-
Secondary aliphatic amines are also good substrates but may react more slowly than their primary counterparts.[1]
-
Aromatic amines (anilines) are significantly less nucleophilic and often require more powerful reagents or longer reaction times to achieve good yields.[2]
-
-
Steric Hindrance: Highly hindered amines, such as diisopropylamine, can fail to react even under forcing conditions due to the steric bulk impeding the approach to the electrophilic carbon of the guanidinylating agent.[3]
-
Reagent Choice: Not all guanidinylating agents are created equal. If you are working with a challenging amine, a more potent reagent is necessary.
-
N,N'-di-Boc-N''-triflylguanidine is one of the most powerful reagents available, capable of guanidinylating even weakly nucleophilic amines due to the exceptional leaving group ability of the triflyl group.[2][4] It reacts rapidly, often at room temperature, and is usually complete within an hour.[1]
-
Pyrazole-1-carboxamidine derivatives , such as 1H-Pyrazole-1-carboxamidine hydrochloride or 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), are also highly effective and are often preferred for their stability and ease of handling.[5][6][7] The nitro-substituted version (DMNPC) is particularly reactive.[6][8]
-
-
Solvent Effects: The choice of solvent can be critical. While polar aprotic solvents like DMF or acetonitrile are common, some of the most powerful reagents show enhanced reactivity in non-polar solvents.
The following diagram outlines a logical workflow for troubleshooting a failing reaction.
Q2: I'm observing an unexpected side product. What could it be?
Side reactions can compromise yield and complicate purification. The most common culprits are reactions with other functional groups and reagent-specific side reactions.
-
Guanidinylation of Other Nucleophiles: If your substrate contains other nucleophilic sites (e.g., hydroxyl or thiol groups), they can compete with the target amine. It is crucial to employ an appropriate protecting group strategy for these functionalities before attempting guanidinylation. Boc and Cbz are common protecting groups for amines that may need to be differentiated.[9][10]
-
Amidinourea Formation: When using protected guanidines as guanidinylating agents themselves (a transamination strategy), prolonged heating with an excess of a primary amine can sometimes lead to the formation of an amidinourea side product.[3]
-
Uronium Adducts with Peptide Coupling Reagents: In peptide synthesis, common coupling reagents like HATU can act as guanidinylating agents, sometimes leading to the undesired guanidinylation of a free amine as a side reaction.[11][12][13] This highlights the electrophilic nature of these reagents, which is analogous to dedicated guanidinylating agents.
Q3: What is the optimal solvent and temperature for my reaction?
The ideal conditions depend heavily on your chosen reagent.
| Reagent Class | Recommended Solvents | Typical Temperature | Rationale & Causality |
| N,N'-di-Boc-N''-triflylguanidine | Dichloromethane (DCM), Chloroform, Benzene[1][9] | Room Temperature | This highly reactive species performs exceptionally well in non-polar solvents, which may be counterintuitive. The reactions are rapid and often complete within an hour.[1][2] |
| Pyrazole-carboxamidines | THF, Acetonitrile, DMF | Room Temperature to Mild Heat | These reagents are versatile and compatible with a range of common polar aprotic solvents. Mild heating may be required for less reactive amines.[5][14] |
| Thiourea-based Reagents | THF, DMF | Room Temperature | These require an activating agent (e.g., Mukaiyama's reagent, TCT, or metal salts), and the reaction is typically run in polar aprotic solvents to facilitate the formation of the reactive intermediate.[14][15] |
Q4: My product is proving difficult to purify. Any suggestions?
Guanidines are strong bases, which can make them challenging to handle during purification. Their polarity and potential for high water solubility often preclude standard extraction procedures.
-
Flash Chromatography: This is the most common method.
-
Eluent System: A gradient elution is often necessary. Start with a non-polar system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol.[14][16]
-
Tailing: Due to the basic nature of guanidines, they can tail significantly on silica gel. Adding a small amount of a volatile base, like triethylamine (~0.5-1%), to the eluent can dramatically improve peak shape.[16]
-
-
Aqueous Workup: For protected guanidines, a standard aqueous workup can sometimes be performed. This typically involves washing the organic layer with dilute acid (e.g., 1N HCl or 2M sodium bisulfate), water, and brine to remove basic impurities and unreacted starting materials.[9]
-
Ion-Exchange Resin: For deprotected guanidines that are difficult to purify via chromatography, using an ion-exchange resin can be an effective alternative for isolating the product as a salt.[6]
Core Mechanism & Experimental Protocols
The underlying mechanism for most modern guanidinylation reactions is a two-step addition-elimination process. The amine nucleophile attacks the electrophilic carbon of the guanidinylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., triflate or pyrazole) to yield the final guanidine product.
Protocol 1: Guanidinylation of a Primary Amine using N,N'-di-Boc-N''-triflylguanidine[17]
This protocol describes a general procedure for the guanidinylation of a primary amine, such as benzylamine, in a non-polar solvent.
Materials:
-
Primary amine (e.g., benzylamine)
-
N,N'-di-Boc-N''-triflylguanidine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In an oven-dried, nitrogen-purged round-bottomed flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reagent Addition: Add N,N'-di-Boc-N''-triflylguanidine (1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by Thin-Layer Chromatography (TLC) or LC-MS. For most primary amines, the reaction is complete within 1-2 hours.[1]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 2M aqueous sodium bisulfate, water, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[9][14] The resulting N,N'-di-Boc-protected guanidine is usually a stable solid.
-
Deprotection (Optional): The Boc groups can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final guanidinium salt.[17]
References
- Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2016).
- Guanidine synthesis by guanyl
- Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Synthesis, 2004(10), 1655-1663.
- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). Journal of Visualized Experiments.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry.
- 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Guanidinylation reagents. (1998).
- Synthesis of Guanidines and Some of Their Biological Applications.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (n.d.). PMC - NIH.
- Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. (2025).
- A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. RSC Publishing.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
- An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. Benchchem.
- Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. (1968).
- Preparation of Mono-Cbz Protected Guanidines. (n.d.). PMC - NIH.
- Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. (2020). PMC - NIH.
- Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Semantic Scholar.
- A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem.
- Guanidinylation reagents. (1998).
- Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses Procedure.
- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PMC - PubMed Central.
- Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. (2020). PubMed.
- Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chem. Commun., 2011, 47, 8210-8222.
- Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. (n.d.).
- Guanidine Motif in Biologically Active Peptides. (2014). Australian Journal of Chemistry.
- Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses Procedure.
- Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (n.d.).
- Optimization of Guanidine Formation Reaction d.
- Synthesis of Guanidines in Solution. (2025).
- Guanidine synthesis by guanidinyl
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
Sources
- 1. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 2. connectsci.au [connectsci.au]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Semantic Scholar [semanticscholar.org]
- 9. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 10. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for incomplete reactions with 1-(4-Nitrophenyl)guanidine nitrate
Answering the call of researchers and drug development professionals, this guide from the Technical Support Center addresses common challenges encountered during reactions with 1-(4-Nitrophenyl)guanidine nitrate. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you navigate experimental hurdles and achieve your synthesis goals.
Troubleshooting Guide for 1-(4-Nitrophenyl)guanidine Nitrate Reactions
This guide is structured in a question-and-answer format to directly address the most pressing issues related to incomplete reactions. We will delve into the causality behind experimental choices, ensuring each step is a self-validating part of a robust protocol.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the most common culprits when using 1-(4-Nitrophenyl)guanidine nitrate?
A1: An incomplete reaction is the most frequently reported issue. The root cause almost always traces back to one of three critical factors: inadequate activation of the guanidine , poor solubility of reactants , or suboptimal reaction conditions .
1-(4-Nitrophenyl)guanidine nitrate is a salt, meaning the highly basic guanidine functional group is protonated. For it to function as a nucleophile—for instance, in the crucial cyclocondensation reaction to form a pyrimidine ring—it must be deprotonated to its free base form. This "activation" step is paramount. Failure to generate a sufficient concentration of the active free base in solution is the primary reason for low conversion.
We will address this and other key issues in the following sections.
Q2: How do I ensure the complete activation of the guanidine to its free base form?
A2: The key is selecting an appropriate base. The guanidinium ion is a weak acid, and its conjugate base, the guanidine, is very strong (pKa of a typical guanidinium ion is ~13.6)[1]. Therefore, to deprotonate the 1-(4-nitrophenyl)guanidinium nitrate effectively, you must use a base whose conjugate acid has a pKa significantly higher than that of the guanidinium ion.
Causality: Using a weak base (e.g., triethylamine, pKa of conjugate acid ~10.7) will result in an unfavorable equilibrium, with most of the guanidine remaining in its inactive, protonated salt form. Stronger bases like alkali metal alkoxides or hydrides are required to drive the equilibrium towards the free base.
Below is a comparison of common bases and their suitability for this purpose.
| Base | Formula | pKa of Conjugate Acid | Solvent | Suitability & Comments |
| Sodium Ethoxide | NaOEt | ~16 | Ethanol | Excellent. Commonly used for pyrimidine synthesis. Generates the active nucleophile in situ[2]. |
| Sodium Methoxide | NaOMe | ~15.5 | Methanol | Excellent. Similar to NaOEt, effective and widely used. |
| Potassium tert-Butoxide | KtBuO | ~17 | THF, Dioxane | Very Good. A strong, non-nucleophilic base. Useful in aprotic solvents. |
| Sodium Hydride | NaH | ~36 | THF, DMF | Good. A very strong, non-nucleophilic base. Reaction produces H₂ gas, which must be safely vented. |
| Triethylamine | Et₃N | ~10.7 | Various | Poor. Not strong enough to deprotonate the guanidinium ion sufficiently. Leads to incomplete reactions. |
| Sodium Carbonate | Na₂CO₃ | ~10.3 | Water, Ethanol | Poor. Insufficiently basic for complete deprotonation. |
Experimental Protocol: In Situ Generation of 1-(4-Nitrophenyl)guanidine Free Base
This protocol details the activation step for a typical reaction, such as a pyrimidine synthesis.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 1,3-dicarbonyl compound (1.0 eq.) and the chosen anhydrous alcohol solvent (e.g., ethanol).
-
Add a solution of sodium ethoxide in ethanol (1.1 - 1.2 eq., 21% w/w) to the flask via syringe. Stir for 10-15 minutes at room temperature.
-
In a separate flask, suspend 1-(4-Nitrophenyl)guanidine nitrate (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Slowly add the guanidine nitrate suspension to the reaction flask. The salt will react with the alkoxide to form the soluble free base and sodium nitrate, which may precipitate.
-
Proceed with the reaction, typically by heating to reflux.
The following diagram illustrates the critical acid-base equilibrium.
Caption: Acid-base equilibrium of the guanidine salt.
Q3: My reaction mixture is a thick slurry even after adding the base. How do I address solubility issues?
A3: Solubility is a common challenge because of the polar nature of guanidines and their salts[3]. If the active free base or other reactants have low solubility in the chosen solvent, the reaction rate will be limited by the dissolution rate, leading to incomplete conversion.
Troubleshooting Steps:
-
Solvent Choice: If using an alcohol like ethanol, the polarity is high, which is generally good for dissolving the guanidine salt[4]. However, the other reactant (e.g., a nonpolar 1,3-dicarbonyl) may not be fully soluble. Consider a more polar aprotic solvent.
-
Solvent Mixtures: A mixture of solvents can be effective. For example, a small amount of DMF or DMSO can be added to ethanol to increase the solubility of organic substrates.
-
Temperature: Increasing the reaction temperature will generally increase the solubility of all components. Ensure the reaction is run at the reflux temperature of the solvent.
-
Stirring: Ensure vigorous stirring to maximize the interaction between dissolved and undissolved components.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Comments |
| Ethanol | 24.5 | 78 | Standard Choice. Good for dissolving the alkoxide base and the guanidine salt. |
| Methanol | 32.7 | 65 | Higher polarity than ethanol, but lower boiling point. |
| Isopropanol | 19.9 | 82 | Less polar, but higher boiling point may aid solubility and reaction rate. |
| DMF | 36.7 | 153 | Excellent Polar Aprotic Solvent. High boiling point. Can significantly improve the solubility of many organic compounds. |
| DMSO | 46.7 | 189 | Highly Polar Aprotic Solvent. Very high boiling point. Use with caution as it can be difficult to remove. |
Q4: I see multiple spots on my TLC plate. What are the likely side products?
A4: The appearance of multiple spots indicates either an incomplete reaction or the formation of side products. Guanidines, while stable, can undergo undesired reactions under certain conditions.
-
Unreacted Starting Material: One of the most common "extra" spots is simply unreacted starting material. The 1-(4-Nitrophenyl)guanidine nitrate is highly polar and will likely remain at the baseline in many common TLC solvent systems (e.g., Hexane/Ethyl Acetate).
-
Hydrolysis: In the presence of water and strong base, particularly at high temperatures, the guanidine moiety can hydrolyze to the corresponding urea, N-(4-nitrophenyl)urea. This is often a significant byproduct if non-anhydrous solvents are used.
-
Melamine-type Impurities: The synthesis of guanidine nitrate itself can sometimes produce melamine as a byproduct[5]. While unlikely in high-purity commercial reagents, it's a possibility with older or lower-grade material.
The following flowchart provides a logical sequence for troubleshooting incomplete reactions.
Caption: Troubleshooting workflow for incomplete reactions.
Q5: How can I effectively monitor the reaction and purify the final product?
A5: Careful monitoring and a well-planned purification strategy are essential due to the challenging physical properties of guanidine-containing products.
Reaction Monitoring Protocol (TLC):
-
Stationary Phase: Use standard silica gel plates.
-
Mobile Phase: A moderately polar system like 1:1 Hexane:Ethyl Acetate is a good starting point. You may need to add a small amount of methanol (e.g., 5-10%) to move polar compounds off the baseline.
-
Spotting: Co-spot the reaction mixture with your starting materials.
-
Visualization: The nitrophenyl group makes the compounds UV-active. Visualize under a UV lamp at 254 nm.
-
Interpretation: The disappearance of the limiting reagent (often the 1,3-dicarbonyl) and the appearance of a new, typically lower Rf product spot, indicates progress. The guanidine salt will be at Rf = 0.
Purification Strategies:
Guanidine-containing products are often basic and polar, making purification difficult[3].
-
Crystallization: This is the most effective method if a suitable solvent system can be found[6]. Try solvent systems like Ethanol/Water, Isopropanol, or Ethyl Acetate/Heptane.
-
Acid-Base Extraction: After the reaction, neutralize the basic mixture carefully with dilute acid (e.g., 1M HCl). The product may precipitate and can be collected by filtration. Be cautious, as the product itself might be acid-sensitive.
-
Column Chromatography: This can be challenging due to the basicity of the product, which can lead to streaking on silica gel.
-
Normal Phase (Silica): Add 0.5-1% triethylamine or ammonia to the eluent to suppress tailing.
-
Reversed Phase (C18): This is often more effective for polar compounds. Use a gradient of Water/Acetonitrile or Water/Methanol, often with a modifier like 0.1% formic acid or TFA.
-
References
-
Organic Syntheses. (n.d.). Guanidine nitrate. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitroguanidine. Organic Syntheses Procedure. Retrieved from [Link]
-
ChemBK. (2024). (2-Methyl-5-nitrophenyl)guanidine nitrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]
- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
-
Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(4), 188-207. Retrieved from [Link]
-
Tsuji, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30(20), 57863-57871. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]
- Google Patents. (n.d.). US2454644A - Purification of guanidine nitrate.
-
Thieme. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Organometallic Chemistry of Guanidines. Retrieved from [Link]
-
ResearchGate. (n.d.). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Retrieved from [Link]
-
MDPI. (2019). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 17(10), 569. Retrieved from [Link]
-
Popova, E. A., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(19), 6268. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. Retrieved from [Link]
-
National Institutes of Health. (2018). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 23(11), 2947. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
Defense Technical Information Center. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]
Sources
- 1. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids [mdpi.com]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Guanidine nitrate - Wikipedia [en.wikipedia.org]
- 5. US2454644A - Purification of guanidine nitrate - Google Patents [patents.google.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Purification of Crude 1-(4-Nitrophenyl)guanidine Nitrate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 1-(4-Nitrophenyl)guanidine nitrate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work. Our focus is on delivering field-proven insights grounded in established chemical principles to ensure you can achieve the desired purity for your compound with confidence.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the starting material and the primary purification strategy.
Q1: What are the likely impurities in my crude 1-(4-Nitrophenyl)guanidine nitrate?
A: The impurity profile of your crude product is intrinsically linked to its synthesis route. Guanidine salts are often prepared from precursors like dicyandiamide or by reacting an amine with a guanidinylating agent.[1][2] Therefore, your crude material may contain:
-
Unreacted Starting Materials: Such as 4-nitroaniline and any guanidinylating reagents.
-
Reaction By-products: Synthesis from dicyandiamide and ammonium nitrate can produce by-products like melamine, ammeline, and ammelide.[1][2]
-
Residual Reagents: Acids (e.g., sulfuric acid used in nitration reactions[3]) or bases used during the synthesis.
-
Solvent Residues: Trapped solvents from the reaction work-up.
-
Degradation Products: Guanidinium compounds can be susceptible to hydrolysis under harsh pH or high-temperature conditions.
Q2: What is the most effective and scalable purification technique for this compound?
A: Recrystallization is the most robust, cost-effective, and scalable method for purifying crude 1-(4-Nitrophenyl)guanidine nitrate. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but show very low solubility upon cooling, allowing the pure product to crystallize while impurities remain in the solution (the mother liquor).[3] Water is an excellent starting point for recrystallizing guanidinium salts and related compounds like nitroguanidine due to its large solubility gradient with temperature.[3][4]
Q3: How do I select the right solvent for recrystallization?
A: Solvent selection is critical. The ideal solvent should:
-
Completely dissolve the crude product at or near its boiling point.
-
Precipitate the desired product with high recovery upon cooling.
-
Keep impurities dissolved at low temperatures or fail to dissolve them at high temperatures.
-
Be chemically inert, not reacting with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the properties of related guanidinium salts, a solvent screening is recommended.[5]
| Solvent System | Solubility Profile & Rationale | Pros | Cons |
| Water | Guanidinium nitrate and nitroguanidine show high solubility in hot water and low solubility in cold water.[3][4][6] | Inexpensive, non-toxic, effective for many polar impurities. | May not dissolve non-polar organic impurities; high boiling point requires longer drying times. |
| Ethanol/Water | A mixed solvent system can fine-tune solubility. Ethanol can help dissolve organic impurities that are insoluble in pure water. | Highly tunable; can improve recovery and purity over single-solvent systems. | Requires optimization of the solvent ratio. |
| Acetone | Nitroguanidine has moderate solubility in acetone.[7] | Good for dissolving many organic impurities; volatile and easy to remove. | Higher flammability; may be too strong a solvent, leading to lower recovery. |
Part 2: Detailed Experimental Protocol: Recrystallization from Water
This protocol provides a self-validating, step-by-step methodology for a standard purification.
Safety First: 1-(4-Nitrophenyl)guanidine nitrate is a guanidinium nitrate salt. Guanidine nitrate is classified as an oxidizer and can intensify fire.[8][9] It is also harmful if swallowed and causes serious eye irritation.[8][10] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.[11]
Materials:
-
Crude 1-(4-Nitrophenyl)guanidine nitrate
-
Deionized water
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper (sized for the funnel)
-
Glass stir rod
-
Ice bath
-
Vacuum oven or desiccator
Workflow for Recrystallization
Caption: Standard workflow for the purification of 1-(4-Nitrophenyl)guanidine nitrate via recrystallization.
Procedure:
-
Dissolution: Place the crude 1-(4-Nitrophenyl)guanidine nitrate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water in small portions until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[3]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Do not disturb the flask during this period.
-
Complete Precipitation: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold deionized water to rinse away any remaining mother liquor containing impurities.
-
Drying: Transfer the purified crystals to a watch glass or petri dish and dry them thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator until a constant weight is achieved.
-
Analysis: Determine the purity of the final product using the methods described in Part 4.
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific issues you may encounter.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q: My final yield is disappointingly low. What went wrong?
A: Low recovery is a common issue. Consider these possibilities:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. The concentration of your compound in the cold solution might still be above its saturation point, leaving a significant amount of product in the mother liquor. Solution: Try concentrating the mother liquor by boiling off some solvent and cooling it again to recover a second crop of crystals.
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem. Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated before adding the solution.
-
Inappropriate Solvent: The compound might be too soluble in your chosen solvent even when cold. Solution: Re-evaluate your solvent choice. Alternatively, you can introduce an "anti-solvent" — a second solvent in which your product is insoluble but is miscible with the first solvent — to the mother liquor to force precipitation.[5]
Q: My purified crystals are colored (e.g., yellow) or appear oily, not crystalline.
A: This indicates that certain impurities were not successfully removed.
-
Colored Impurities: Highly colored, minor impurities can be adsorbed onto the crystal surface. Solution: Before the hot filtration step, add a small amount (1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities, which can then be removed by filtration.
-
Oily Product ("Oiling Out"): This occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid. Solution: Re-heat the solution to re-dissolve the oil. Add a slightly larger volume of solvent to lower the saturation temperature, then try cooling again very slowly.
Q: The solution is clear after cooling, but no crystals have formed. What should I do?
A: This is usually due to the formation of a stable supersaturated solution. You need to induce nucleation.
-
Scratch the Surface: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal growth to begin.
-
Add a Seed Crystal: If you have a pure crystal from a previous batch, add it to the solution. This crystal will act as a template for other molecules to crystallize upon.
-
Reduce Temperature Further: Ensure the solution is thoroughly chilled in an ice bath.
-
Concentrate the Solution: If induction methods fail, your solution may be too dilute. Boil off some of the solvent to increase the concentration and attempt to cool again.
Part 4: Purity Assessment and Characterization
Verifying the purity of your final product is a critical final step. A combination of methods provides the most reliable assessment.
Q: Which analytical techniques should I use to confirm the purity of 1-(4-Nitrophenyl)guanidine nitrate?
A: No single technique is sufficient. We recommend using orthogonal methods (methods based on different principles) for a confident purity assessment.[12]
| Analytical Technique | Expected Result for Pure Sample | Purpose & Key Insights |
| Melting Point | A sharp melting point over a narrow range (e.g., 1-2 °C). A similar compound melts at 218-219 °C.[10][13] | A simple and rapid indicator of purity. Impurities typically depress and broaden the melting range. |
| HPLC (High-Performance Liquid Chromatography) | A single, sharp, and symmetrical peak in the chromatogram when monitored at a relevant UV wavelength (e.g., 210-280 nm).[14] | The gold standard for quantitative purity analysis in the pharmaceutical industry. Can detect and quantify trace impurities. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should show clean signals corresponding to the protons of the 4-nitrophenyl group and the guanidinium N-H protons, with correct integration ratios. Absence of signals from starting materials or solvents. | Confirms the chemical structure and can identify impurities. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[12] |
| TLC (Thin-Layer Chromatography) | A single spot with a consistent Rf value. | A quick, qualitative check for the presence of impurities. Useful for monitoring the progress of the purification. |
References
-
AIChE - Proceedings. (n.d.). A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]
-
Zhang, J., et al. (2024). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Open Chemistry, 22(1). Retrieved from [Link]
-
Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). 1-(2-Methyl-5-nitrophenyl)guanidine nitrate. Retrieved from [Link]
- McKay, A. F. (1952). Nitroguanidines. Chemical Reviews.
-
Organic Syntheses. (n.d.). Nitroguanidine. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing guanidine.
- Google Patents. (n.d.). Method for crystallizing guanidinium salts.
-
Solubility of Things. (n.d.). Guanidinium nitrate. Retrieved from [Link]
-
Bohrium. (2007). Separation and determination of nitroguanidine and guanidine nitrate by HPTLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroguanidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Guanidine nitrate. Retrieved from [Link]
-
Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine nitrate. Retrieved from [Link]
- Google Patents. (n.d.). Purification of guanidine nitrate.
-
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]
- Google Patents. (n.d.). A kind of measuring method of triamido guanidine nitrate purity.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
DTIC. (n.d.). Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine Nitrate, 98%. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing guanidine nitrate.
- Google Patents. (n.d.). Process for the production of guanidine nitrate from urea and ammonium nitrate.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2454644A - Purification of guanidine nitrate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nitroguanidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
Technical Support Center: Navigating the Purification of Guanidinylation Reactions
Prepared by a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The introduction of a guanidinium group is a cornerstone transformation in medicinal chemistry, often pivotal in modulating the pharmacological properties of a lead compound. However, the very properties that make the guanidinium group so valuable—its high basicity and polarity—also present significant challenges during reaction workup and product purification. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you effectively remove unreacted starting materials and isolate your desired guanidine product with high purity.
The Challenge: Why Is Purifying Guanidines So Difficult?
The guanidine functional group is one of the strongest organic bases, with a pKa of the conjugate acid around 13.5.[1] This high basicity means that under neutral or acidic conditions, the guanidine exists predominantly as a charged guanidinium salt. This salt form typically exhibits high polarity, leading to excellent solubility in polar solvents like water and methanol, but poor solubility in common organic solvents used for extraction and chromatography (e.g., ethyl acetate, hexanes).[1]
Consequently, separating the often highly polar guanidinium product from polar starting materials (like primary or secondary amines) and guanidinylating reagents can be a significant challenge, frequently precluding the use of standard purification techniques like silica gel chromatography without special consideration.
Troubleshooting Guide & FAQs
This section addresses the most common purification issues encountered in guanidinylation reactions in a practical question-and-answer format.
Q1: My starting amine and guanidine product have similar polarities, making separation difficult. What's the best approach?
This is a classic challenge in guanidinylation chemistry. The solution often lies in exploiting the significant pKa difference between the starting amine (typically pKa 9-11) and the much more basic guanidine product (pKa ~13.5).
Answer 1.1: pH-Dependent Liquid-Liquid Extraction
You can leverage the differential basicity of the compounds to move them between aqueous and organic phases. By carefully adjusting the pH of the aqueous phase, you can selectively protonate or deprotonate the components of your reaction mixture.
The Principle: At a moderately basic pH (e.g., pH 9-10), the starting amine will be largely in its neutral, free-base form and will prefer the organic layer. The guanidine, however, will remain protonated as a salt and stay in the aqueous layer.
Step-by-Step Protocol: pH-Dependent Extraction
-
Reaction Quench: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the organic solvent (e.g., THF, DMF).[2][3]
-
Dissolution: Dissolve the residue in an immiscible solvent system, such as ethyl acetate and water.
-
pH Adjustment: Add a mild base to the separatory funnel to adjust the aqueous layer to a pH of ~9-10. A saturated solution of sodium bicarbonate (NaHCO₃) is often a good choice.[3]
-
Extraction: Shake the funnel vigorously and allow the layers to separate. The unreacted, less basic starting amine will partition into the organic layer. The highly basic guanidinium salt product will remain in the aqueous layer.
-
Separation: Drain the aqueous layer containing your product. The organic layer containing the starting material can be discarded or processed for recovery.
-
Isolation (Optional): To isolate the guanidine from the aqueous layer, you can either lyophilize the solution (if the product is stable) or perform a subsequent extraction. To extract it back into an organic layer, you would need to raise the pH to >14 with a strong base like NaOH to deprotonate the guanidine, a step which is often impractical and can lead to degradation.[1] More commonly, the product is isolated directly from the aqueous phase or the solvent is evaporated.
Caption: Workflow for purification via pH-dependent extraction.
Answer 1.2: Scavenger Resins
For a more streamlined and often more efficient approach, especially in a high-throughput setting, scavenger resins are an excellent choice.[4][5] These are solid-supported reagents that react with and sequester specific molecules, allowing for their removal by simple filtration.
The Principle: To remove an unreacted nucleophile (like a primary or secondary amine), you use an electrophilic scavenger resin. An isocyanate-functionalized resin is a common and highly effective choice.[6]
Step-by-Step Protocol: Using Isocyanate Scavenger Resin
-
Reaction Completion: Once your reaction is complete, add the isocyanate scavenger resin directly to the reaction vessel. A typical loading is 2-4 equivalents relative to the excess starting amine.
-
Scavenging: Allow the mixture to stir or shake at room temperature. The reaction time can vary from a few hours to overnight.[7] Monitor the removal of the starting material by TLC or LC-MS.
-
Filtration: Once the starting amine is consumed, filter the reaction mixture to remove the resin.
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for removing excess amine with a scavenger resin.
Q2: My guanidine product is a Boc-protected derivative. How does that change my purification strategy?
The presence of tert-butoxycarbonyl (Boc) protecting groups dramatically alters the properties of the guanidine. The Boc groups mask the high basicity and reduce the polarity, making the molecule behave much more like a typical, neutral organic compound.[2]
Answer 2.1: Standard Silica Gel Chromatography
This is the most common and effective method for purifying Boc-protected guanidines.[2][3]
-
Principle: The Boc-protected product is significantly less polar than unprotected guanidinium salts and can be readily separated from more polar impurities on silica gel.
-
Typical Protocol: After an initial aqueous workup to remove water-soluble byproducts, the crude material is dried and purified by flash column chromatography.[2][3]
-
Eluent Systems: A gradient of ethyl acetate in hexanes is a very common choice. For example, a gradient from 0% to 10% ethyl acetate in hexane has been successfully used.[2] Monitoring the separation is typically done by thin-layer chromatography (TLC).[2]
Q3: My product is a highly polar guanidinium salt, and it either doesn't move from the baseline on silica or streaks badly. What are my options?
This is a common scenario for unprotected guanidines. Standard silica gel chromatography is often not a viable option.
Answer 3.1: Crystallization / Recrystallization
Crystallization can be a highly effective method for obtaining very pure guanidinium salts, especially on a larger scale.[8]
-
Principle: This technique exploits differences in solubility between the desired product and impurities in a given solvent or solvent system at different temperatures.
-
Protocol Example: A patented method describes dissolving the impure guanidinium salt in a heated mixture of water and a water-immiscible organic solvent (like ethyl acetate).[8] As the mixture cools, the highly pure guanidinium salt crystallizes out of the aqueous phase.[8] Recrystallization from solvents like acetonitrile has also been reported for protected guanidines.[9]
Answer 3.2: Ion-Exchange or Reversed-Phase Chromatography
For difficult separations of polar salts, alternative chromatographic methods are necessary.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since your product is a guanidinium cation, cation-exchange chromatography is a suitable choice. The product will bind to the negatively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.[10]
-
Reversed-Phase Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol, often with an additive like trifluoroacetic acid (TFA)).[11][12] The polar guanidinium salt will have low retention and elute early, while less polar impurities will be retained longer.
Summary of Purification Techniques
| Method | Best Suited For | Advantages | Disadvantages |
| pH-Dependent Extraction | Separating compounds with different pKa values (e.g., amine vs. guanidine).[13] | Inexpensive, scalable, good for initial bulk purification. | May not provide high purity; can be labor-intensive; requires immiscible solvents. |
| Silica Gel Chromatography | Boc-protected or other neutral, less polar guanidine derivatives.[2][3] | High resolution, well-established technique. | Not suitable for highly polar guanidinium salts; can be time-consuming. |
| Scavenger Resins | Removing excess reagents (amines, electrophiles) or byproducts.[4][5] | High selectivity, simple filtration workup, ideal for parallel synthesis.[5] | Resins can be expensive; requires optimization of equivalents and reaction time. |
| Crystallization | Purifying stable guanidinium salts on a moderate to large scale.[8] | Can yield very high purity material; cost-effective at scale. | Not all compounds crystallize easily; requires method development. |
| Ion-Exchange/RP-HPLC | Highly polar, charged guanidinium salts that are difficult to purify otherwise.[10][11] | Excellent resolution for challenging separations. | Requires specialized equipment; can be costly; may not be suitable for large scale. |
References
-
JoVE. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. 2016-09-09. Available from: [Link]
-
Batey, R.A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. Available from: [Link]
- Google Patents. Method for crystallizing guanidinium salts. CN1784381A.
- Google Patents. Guanidinylation reagents. US6072075A.
-
Science of Synthesis: Knowledge Updates. Product Class 13: Guanidine Derivatives. Thieme. Available from: [Link]
-
Wikipedia. Scavenger resin. Available from: [Link]
-
Amerigo Scientific. Scavenger Resins. Available from: [Link]
-
O'Regan, H.M. University of Southampton Scavenger and Reagent Resins. University of Southampton Institutional Repository. Available from: [Link]
-
National Institutes of Health. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. PubMed Central. 2020-07-21. Available from: [Link]
-
Royal Society of Chemistry. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 2017-10-30. Available from: [Link]
-
Supra Sciences. Solid-Supported Scavengers. Available from: [Link]
- Google Patents. Method of preparing hexaalkylguanidinium salts. US5082968A.
-
Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link]
-
The Organic Chemistry Tutor via YouTube. Extraction for Separations and Purifications. 2020-10-27. Available from: [Link]
-
National Institutes of Health. Use of Protein Folding Reagents. PubMed Central. 2016-04-05. Available from: [Link]
- Google Patents. Process for the preparation of organo guanidinium salts. EP1288196A1.
-
ResearchGate. Chromatography of guanidino compounds. Request PDF. Available from: [Link]
-
SERVA Electrophoresis GmbH. Guanidine·HCl. Available from: [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]
-
Royal Society of Chemistry. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. 2018-03-08. Available from: [Link]
- Google Patents. Method for removing unreacted electrophiles from a reaction mixture. US5632898A.
-
ACS Publications. Determination of Polyfunctional Amines, Guanidines, Amidinoguanidines, and Melamines by Gas-Liquid Chromatography. Analytical Chemistry. Available from: [Link]
- Google Patents. Systems and methods for recovering amines and their derivates from aqueous mixtures. WO2020060970A1.
-
Oak Ridge National Laboratory. Carbon Capture via Crystallization with a Guanidine Ligand. 2019-01-31. Available from: [Link]
-
National Institutes of Health. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central. Available from: [Link]
Sources
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- 12. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Minimizing Impurities in the Synthesis of Guanidine Derivatives
Welcome to the Technical Support Center for Guanidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing guanidine-containing molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a core focus on minimizing impurity formation. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their origins.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in guanidine synthesis?
A1: Impurity profiles are highly dependent on the synthetic route. However, common classes include:
-
Unreacted Starting Materials: Incomplete conversion of amines, cyanamides, or guanylating agents.
-
Over-alkylation or Arylation Products: Multiple substitutions on the guanidine nitrogen atoms when not desired.
-
Isomers: In cases of asymmetrical guanidines, incorrect isomer formation can be a significant issue.
-
Byproducts from Guanylating Agents: For instance, when using thiourea-based routes, unreacted thiourea or its decomposition products can be present.[1] Similarly, amide coupling reagents like HATU can lead to guanylated amine side products.[2]
-
Cyclization Byproducts: Intramolecular reactions, such as δ-lactam formation in arginine-containing peptides, can occur under certain conditions.[3]
-
Solvent and Reagent Adducts: Impurities stemming from reactions with the solvent or other reagents in the reaction mixture.
Q2: How can I best monitor the progress of my guanidinylation reaction to minimize impurity formation?
A2: Real-time or frequent reaction monitoring is crucial. The preferred methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.[4][5][6] It is highly sensitive and can provide quantitative data.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring. It's excellent for quickly assessing the presence of starting materials and major products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, making it invaluable for identifying unknown impurities. For instance, observing a mass of Product +56 Da can indicate an unwanted tert-butylation side reaction during the deprotection of a Boc-protected guanidine.[3]
Q3: Are protecting groups necessary for guanidine synthesis, and how do they help?
A3: Yes, protecting groups are often essential, especially in complex syntheses like peptide synthesis.[7][8] The highly basic and nucleophilic nature of the guanidine functional group makes it prone to side reactions. Protecting groups "mask" the guanidine moiety, preventing it from reacting undesirably.[7][8] Common protecting groups for the guanidine function of arginine include Boc, Pbf, and Pmc.[3] The choice of protecting group can significantly impact the prevention of side reactions. For example, the Pbf group is less prone to causing tryptophan alkylation during cleavage than the Pmc group.[3]
Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis of guanidine derivatives.
Issue 1: Presence of Unreacted Starting Amine and Low Product Yield
Causality (The "Why"):
This is one of the most common issues and typically points to an inefficient guanylation step. The root causes often lie in either the reactivity of the amine, the potency of the guanylating agent, or suboptimal reaction conditions. A sterically hindered or electron-deficient amine will be less nucleophilic and may react slowly. Conversely, the chosen guanylating agent may not be electrophilic enough to react efficiently with the amine.
Troubleshooting & Optimization:
-
Choice of Guanylating Agent: For less reactive amines, a more potent guanylating agent is required. The reactivity of common guanylating agents often follows this trend: Triflylguanidines > S-Methylisothioureas > Pyrazole-carboxamidines. N,N'-di-Boc-N"-triflyl-guanidine has been shown to be a highly effective reagent.[9]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to the decomposition of both reactants and products.[5] For example, in the synthesis of guanidine sulfamate, temperatures above 300°C can cause significant decomposition.[5]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF or acetonitrile are often good choices.
-
Stoichiometry: Ensure the molar ratio of the guanylating agent to the amine is optimal. A slight excess of the guanylating agent may be necessary to drive the reaction to completion.
-
-
Catalysis: The addition of a catalyst can significantly improve reaction rates. For example, DMAP can accelerate the guanidinylation of amines.[10]
Self-Validation:
Monitor the reaction by HPLC or LC-MS to track the disappearance of the starting amine and the appearance of the desired product.[4][6] A successful optimization will show a significant reduction in the starting material peak and a corresponding increase in the product peak.
Issue 2: Formation of Dimeric or Oligomeric Byproducts
Causality (The "Why"):
Dimerization or oligomerization can occur if the newly formed guanidine product is sufficiently nucleophilic to react with the remaining guanylating agent. This is more prevalent when the product guanidine is not sterically hindered. Another route to dimerization is the self-reaction of intermediates, such as the trimerization of cyanamide to melamine at high temperatures.[5]
Troubleshooting & Optimization:
-
Control of Stoichiometry: Use a slight excess of the amine relative to the guanylating agent. This ensures the guanylating agent is consumed before it can react with the product.
-
Slow Addition: Add the guanylating agent slowly to the reaction mixture containing the amine. This maintains a low concentration of the guanylating agent, minimizing the chance of it reacting with the product.
-
Protecting Groups: If the guanidine product is intended for further reactions, consider using a protecting group strategy to cap the reactive nitrogens and prevent further reactions.[7][8]
Workflow for Minimizing Dimerization:
Caption: Troubleshooting workflow for dimerization.
Issue 3: Side Reactions from Thiourea-Based Guanylation
Causality (The "Why"):
The conversion of thioureas to guanidines often involves an activation step, typically with a thiophilic metal salt like HgCl₂ or a coupling reagent, to form a reactive carbodiimide intermediate.[1] This intermediate can be prone to decomposition, and the use of toxic heavy metals is a significant drawback.[1] Incomplete conversion can also leave residual thiourea in the final product.
Troubleshooting & Optimization:
-
Alternative Activating Agents: To avoid toxic mercury salts, consider using alternatives like Mukaiyama's reagent or other peptide coupling reagents.[1][11] Cyanuric chloride (TCT) has also been reported as an effective, less hazardous activating agent for di-Boc-thiourea.[10]
-
One-Pot Procedures: Employing a one-pot synthesis where the carbodiimide is generated and immediately reacted with the amine can minimize its decomposition.
-
Purification: Careful purification is key to removing thiourea-related impurities.
-
Aqueous Workup: An acidic wash can help remove basic impurities.
-
Chromatography: Silica gel chromatography is often effective in separating the more polar guanidine product from the less polar thiourea starting material.
-
Recrystallization: If the guanidinium salt is crystalline, recrystallization can be a highly effective purification method.[12]
-
Protocol: Purification of a Guanidinium Salt by Recrystallization
-
Dissolution: Dissolve the crude guanidinium salt in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or water).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Issue 4: Unwanted N-Alkylation from Boc-Deprotection
Causality (The "Why"):
During the acid-catalyzed removal of a Boc protecting group (commonly with trifluoroacetic acid - TFA), a reactive tert-butyl cation is generated.[3] This electrophile can alkylate nucleophilic sites on the guanidine derivative itself or on other sensitive functional groups within the molecule, such as the indole ring of tryptophan or the sulfur of methionine.[3]
Troubleshooting & Optimization:
-
Use of Scavengers: Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the tert-butyl cations before they can react with the product.
| Scavenger | Target Functional Group | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for most cases | 2.5 - 5% (v/v) |
| Water | Helps to hydrolyze the tert-butyl cation | 2.5 - 5% (v/v) |
| Thioanisole | Protects methionine and tryptophan | 2.5 - 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Protects cysteine and methionine | 2.5 - 5% (v/v) |
-
Alternative Deprotection Conditions: For highly sensitive substrates, consider milder deprotection methods. A combination of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine can effectively remove Boc groups under less harsh conditions.[3]
Deprotection Side Reaction Mechanism:
Caption: Prevention of tert-butylation side reactions.
Analytical Methods for Purity Assessment
A robust analytical strategy is essential for confirming the purity of your synthesized guanidine derivatives.
| Method | Application | Information Provided |
| HPLC with UV Detection | Quantitative purity analysis, reaction monitoring | Retention time, peak area (for quantification)[4][6] |
| LC-MS | Impurity identification, reaction monitoring | Retention time, mass-to-charge ratio[3] |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity assessment | Chemical shifts, coupling constants, integration (for structure and purity) |
| Cation-Exchange Chromatography | Analysis of guanidine in high salt or protein matrices | Separation based on charge, quantification[4] |
For routine analysis of guanidine, a straightforward HPLC-UV method can be employed using a Cogent Diamond Hydride™ column with a mobile phase of 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid and UV detection at 195 nm.[6]
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Guanidine Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- BenchChem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them.
- BenchChem. (n.d.). Technical Support Center: Guanidine Sulfamate Synthesis.
- Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry.
- Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal.
- Katritzky, A. R., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing.
- MicroSolv. (n.d.). Guanidine analyzed with HPLC- AppNote.
- One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). RSC Publishing.
- Wa, Y. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. ResearchGate.
- Yan, Z., et al. (2020). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. PubMed.
- US6072075A - Guanidinylation reagents. (n.d.). Google Patents.
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- 6. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 11. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Safely Scaling Up Nitration Reactions with Guanidine Nitrate
Welcome to the Technical Support Center for the safe and effective scale-up of nitration reactions utilizing guanidine nitrate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their nitration processes from laboratory to pilot or production scale. Our focus is on providing practical, field-proven insights to ensure both the safety and success of your chemical syntheses.
Introduction: The Power and Peril of Nitration
Nitration is a fundamental chemical transformation, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and energetic materials.[1] Guanidine nitrate has emerged as a valuable nitrating agent in various synthetic contexts.[2][3] However, the scale-up of any nitration reaction is a non-trivial undertaking. These reactions are typically highly exothermic, and without proper control, can lead to thermal runaway, explosions, and the release of toxic gases.[4][5][6] This guide will provide you with the necessary information to navigate these challenges safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with guanidine nitrate?
Guanidine nitrate is a hazardous substance that acts as both a fuel and an oxidizer.[7][8] It can be explosive at high temperatures and may explode from friction, heat, or contamination.[8][9] While it is considered less explosive and sensitive to moisture than ammonium nitrate, it is still a powerful energetic material.[7] It is also harmful to the eyes, skin, and respiratory tract.[7]
Q2: Why is sulfuric acid typically used with guanidine nitrate in nitration reactions?
Concentrated sulfuric acid serves multiple critical roles in nitration reactions. It acts as a catalyst by protonating nitric acid (formed in situ from guanidine nitrate), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[10][11] Additionally, sulfuric acid acts as a dehydrating agent, removing the water produced during the reaction, which would otherwise inhibit the reaction.[12] It also serves to dilute the reactants and products, helping to control the reaction temperature.[12]
Q3: What is a thermal runaway reaction, and why is it a major concern in nitration?
A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[4][13] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing an explosion.[5] Nitration reactions are highly exothermic, making them particularly susceptible to thermal runaway if not properly controlled.[6][14]
Q4: What are the key differences in safety considerations between lab-scale and large-scale nitration?
The primary difference lies in the heat and mass transfer characteristics. In a small flask, the surface-area-to-volume ratio is high, allowing for efficient heat dissipation. As the reactor size increases, this ratio decreases significantly, making it much more difficult to remove the heat generated by the reaction. This increased risk of heat accumulation is a major driver for potential thermal runaway on a larger scale. Additionally, issues like localized "hot spots" due to inadequate mixing become more pronounced in larger reactors.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of nitration reactions with guanidine nitrate.
Issue 1: The reaction temperature is rising unexpectedly and is not responding to cooling adjustments.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of guanidine nitrate or any other reactant.[13]
-
Enhance Cooling: Maximize the flow of coolant to the reactor jacket. If available, activate an emergency cooling system.[13]
-
Prepare for Quenching: Have a quenching agent (e.g., a large volume of cold water or a suitable chemical inhibitor) ready for immediate use.[13]
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and follow your facility's emergency response plan.
-
-
Potential Causes & Solutions:
-
Inadequate Heat Removal: The cooling capacity of your reactor may be insufficient for the scale of the reaction.
-
Solution: Before scaling up, perform calorimetric studies to determine the heat of reaction and ensure your cooling system can handle the thermal load.
-
-
Reagent Accumulation: If the reaction rate is slower than the addition rate, unreacted reagents can accumulate, leading to a sudden and rapid temperature increase.
-
Solution: Control the addition rate carefully and monitor the reaction progress in real-time using techniques like in-situ IR or Raman spectroscopy.
-
-
Agitator Failure: Loss of agitation can lead to localized hot spots and a subsequent runaway reaction.[15]
-
Solution: Ensure your reactor is equipped with a reliable agitator and a system to monitor its performance continuously.[15]
-
-
Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
-
Explanation: The evolution of nitrogen dioxide is a clear indication that a decomposition reaction is occurring. This is a highly exothermic process and a strong precursor to thermal runaway.[13] Nitrogen dioxide is also highly toxic.[4]
-
Immediate Actions:
-
Do not approach without respiratory protection. [13]
-
Follow all the steps outlined in Issue 1 . This is a critical situation.
-
-
Potential Causes & Solutions:
-
Excessive Temperature: The reaction temperature has exceeded the decomposition temperature of the reactants or products.
-
Solution: Re-evaluate your temperature control parameters and ensure they are well within the safe operating limits determined by thermal hazard analysis.
-
-
Contamination: Contaminants can lower the decomposition temperature of the reaction mixture.
-
Solution: Ensure all reagents and equipment are clean and free from incompatible materials.
-
-
Issue 3: Low yield of the desired product and formation of byproducts.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is allowed to proceed for the recommended time and at the appropriate temperature.[10] Monitor the reaction to confirm the consumption of starting material.
-
-
Over-nitration (Dinitration/Polynitration): If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), multiple nitro groups can be added to the aromatic ring.[10][16]
-
Solution: Carefully control the stoichiometry of the nitrating agent and maintain the reaction temperature at the lower end of the optimal range.[17]
-
-
Side Reactions (Oxidation): Nitrating mixtures can be strongly oxidizing, leading to the formation of undesired oxidized byproducts.[16]
-
Solution: Maintain strict temperature control, as oxidation is often favored at higher temperatures.[16] Consider using milder nitrating conditions if possible.
-
-
Data Presentation
Table 1: Recommended Temperature Control for Nitration Scale-up
| Scale | Typical Reactor Volume | Key Heat Transfer Consideration | Recommended Temperature Control Strategy |
| Lab-Scale | 50 mL - 1 L | High surface-area-to-volume ratio | Ice bath, cryostat |
| Pilot-Scale | 10 L - 100 L | Moderate surface-area-to-volume ratio | Jacketed reactor with thermal fluid, automated control |
| Production-Scale | >1000 L | Low surface-area-to-volume ratio | Highly efficient jacketed reactor, emergency cooling system, robust process control |
Experimental Protocols
Protocol 1: General Procedure for Safe Scale-up of Aromatic Nitration using Guanidine Nitrate
WARNING: This is a generalized procedure and must be adapted and thoroughly risk-assessed for your specific substrate and equipment.
-
Reactor Preparation: Ensure the reactor is clean, dry, and free of any contaminants. Purge the reactor with an inert gas (e.g., nitrogen).
-
Charge Substrate and Sulfuric Acid: Charge the aromatic substrate and concentrated sulfuric acid to the reactor. Begin agitation and cool the mixture to the predetermined starting temperature (typically 0-5 °C).
-
Controlled Addition of Guanidine Nitrate: Prepare a solution or slurry of guanidine nitrate in a suitable solvent if applicable, or plan for the controlled addition of the solid. Add the guanidine nitrate to the reactor at a slow, controlled rate, ensuring the temperature does not exceed the set limit.[3]
-
Reaction Monitoring: Continuously monitor the reaction temperature and agitator function. Use appropriate analytical techniques (e.g., TLC, HPLC, in-situ spectroscopy) to monitor the reaction progress.[18]
-
Reaction Completion and Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a large volume of crushed ice and water with vigorous stirring.[10][16]
-
Work-up and Isolation: Isolate the crude product by filtration or extraction. Wash the product thoroughly with water to remove any residual acid.[16]
-
Purification: Purify the product by recrystallization or column chromatography.
Visualizations
Diagram 1: Decision Workflow for a Temperature Excursion
Caption: Emergency response workflow for a temperature excursion.
Diagram 2: Factors Contributing to Thermal Runaway in Nitration
Caption: Key factors that can lead to a thermal runaway event.
References
-
Guanidine nitrate - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
GUANIDINE NITRATE - Ataman Kimya. (n.d.). Retrieved January 16, 2026, from [Link]
-
Guanidinium nitrate - Sciencemadness Wiki. (n.d.). Retrieved January 16, 2026, from [Link]
-
Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.). Retrieved January 16, 2026, from [Link]
-
Nitration reaction safety - YouTube. (2024, June 7). Retrieved January 16, 2026, from [Link]
-
Detonation of Guanidine Nitrate and Nitroguanidine Manufactured via U/AN and BAF Processes. | National Technical Reports Library. (n.d.). Retrieved January 16, 2026, from [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds - ACS Publications. (2013, November 22). Retrieved January 16, 2026, from [Link]
-
Nitrates - Standard Operating Procedure. (2012, December 14). Retrieved January 16, 2026, from [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Aromatic nitration using nitroguanidine and EGDN. (n.d.). Retrieved January 16, 2026, from [Link]
-
MECHANISM OF GUANIDINE NITRATION: I. AZO-BIS-NITROFORMAMIDINE - Canadian Science Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
MECHANISM OF GUANIDINE NITRATION: II. TETRAETHYLNITROGUANIDINE - Canadian Science Publishing. (n.d.). Retrieved January 16, 2026, from [Link]
-
NITRIC ACID SAFETY. (n.d.). Retrieved January 16, 2026, from [Link]
-
guanidine nitrate - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024, June 24). Retrieved January 16, 2026, from [Link]
-
The Nitration of Guanidine Nitrate Small Scale Pilot Plant - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). Retrieved January 16, 2026, from [Link]
-
Continuous flow nitration in miniaturized devices - PMC - NIH. (2014, February 14). Retrieved January 16, 2026, from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 16, 2026, from [Link]
-
Aromatic nitration with Guanidine Nitrate - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, January 16). Retrieved January 16, 2026, from [Link]
-
Reactions occurring in the organic phase during aromatic nitrations - ResearchGate. (2025, August 8). Retrieved January 16, 2026, from [Link]
-
Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Understanding Runaway Reactions and Their Safety Implications. (2024, September 18). Retrieved January 16, 2026, from [Link]
- CA1105489A - Production of nitroguanidine from guanidine nitrate through the action of aqueous sulfuric acid - Google Patents. (n.d.).
-
The nitration of guanidine in sulphuric acid. Part I. The reversible conversion of guanidine nitrate into nitroguanidine - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
- CN102408358A - One-step safety production method of guanidine nitrate - Google Patents. (n.d.).
-
Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.). Retrieved January 16, 2026, from [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. (n.d.). Retrieved January 16, 2026, from [Link]
-
guanidine nitrate - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
-
Incident during nitration in a batch reactor - IChemE. (n.d.). Retrieved January 16, 2026, from [Link]
-
Di-nitration troubleshooting : r/Chempros - Reddit. (2023, November 28). Retrieved January 16, 2026, from [Link]
-
1 NITRATION. (n.d.). Retrieved January 16, 2026, from [Link]
-
Nitration - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Nitration of Benzene - Chemistry Steps. (n.d.). Retrieved January 16, 2026, from [Link]
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Resolving poor solubility of 1-(4-Nitrophenyl)guanidine nitrate in reaction media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of experimental chemistry requires both deep theoretical knowledge and practical, field-tested solutions. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for resolving a common yet critical challenge: the poor solubility of 1-(4-Nitrophenyl)guanidine nitrate in reaction media.
Our approach is to empower you with not just steps to follow, but with the underlying scientific principles to make informed decisions in your own work. This is a living document, structured to anticipate your questions and provide clear, actionable answers.
Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and characteristics of 1-(4-Nitrophenyl)guanidine nitrate to build a foundational understanding.
Q1: What is 1-(4-Nitrophenyl)guanidine nitrate, and what are its primary applications?
A1: 1-(4-Nitrophenyl)guanidine nitrate is an organic salt with the molecular formula C₇H₉N₅O₅.[1] It consists of a guanidinium cation, substituted with a para-nitrophenyl group, and a nitrate anion. The guanidine moiety is a very strong base, and at neutral pH, it exists almost exclusively in its protonated (guanidinium) form.[2]
Its applications are primarily in synthetic organic chemistry. Guanidine derivatives are crucial scaffolds in medicinal chemistry, appearing in drugs for hypertension and diabetes, and as receptor antagonists.[3] Specifically, substituted guanidines like this are often used as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.[4][5] For example, it serves as a precursor in the synthesis of nitroguanidine, an energetic material.[6][7]
Q2: What are the general solubility characteristics of guanidinium salts?
A2: Guanidinium salts are generally characterized by their high polarity. The guanidinium cation is planar, symmetrical, and features a delocalized positive charge, which allows for efficient resonance stabilization and strong solvation by polar solvents.[2]
Key solubility trends include:
-
High Water Solubility: Most simple guanidinium salts, like guanidinium nitrate and guanidinium chloride, are highly soluble in water.[8][9]
-
Polar Organic Solvents: They exhibit good solubility in polar organic solvents.[8][10] A study on guanidine hydrochloride showed it dissolves well in solvents like DMF, methanol, and ethanol.[10]
-
Limited Apolar Solubility: Their solubility in non-polar solvents, such as hexane or toluene, is typically very limited.[8]
-
Temperature Dependence: The solubility of guanidinium salts in most solvents increases with temperature.[8][9][10][11]
Q3: What specific structural features of 1-(4-Nitrophenyl)guanidine nitrate influence its solubility?
A3: The solubility of this specific molecule is a balance of three key features:
-
The Guanidinium Group: This protonated, cationic group is highly polar and capable of forming multiple hydrogen bonds. It strongly favors polar, protic solvents like water and alcohols.
-
The Nitrate Anion: As a salt, its ionic nature contributes significantly to its solubility in polar solvents.
-
The 4-Nitrophenyl Group: This aromatic ring introduces a degree of hydrophobicity (lipophilicity), which can limit solubility in highly polar solvents like water compared to unsubstituted guanidinium nitrate. The nitro group itself is polar but does not guarantee water solubility. This combination can make finding an ideal solvent challenging, often requiring a solvent that can accommodate both the ionic and the aromatic parts of the molecule.
Troubleshooting Guide: Dissolution Issues
This section provides a systematic approach to resolving solubility problems encountered during your experiments.
Q4: My 1-(4-Nitrophenyl)guanidine nitrate is not dissolving in my chosen reaction medium. What is the first step?
A4: The first step is to pause and diagnose the problem systematically. Do not simply increase the temperature or add more solvent without a clear rationale. Follow this workflow:
}
1. Verify Purity: Impurities from synthesis, such as unreacted starting materials or side-products like ammeline and ammelide, can be significantly less soluble and prevent your target compound from dissolving.[12] A user attempting to dissolve technical grade guanidine hydrochloride encountered insolubles that disappeared when switching to a higher purity, molecular biology grade reagent.[13] Check the certificate of analysis (CoA) or consider analytical techniques like NMR or melting point determination. 2. Re-evaluate Your Solvent Choice: Is your solvent chemically appropriate for a polar, ionic compound with aromatic character? See Q5 for guidance. 3. Optimize Physical Conditions: If the solvent is appropriate, gentle heating or sonication can overcome kinetic barriers to dissolution.
Q5: Which solvents are recommended for dissolving 1-(4-Nitrophenyl)guanidine nitrate?
A5: The principle of "like dissolves like" is your primary guide.[14] Given the molecule's polar and ionic characteristics, polar solvents are the best starting point.
Recommended Solvent Classes (from most to least polar):
-
Polar Protic Solvents: These solvents can hydrogen bond with both the guanidinium group and the nitrate anion.
-
Water: While unsubstituted guanidine nitrate is water-soluble, the nitrophenyl group reduces aqueous solubility.[9] It may be sparingly soluble in water alone.
-
Alcohols (Methanol, Ethanol): These are excellent choices. Guanidine nitrate is soluble in alcohol, and alcohols can also solvate the aromatic ring better than water.[12]
-
-
Dipolar Aprotic Solvents: These solvents have large dipole moments and can effectively solvate the guanidinium cation, but they don't donate hydrogen bonds. They are often the best choice for this type of substituted salt.
-
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP): These are powerful, versatile solvents capable of dissolving a wide range of polar organic compounds and salts.[15] Guanidine hydrochloride shows its highest solubility in DMF among many tested organic solvents.[10]
-
Acetonitrile (MeCN): A less polar option than DMF or DMSO, but still a viable choice for many reactions.
-
Solvent Polarity Reference Table
| Solvent | Class | Dielectric Constant (ε) |
| n-Hexane | Non-Polar | 1.9 |
| Toluene | Non-Polar | 2.4 |
| Diethyl Ether | Polar Aprotic | 4.3 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 |
| Acetone | Polar Aprotic | 21 |
| Ethanol | Polar Protic | 24.5 |
| Methanol | Polar Protic | 33 |
| Acetonitrile | Polar Aprotic | 37.5 |
| Dimethylformamide (DMF) | Polar Aprotic | 38 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 |
| Water | Polar Protic | 80.1 |
| Source: Data compiled from various sources.[16][17] |
Q6: I need to use a less polar solvent for my reaction. How can I improve solubility?
A6: If your reaction chemistry dictates a solvent like THF or 2-MeTHF, you will likely face solubility challenges. Here are two effective strategies:
-
Use a Co-Solvent System: This is the most common and effective approach. Add a small amount of a strong, polar aprotic solvent (like DMF or NMP) to your primary, less polar solvent. Often, as little as 5-10% (v/v) of the co-solvent is enough to bring the compound into solution without drastically altering the overall reaction environment.
-
Phase-Transfer Catalysis: If your reaction involves an aqueous and an organic phase, a phase-transfer catalyst can help shuttle the ionic compound into the organic layer. This is a more specialized technique but can be highly effective.
Q7: What is the impact of pH on the solubility of 1-(4-Nitrophenyl)guanidine nitrate?
A7: The pH of the medium is critical. The guanidine group is a very strong base with a pKₐH (for the conjugate acid, guanidinium) of 13.6.[2] This means that below a pH of ~12, the compound will be almost entirely in its protonated, cationic guanidinium form.
}
-
In Acidic to Neutral Media (pH < 12): The compound exists as the guanidinium nitrate salt. This ionic form is the most soluble in polar solvents. Most organic reactions are run under conditions where this is the dominant species.
-
In Strongly Basic Media (pH > 13): If the reaction medium is strongly basic (e.g., presence of sodium hydroxide, potassium t-butoxide), the guanidinium cation can be deprotonated to the neutral 1-(4-nitrophenyl)guanidine free base. This neutral species is significantly less polar and will have much lower solubility in polar solvents, likely causing it to precipitate.
Therefore, unless your goal is to generate the free base, avoid strongly basic conditions when trying to dissolve this compound.
Experimental Protocols
Here we provide standardized protocols for systematically determining the solubility of your compound.
Protocol 1: Rapid Solubility Screening
This protocol allows for a quick assessment of solubility in a range of solvents to identify promising candidates for your reaction.
Materials:
-
1-(4-Nitrophenyl)guanidine nitrate
-
Set of candidate solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, DMF, DMSO, THF)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Spatula
Procedure:
-
Dispense Compound: To a series of labeled vials, add approximately 5-10 mg of 1-(4-Nitrophenyl)guanidine nitrate. The exact mass is not critical, but it should be consistent.
-
Add Solvent: To the first vial, add the first candidate solvent dropwise (e.g., 100 µL at a time) using a pipette.
-
Agitate: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observe: Check for complete dissolution (a clear, particle-free solution).
-
Record: Continue adding solvent in increments up to a total volume of 1 mL. Record the approximate volume of solvent required for complete dissolution.
-
Repeat: Repeat steps 2-5 for each candidate solvent.
-
Categorize: Classify the solubility based on your observations (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble). This provides a qualitative but highly useful guide for solvent selection.
Protocol 2: Determining Thermodynamic (Equilibrium) Solubility
This method, adapted from standard shake-flask techniques, provides a quantitative measure of solubility at a specific temperature.[18]
Materials:
-
1-(4-Nitrophenyl)guanidine nitrate
-
Chosen solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Prepare for Analysis: Develop an analytical method (e.g., HPLC) to quantify the concentration of 1-(4-Nitrophenyl)guanidine nitrate and prepare a set of calibration standards.
-
Prepare Sample: Add an excess amount of the solid compound to a vial, ensuring a significant amount of undissolved solid will remain.[19]
-
Add Solvent: Accurately add a known volume of the solvent to the vial.
-
Equilibrate: Cap the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture for 24-48 hours to ensure equilibrium is reached. The concentration should be checked at multiple time points (e.g., 24, 36, 48h) to confirm it has plateaued.[19]
-
Sample Collection: Remove the vial from the shaker and let the undissolved solid settle for at least 30 minutes at the same temperature.
-
Filter: Carefully draw a sample of the clear supernatant using a syringe. Immediately filter it through a syringe filter into a clean vial. This step must be done quickly to prevent temperature changes from affecting the solubility.[19]
-
Analyze: Accurately dilute the filtered, saturated solution to a concentration that falls within the range of your calibration curve. Analyze the diluted sample using your validated analytical method.
-
Calculate: Use the calibration curve to determine the concentration in the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. This value is the thermodynamic solubility, often expressed in mg/mL or mol/L.[19]
References
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Guanidine - Solubility of Things. (n.d.). Retrieved January 16, 2026, from [Link]
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Sibaonuo Chemical. (2025, December 26). What is the solubility of Guanidine Carbonate in different solvents? Retrieved January 16, 2026, from [Link]
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Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. Retrieved January 16, 2026, from [Link]
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Glombitza, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 16, 2026, from [Link]
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Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved January 16, 2026, from [Link]
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Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(9), 955-971. Retrieved January 16, 2026, from [Link]
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Chemistry For Everyone. (2025, February 1). What Are Some Alternatives to Traditional Solvents? [Video]. YouTube. Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved January 16, 2026, from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 16, 2026, from [Link]
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Organic Syntheses. (n.d.). Guanidine nitrate. Organic Syntheses Procedure, Coll. Vol. 1, p.302 (1941); Vol. 1, p.45 (1921). Retrieved January 16, 2026, from [Link]
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McKay, A. F. (1952). Nitroguanidines. Chemical Reviews, 51(2), 301-346. Retrieved January 16, 2026, from [Link]
-
Cremer, T., et al. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(2), 864-871. Retrieved January 16, 2026, from [Link]
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De-Andrade, P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6446-6556. Retrieved January 16, 2026, from [Link]
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ChemBK. (2024, April 9). 152460-08-7. Retrieved January 16, 2026, from [Link]
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Brofind. (n.d.). Exploring the world of organic solvents: a comprehensive guide. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Guanidine. Retrieved January 16, 2026, from [Link]
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Reddit. (2019, September 15). Can't dissolve guanidine hydrochloride for N3/MX3 buffer. r/labrats. Retrieved January 16, 2026, from [Link]
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Organic Syntheses. (n.d.). Nitroguanidine. Organic Syntheses Procedure, Coll. Vol. 1, p.399 (1941); Vol. 1, p.65 (1921). Retrieved January 16, 2026, from [Link]
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Venarsky, K. M., et al. (2021). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. Molecules, 26(15), 4441. Retrieved January 16, 2026, from [Link]
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Parviainen, A., et al. (2017). Bicyclic guanidine superbase carboxylate salts for cellulose dissolution. RSC Advances, 7(57), 35919-35926. Retrieved January 16, 2026, from [Link]
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Sciencemadness Discussion Board. (2020, December 28). Nitroguanidine from guanidine nitrate dehydration. Retrieved January 16, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved January 16, 2026, from [Link]
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ARCOR Epoxy Technologies. (n.d.). Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Nitroguanidine. Retrieved January 16, 2026, from [Link]
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Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2562. Retrieved January 16, 2026, from [Link]
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Acton, T. B., et al. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Journal of Structural and Functional Genomics, 5(1-2), 125-133. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Guanidine nitrate. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
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Solubility of Things. (n.d.). Guanidinium nitrate. Retrieved January 16, 2026, from [Link]
-
Taylor & Francis. (n.d.). Guanidine nitrate – Knowledge and References. Retrieved January 16, 2026, from [Link]
-
Fong, C. W. (1981). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. Defense Technical Information Center. Retrieved January 16, 2026, from [Link]
- Bouzroura-Aichouche, C., et al. (2022). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molbank, 2022(2), M1385. Retrieved January 16, 2026, from https://www.mdpi.com/1422-8599/2022/2/M1385
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CAS Common Chemistry. (n.d.). Guanidine nitrate. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). Guanidine Nitrate. Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Guanylation Reagents: A Comparative Analysis of Pyrazole-Carboxamidines and 1-(4-Nitrophenyl)guanidine Nitrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore, imparting unique physicochemical properties to molecules that can enhance their binding to biological targets. The strategic introduction of this highly basic, resonance-stabilized functional group is a key consideration in the design of novel therapeutics. The choice of the guanylating agent is paramount to the success of a synthetic campaign, influencing reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides an in-depth, objective comparison between two classes of guanylation reagents: the widely utilized and versatile pyrazole-carboxamidine reagents and the less common 1-(4-Nitrophenyl)guanidine nitrate. As a Senior Application Scientist, my aim is to move beyond a simple cataloging of reagents and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic endeavors.
The Ascendancy of Pyrazole-Carboxamidine Reagents in Guanylation Chemistry
Pyrazole-carboxamidine reagents have emerged as the gold standard for the efficient and selective guanylation of primary and secondary amines under mild conditions.[1][2] Their popularity stems from their stability, predictable reactivity, and the commercial availability of key derivatives. Two prominent members of this class, 1H-Pyrazole-1-carboxamidine hydrochloride and its N,N'-di-Boc protected analogue, offer distinct advantages for different synthetic strategies.
Mechanism of Action: An Electrophilic Amidine Transfer
The efficacy of pyrazole-carboxamidine reagents lies in the inherent electrophilicity of the carboxamidine carbon, which is activated by the pyrazole ring. The reaction proceeds via a nucleophilic attack of the amine on the amidine carbon, followed by the departure of the stable pyrazole leaving group.
Figure 1: General mechanism of guanylation using a pyrazole-carboxamidine reagent.
The use of Boc-protected pyrazole-carboxamidines further enhances the electrophilicity of the amidine carbon due to the electron-withdrawing nature of the tert-butoxycarbonyl groups. This increased reactivity allows for the guanylation of even weakly nucleophilic amines, such as anilines.[3]
Key Pyrazole-Carboxamidine Reagents and Their Applications
| Reagent | Key Features | Typical Applications |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Stable, crystalline solid.[4] Guanylates unhindered primary and secondary aliphatic amines.[5] | Direct synthesis of unprotected guanidines. Peptide synthesis.[2] |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Highly reactive.[6] Guanylates a broad range of amines, including anilines and hindered amines. Provides Boc-protected guanidines, facilitating purification and further functionalization. | Synthesis of complex molecules and natural products.[6] Solid-phase peptide synthesis. |
Experimental Protocol: Guanylation of a Primary Amine with 1H-Pyrazole-1-carboxamidine Hydrochloride
This protocol describes a general procedure for the guanylation of a primary aliphatic amine.
Materials:
-
Primary amine (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)[3]
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in DMF in a round-bottom flask.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired guanidine.
Causality of Choices:
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of the reagent and the guanidinium product, driving the reaction to completion without competing in the nucleophilic attack.
-
DMF: A polar aprotic solvent is chosen to ensure the solubility of the reagents and intermediates.
Experimental Protocol: Guanylation of an Aniline with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol illustrates the guanylation of a less reactive aromatic amine.
Materials:
-
Aniline derivative (1.0 eq)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the aniline derivative in DCM, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and triethylamine.
-
Stir the mixture at room temperature for 16-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting Boc-protected guanidine can often be used in the next step without further purification or can be purified by silica gel chromatography.
Figure 2: Experimental workflow for a typical guanylation reaction using pyrazole-carboxamidine reagents.
1-(4-Nitrophenyl)guanidine Nitrate: A Reagent with a Different Trajectory
In contrast to the well-documented utility of pyrazole-carboxamidine reagents, the application of 1-(4-Nitrophenyl)guanidine nitrate as a general guanylating agent for amines is not well-established in the scientific literature. While its synthesis and the synthesis of related substituted guanidine nitrates are reported, these compounds are more commonly utilized as precursors for other chemical entities, such as nitroguanidines, which are of interest in materials science.[7][8]
Potential Reactivity and Mechanistic Considerations
Theoretically, the 4-nitrophenyl group, being strongly electron-withdrawing, should increase the electrophilicity of the guanidine carbon, potentially making it susceptible to nucleophilic attack by an amine. The reaction would proceed by displacement of the 4-nitroaniline.
Figure 3: Hypothesized mechanism for guanylation using 1-(4-nitrophenyl)guanidine.
However, the lack of published protocols and experimental data for this transformation suggests that there may be significant limitations. Possible challenges could include:
-
Competitive Reactions: The nitro group can be susceptible to nucleophilic aromatic substitution under certain conditions.
-
Reactivity and Selectivity: The reactivity may not be optimal for a broad range of amine substrates, or side reactions may predominate.
-
Byproduct Removal: The separation of the desired guanidine product from the 4-nitroaniline byproduct could be challenging.
A Note on Nitroguanidines as Guanylating Agents
While 1-(4-Nitrophenyl)guanidine nitrate itself is not a common guanylating agent, other nitroguanidine derivatives, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), have been developed as effective reagents.[9] These reagents transfer a nitroguanidinyl group to an amine, and the nitro group can subsequently be removed by reduction. This two-step process offers an alternative route to guanidines.
Comparative Analysis: Pyrazole-Carboxamidines vs. 1-(4-Nitrophenyl)guanidine Nitrate
| Feature | Pyrazole-Carboxamidine Reagents | 1-(4-Nitrophenyl)guanidine Nitrate |
| Established Utility | Widely used and well-documented for guanylation of amines.[1][2] | Primarily used as a synthetic intermediate for other compounds; not established as a general guanylating agent.[7] |
| Reactivity | High and tunable reactivity (unprotected vs. Boc-protected).[3] | Theoretically reactive, but practical utility is not demonstrated in the literature. |
| Substrate Scope | Broad, including primary and secondary aliphatic and aromatic amines.[3][5] | Unknown; likely limited based on the lack of reported applications. |
| Reaction Conditions | Typically mild (room temperature).[1] | Likely requires forcing conditions, if the reaction proceeds at all. |
| Byproducts | Pyrazole (volatile and easily removed). | 4-Nitroaniline (solid, potentially requiring chromatographic separation). |
| Predictability | High, with reliable and reproducible protocols. | Low, due to the absence of established procedures. |
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable, efficient, and versatile method for the introduction of a guanidine moiety, pyrazole-carboxamidine reagents are the unequivocally superior choice . Their proven track record, broad substrate scope, and mild reaction conditions make them ideal for a wide range of synthetic applications, from routine derivatization to the total synthesis of complex natural products. The availability of both the unprotected hydrochloride salt and the more reactive Boc-protected derivatives provides a flexible toolkit to address various synthetic challenges.
While 1-(4-Nitrophenyl)guanidine nitrate is a valid chemical entity, its utility as a direct guanylating agent for amines is not supported by the current body of scientific literature. Its application appears to be confined to a more niche area of chemical synthesis, likely as a precursor to other materials. For practical and predictable outcomes in your guanylation reactions, the focus should remain on the well-established and highly effective pyrazole-carboxamidine family of reagents.
References
-
Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. Retrieved from [Link]
-
Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 1h-Pyrazole-1-Carboxamidine Hydrochloride. Retrieved from [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
- Wright, G. F. (1968). Syntheses of substituted guanidines. Canadian Journal of Chemistry, 46(11), 1867-1871.
- McKay, A. F. (1952). Nitroguanidines. Chemical Reviews, 51(2), 301-346.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Guanidine nitrate. Retrieved from [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]
- Katritzky, A. R., & Rogovoy, B. V. (2005).
- Romero, A., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(18), 6848-6867.
-
An, T., & Lee, Y. (2021). Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation. Organic Letters, 23(23), 9163–9167. [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
- Sharma, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 114-118.
- Casar, J., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8969.
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ResearchGate. (n.d.). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. Retrieved from [Link]
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A Comparative Analysis of Nitrating Agents for Sensitive Substrates: A Guide for Researchers
For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the introduction of a nitro group onto a sensitive substrate is a frequent yet formidable challenge. The electron-rich or functionally delicate nature of these molecules often renders them susceptible to degradation, over-nitration, or poor regioselectivity under classical nitrating conditions. This guide offers a comparative analysis of various nitrating agents, moving beyond a simple catalog to provide a rationale for agent selection based on substrate sensitivity, desired selectivity, and operational safety.
The Challenge of Nitrating Sensitive Substrates
Sensitive substrates, such as phenols, anilines, and electron-rich heterocycles like indoles and furans, present unique challenges in electrophilic aromatic nitration. The high reactivity that makes them valuable synthetic intermediates also makes them prone to undesired side reactions under strongly acidic and oxidative conditions.[1][2] Classical nitration using a mixture of concentrated nitric and sulfuric acids, while effective for robust aromatics, can lead to polymerization, oxidation, and a lack of regiocontrol in these delicate systems.[1][3][4] Consequently, the development and selection of milder, more selective nitrating agents are paramount for successful synthesis.
The Spectrum of Nitrating Agents: From Brute Force to Finesse
The choice of a nitrating agent dictates the reaction's success. The key is to match the reactivity of the agent to the sensitivity of the substrate. The active electrophile in most nitrations is the nitronium ion (NO₂⁺).[5][6] Different nitrating systems generate this ion at varying concentrations and under different conditions, which in turn governs their reactivity and selectivity.
Diagram 1: Generation of the Nitronium Ion
Caption: Generation of the nitronium ion from nitric acid and sulfuric acid.
| Nitrating Agent/System | Active Species | Conditions | Advantages | Disadvantages | Suitable Substrates |
| Mixed Acid (HNO₃/H₂SO₄) | NO₂⁺ | Strongly acidic, low temp. | Low cost, powerful | Highly corrosive, poor selectivity, strong oxidant, large acid waste | Deactivated aromatics, robust substrates |
| Acetyl Nitrate (HNO₃/Ac₂O) | CH₃COONO₂ | Mild, low temp. | Milder than mixed acid, good for acid-sensitive substrates | Unstable, potential explosion hazard | Furans, anilines, phenols |
| Dinitrogen Pentoxide (N₂O₅) | NO₂⁺NO₃⁻ | Aprotic solvents | High reactivity, clean (byproduct is HNO₃), good for acid-sensitive substrates | Unstable, requires careful preparation | Deactivated aromatics, heterocycles |
| Nitronium Tetrafluoroborate (NO₂BF₄) | NO₂⁺ | Aprotic solvents | Pre-formed nitronium salt, high reactivity, avoids strong acids | Expensive, moisture-sensitive | Deactivated aromatics, sensitive substrates where acid is detrimental |
| Guanidinium Nitrate/H₂SO₄ | NO₂⁺ | Acidic, mild temp. | High yields, good regioselectivity for some substrates | Requires strong acid, potential for side reactions | Activated and deactivated aromatics |
| Metal Nitrates/Acid | NO₂⁺ | Heterogeneous or homogeneous | Milder conditions, improved regioselectivity in some cases | Stoichiometric metal waste, lower reactivity | Phenols, activated aromatics |
Comparative Experimental Protocols and Performance
To illustrate the practical implications of choosing a nitrating agent, we present methodologies for the nitration of two common sensitive substrates: furan and phenol.
Furan's high reactivity and acid sensitivity make it a challenging substrate for nitration.[1] Strong acids can cause polymerization and ring-opening.[1] Acetyl nitrate, generated in situ, is a preferred reagent for this transformation.[1]
Experimental Protocol: Nitration of Furan using Acetyl Nitrate [1]
-
Preparation of Acetyl Nitrate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a low-temperature thermometer, place acetic anhydride (5-7 equivalents). Cool the flask to -10 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (>90%, 1.0 equivalent) dropwise to the stirred acetic anhydride, maintaining the temperature below -5 °C.
-
Stir the resulting solution at -10 °C for 15 minutes to ensure complete formation of acetyl nitrate.
-
Nitration Reaction: In a separate flask, dissolve furan (1.0 equivalent) in a portion of cold acetic anhydride.
-
Add the furan solution dropwise to the cold acetyl nitrate solution, keeping the temperature below -5 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product, often an intermediate, can be treated with pyridine to yield 2-nitrofuran. Purify the final product by column chromatography on silica gel.
Diagram 2: Experimental Workflow for Furan Nitration
Caption: The general mechanism of electrophilic aromatic nitration.
Safety Considerations
Nitration reactions are exothermic and can be hazardous if not properly controlled. [7][8]Many nitrating agents are unstable and can decompose explosively. [7][9]
-
Thermal Runaway: The exothermic nature of nitration requires careful temperature control to prevent runaway reactions. [7]* Explosive Byproducts: The formation of polynitrated compounds or unstable intermediates like acetyl nitrate increases the risk of explosion. [8]* Corrosivity and Toxicity: Many nitrating agents and the acids used are highly corrosive and toxic. [7]Proper personal protective equipment (PPE) and engineering controls, such as fume hoods, are essential. [7] Continuous flow chemistry is an emerging technology that can mitigate some of these risks by using small reactor volumes, providing excellent heat transfer, and allowing for the in situ generation of unstable reagents like acetyl nitrate, thereby minimizing their accumulation. [10][11]
Conclusion
The successful nitration of sensitive substrates hinges on a judicious choice of nitrating agent and reaction conditions. While classical mixed-acid nitration remains a powerful tool for robust molecules, a diverse array of milder and more selective reagents is available for delicate systems. By understanding the interplay between substrate reactivity, reagent characteristics, and reaction mechanisms, researchers can navigate the challenges of nitration to achieve their synthetic goals safely and efficiently. This guide serves as a starting point for the informed selection of nitrating agents, encouraging a move towards safer and more selective synthetic methodologies.
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 68(4), 1178–1183. Retrieved from [Link]
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Funny EHS Info. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]
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Hajipour, A. R., & Ruoho, A. E. (2005). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. Retrieved from [Link]
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Li, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2096–2108. Retrieved from [Link]
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Monbaliu, J.-C. M., et al. (2021). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv. Retrieved from [Link]
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Olah, G. A., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(23), 8060–8061. Retrieved from [Link]
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Oxley, J. C., et al. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(43), 6291-6294. Retrieved from [Link]
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Török, B., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Retrieved from [Link]
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Zarei, M., et al. (2008). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 13(4), 853–861. Retrieved from [Link]
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Quantitative NMR (qNMR) for assessing purity of guanidine salts
Quantitative NMR has evolved from a specialized technique to a robust, reliable, and routine tool for the pharmaceutical industry. [15][16]For challenging analytes like guanidine salts, qNMR is not merely an alternative to HPLC but is often the superior method. Its foundation as a primary analytical method, the simplicity of its sample preparation, and its ability to quantify analytes without a specific reference standard make it an invaluable asset for researchers, scientists, and drug development professionals. By implementing a carefully designed, self-validating protocol and cross-verifying with an orthogonal technique, qNMR provides an authoritative and trustworthy assessment of purity, fully compliant with the rigorous standards of pharmaceutical quality control outlined in pharmacopeias like the USP. [1][4]
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A Comparative Benchmarking Guide to Guanidine Derivatives in Catalytic Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Guanidine derivatives have emerged as exceptionally potent organocatalysts, particularly for carbon-carbon bond-forming reactions such as the Michael addition. Their strong basicity, coupled with a unique ability to act as hydrogen-bond donors, allows for a mode of "bifunctional catalysis" that often translates to high yields and, with chiral variants, excellent stereoselectivity.[1][2][3]
This guide offers an in-depth comparison of the catalytic activity of various guanidine derivatives in the Michael addition reaction. Moving beyond a simple catalog of catalysts, we will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide a robust, self-validating experimental protocol. Our goal is to equip researchers with the insights needed to rationally select the optimal guanidine catalyst for their specific synthetic challenges.
The Mechanistic Heart of Guanidine Catalysis: A Tale of Bifunctional Activation
The efficacy of guanidine catalysts in Michael additions stems from their ability to simultaneously activate both the nucleophile and the electrophile.[1][2][4] This dual activation is orchestrated through a carefully balanced interplay of Brønsted basicity and hydrogen bonding. The generally accepted catalytic cycle can be dissected into three key stages:
-
Deprotonation of the Nucleophile: The strongly basic guanidine abstracts a proton from the pro-nucleophile (e.g., a malonate ester), generating a highly reactive enolate. This step is driven by the formation of the resonance-stabilized guanidinium cation.[2]
-
Bifunctional Activation and C-C Bond Formation: The protonated guanidinium ion then serves as a hydrogen-bond donor. It forms a complex with the Michael acceptor (e.g., an α,β-unsaturated ketone), enhancing its electrophilicity. Concurrently, the enolate remains associated with the guanidinium cation, positioning it for a stereoselective attack on the activated Michael acceptor.[1][2][4] This ternary complex is the cornerstone of the high efficiency and stereoselectivity observed in many guanidine-catalyzed Michael additions.
-
Proton Transfer and Catalyst Regeneration: Following the carbon-carbon bond formation, a proton is transferred from the guanidinium ion to the newly formed enolate, releasing the Michael adduct and regenerating the neutral guanidine catalyst, ready to initiate another cycle.[2]
Figure 1: A generalized catalytic cycle for the guanidine-catalyzed Michael addition.
Performance Benchmark: A Comparative Analysis of Guanidine Derivatives
The catalytic prowess of a guanidine derivative in a Michael addition is intricately linked to its structural attributes. Factors such as steric hindrance, electronic properties, and the conformational rigidity of the guanidine backbone play a pivotal role in determining both the reaction rate and the stereochemical outcome.[3] Below, we present a comparative overview of commonly employed guanidine catalysts.
Achiral Guanidine Catalysts
These catalysts are primarily valued for their strong basicity and are excellent choices for reactions where stereoselectivity is not a concern.
| Catalyst | Structure | Key Features | Representative Application |
| TMG (1,1,3,3-Tetramethylguanidine) | Acyclic | Simple, inexpensive, and a strong, non-nucleophilic base. | General base catalysis. |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Bicyclic | High basicity, rigid structure. The N-H proton is crucial for bifunctional catalysis. | Michael additions, polymerizations. |
| MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Bicyclic | Similar to TBD but lacks the N-H proton, limiting its ability for hydrogen-bond donation. | Strong base for various transformations. |
Table 1: Comparison of Common Achiral Guanidine Catalysts
Experimental data highlights the superior performance of bicyclic guanidines like TBD in certain Michael-type reactions, underscoring the importance of the bifunctional activation mechanism.
| Catalyst | Reaction Time (h) | Yield (%) |
| TBD | 0.5 | >95 |
| MTBD | 24 | <5 |
| DBU (Amidine) | 24 | 20 |
| TMG | 24 | 20 |
| Reaction: Synthesis of 3-hydroxyisoindolin-1-ones from an amine and a 3-alkylidenephthalide. |
Chiral Guanidine Catalysts for Asymmetric Michael Additions
The introduction of chirality into the guanidine framework has paved the way for highly enantioselective Michael additions. The chiral scaffold creates a well-defined steric environment around the active site, directing the approach of the nucleophile to the electrophile.
| Catalyst Type | Example Structure | Key Features |
| Bicyclic Chiral Guanidines | Rigid backbone, often derived from chiral amino acids or diamines. Provides a well-defined chiral pocket. | |
| Axially Chiral Guanidines | Chirality arises from restricted rotation around a single bond (e.g., a binaphthyl unit). Highly effective in creating a chiral environment. | |
| Guanidine-Thiourea Bifunctional Catalysts | Combines the basicity of guanidine with the hydrogen-bonding ability of thiourea for enhanced activation of the electrophile. |
Table 2: Major Classes of Chiral Guanidine Catalysts
The performance of these chiral catalysts is highly dependent on the specific substrates and reaction conditions. Below is a summary of representative results for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a common benchmark reaction.
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |
| Axially Chiral Guanidine | Dimethyl malonate | trans-β-nitrostyrene | 95 | 92 |
| Bicyclic Chiral Guanidine | 2,4-Pentanedione | trans-β-nitrostyrene | 93 | 95 |
| Guanidine-Thiourea | Diethyl malonate | trans-β-nitrostyrene | 92 | 90 |
Note: Reaction conditions (solvent, temperature, catalyst loading) vary across these examples and significantly impact the outcome.
Experimental Protocol: A Self-Validating System
Reproducibility is a cornerstone of scientific integrity. The following protocol for a generic guanidine-catalyzed Michael addition is designed to be a self-validating system, with clear steps and justifications for each experimental choice.
Reaction: Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a chiral guanidine.
Materials:
-
Chiral guanidine catalyst (e.g., a derivative of 1,5,7-triazabicyclo[4.4.0]dec-5-ene)
-
trans-β-nitrostyrene
-
Diethyl malonate
-
Anhydrous toluene
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Catalyst and Substrate Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the chiral guanidine catalyst (e.g., 0.02 mmol, 10 mol%). The use of an inert atmosphere is crucial to prevent the reaction of the strongly basic catalyst with atmospheric CO2 and moisture.
-
Solvent Addition: Add anhydrous toluene (1.0 mL). The choice of a non-polar aprotic solvent like toluene is often optimal as it does not interfere with the hydrogen-bonding interactions essential for catalysis.
-
Addition of Michael Acceptor: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).
-
Reaction Initiation: Add diethyl malonate (0.3 mmol, 1.5 equiv.). The excess of the nucleophile helps to drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the determination of the optimal reaction time and prevents the formation of side products.
-
Work-up: Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of HCl. This protonates the catalyst and any remaining enolate, halting the reaction.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Figure 2: A step-by-step experimental workflow for a typical guanidine-catalyzed Michael addition.
Conclusion
Guanidine derivatives stand as a versatile and powerful class of organocatalysts for the Michael addition reaction. Their unique ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile, often leads to high efficiency and, in the case of chiral guanidines, excellent stereocontrol. The choice of the specific guanidine derivative should be guided by the desired outcome, with achiral, robust bases like TBD being suitable for general applications, and carefully designed chiral guanidines being the catalysts of choice for asymmetric synthesis. The provided experimental protocol offers a reliable starting point for researchers looking to harness the catalytic potential of these remarkable molecules. As research in this area continues, we can anticipate the development of even more active and selective guanidine catalysts, further expanding their utility in the synthesis of complex molecules for a wide range of applications, including drug discovery and materials science.
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Li, H., et al. (2020). Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry, 85(8), 5464-5474. [Link]
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Kee, C. W., & Wong, M. W. (2017). Origin of Asymmetric Induction in Bicyclic Guanidine-Catalyzed Thio-Michael Reaction: A Bifunctional Mode of Lewis Acid-Brønsted Acid Activation. The Journal of Organic Chemistry, 82(15), 8085-8093. [Link]
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Tan, C.-H., & Kee, C. W. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222. [Link]
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Terada, M., et al. (2010). Enantioselective Direct Vinylogous Michael Addition of Functionalized Furanones to Nitroalkenes Catalyzed by an Axially Chiral Guanidine Base. Organic Letters, 12(24), 5780-5783. [Link]
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Wróblewska, A., et al. (2020). Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. Chemistry – A European Journal, 26(72), 17506-17515. [Link]
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A Comparative Guide to the Cytotoxicity of Nitrophenyl-Based Compounds in Cell Culture
<
Introduction: The Dichotomy of Nitrophenyl Compounds in Drug Development
Nitrophenyl-based compounds, characterized by a nitro group attached to a phenyl ring, represent a fascinating and dichotomous class of molecules in the landscape of drug discovery and development.[1] Their inherent chemical reactivity, largely dictated by the electron-withdrawing nature of the nitro group, makes them valuable intermediates in the synthesis of a wide array of pharmaceuticals.[2][3] For instance, 4-nitrophenol is a key precursor in the synthesis of paracetamol, a globally recognized analgesic and antipyretic.[3] Similarly, the nitro group can be readily reduced to an amine, a fundamental transformation in building diverse molecular scaffolds for drug screening libraries.[2]
However, this same reactivity is a double-edged sword. The nitroaromatic structure is often flagged as a "structural alert" or "toxicophore" due to its association with cytotoxicity, mutagenicity, and carcinogenicity.[1][4] The bioreductive activation of the nitro group can lead to the generation of reactive intermediates, including nitro anion radicals, nitroso, and hydroxylamine derivatives.[5] These species can induce significant cellular damage through various mechanisms, including oxidative stress and DNA damage, ultimately leading to cell death.[5][6]
This guide provides a comprehensive comparison of the cytotoxic profiles of several nitrophenyl-based compounds. By examining their structure-activity relationships, mechanisms of action, and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate the complexities of working with these potent molecules.
Comparative Cytotoxicity Data: A Quantitative Overview
The cytotoxic potential of nitrophenyl derivatives is profoundly influenced by the number and position of the nitro groups on the phenyl ring, as well as the specific cell type under investigation.[7] A common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following table summarizes the IC50 values for several nitrophenol derivatives across different human cell lines, providing a clear comparison of their cytotoxic potency.
| Nitrophenol Derivative | Cell Line | Exposure Time (hours) | IC50 (µg/mL) |
| 2-Nitrophenol (2NP) | BEAS-2B (Normal bronchial epithelial) | 24 | 255 |
| 3-Nitrophenol (3NP) | BEAS-2B (Normal bronchial epithelial) | 24 | 118 |
| 4-Nitrophenol (4NP) | BEAS-2B (Normal bronchial epithelial) | 24 | 89 |
| 2-Nitrophenol (2NP) | A549 (Alveolar epithelial cancer) | 24 | > 10,000 |
| 3-Nitrophenol (3NP) | A549 (Alveolar epithelial cancer) | 24 | 2503 |
| 4-Nitrophenol (4NP) | A549 (Alveolar epithelial cancer) | 24 | > 10,000 |
| 2,4-Dinitrophenol (DNP) | Calu-6 (Pulmonary adenocarcinoma) | 72 | ~200 µM |
Data compiled from a comparative guide on nitrophenol derivatives.[7]
These data highlight a critical structure-activity relationship: the position of the nitro group significantly impacts cytotoxicity. In the case of normal bronchial epithelial cells (BEAS-2B), 4-nitrophenol exhibits the highest cytotoxicity, followed by 3-nitrophenol and then 2-nitrophenol.[8] This trend underscores the importance of isomeric positioning in determining biological activity.
Mechanisms of Nitrophenyl-Induced Cytotoxicity
The cytotoxic effects of nitrophenyl compounds are not arbitrary but are rooted in specific molecular interactions and the disruption of key cellular processes. The primary mechanisms revolve around the induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic pathways.
Oxidative Stress and Mitochondrial Dysfunction
A unifying feature of many nitrophenyl compounds is their ability to disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[7][9] This state of oxidative stress can overwhelm the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and nucleic acids.[10]
2,4-dinitrophenol, a classic example, acts as an uncoupler of oxidative phosphorylation in the mitochondria.[7] This disruption of the mitochondrial membrane potential leads to a decrease in ATP production and a surge in ROS generation.[7] This mitochondrial dysfunction is a common mechanistic thread for many cytotoxic nitrophenols.[7]
DNA Damage
The genotoxic potential of nitrophenyl compounds is a significant concern. The reactive metabolites generated from the reduction of the nitro group can directly interact with DNA, forming adducts and causing damage.[5] For instance, 4-nitro-2-aminophenol and 5-nitro-2-aminophenol have been shown to induce copper-dependent DNA cleavage.[6] This interaction often occurs at specific nucleotide residues, such as thymine and guanine.[6] Furthermore, these compounds can increase the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a marker of oxidative DNA damage.[6]
Apoptosis Activation
The culmination of oxidative stress and mitochondrial damage often triggers the intrinsic apoptotic pathway, a form of programmed cell death.[7][8] This pathway is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases.[7][11] The activation of executioner caspases, such as caspase-3, ultimately leads to the dismantling of the cell.[11][12] Studies have shown that nitrophenol-treated cells exhibit increased populations of late apoptotic and necrotic cells.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes. [4][7] Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. [7]The released LDH catalyzes the conversion of a substrate, and the resulting color change is proportional to the number of lysed cells. [7][13] Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well. [7]3. LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent mixture to each well. [7]4. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [7]5. Stop Reaction: Add the stop solution to each well. [7]6. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [7]7. Data Analysis: Determine the amount of LDH release for each treatment group and calculate the percentage of cytotoxicity. [7]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. [7] Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [14] Protocol:
-
Cell Seeding and Treatment: Culture cells and treat them with the nitrophenyl compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Conclusion and Future Directions
The comparative analysis of nitrophenyl-based compounds reveals a complex interplay between chemical structure and cytotoxic activity. The position of the nitro group is a key determinant of their biological effects, with mechanisms of toxicity primarily involving the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately assess the cytotoxic potential of these and other compounds.
While the inherent toxicity of some nitrophenyl derivatives presents challenges, it also offers opportunities. A deeper understanding of their structure-activity relationships can guide the design of safer and more effective pharmaceuticals. [15]For example, by modifying the chemical scaffold, it may be possible to retain the desired therapeutic activity while minimizing off-target cytotoxic effects. [2]Furthermore, the pro-oxidative nature of these compounds could be harnessed for therapeutic gain, particularly in cancer therapy, where selectively inducing oxidative stress in cancer cells is a promising strategy. [9][10][16]Future research should continue to explore these avenues, leveraging the principles of medicinal chemistry to unlock the full therapeutic potential of the nitrophenyl scaffold while mitigating its inherent risks.
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Chen, F., Oikawa, S., Hiraku, Y., Murata, M., Yamashita, N., & Kawanishi, S. (1998). Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols. Cancer Letters, 126(1), 67–74. (URL: [Link])
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Voltammetric Behavior of o-Nitrophenol and Damage to DNA - MDPI. (URL: [Link])
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Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? - PubMed. (URL: [Link])
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A Senior Application Scientist's Guide to Pilot-Scale Guanylation: A Cost-Effectiveness Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Guanidinium Group and the Scale-Up Challenge
The guanidinium moiety is a cornerstone in medicinal chemistry. Its unique ability to form strong, multi-point hydrogen bonds and exist as a delocalized cation at physiological pH makes it a privileged scaffold in drug design, crucial for molecular recognition at biological targets.[1] From antiviral agents to anticancer therapeutics, the strategic incorporation of a guanidine group can significantly enhance binding affinity and biological activity.
However, transitioning a promising molecule from benchtop discovery to pilot-scale synthesis introduces a new set of challenges. The choice of a guanylating agent, often a straightforward decision in discovery chemistry, becomes a critical variable that profoundly impacts process efficiency, safety, scalability, and ultimately, cost of goods (COGs). A reagent that is excellent for synthesizing milligrams with high purity may be entirely unsuitable for producing kilograms due to cost, hazardous byproducts, or difficult workups.
This guide provides an in-depth comparative analysis of 1-(4-Nitrophenyl)guanidine nitrate against three common alternative guanylating agents for pilot-scale applications. We will move beyond simple yield comparisons to dissect the critical operational and economic factors that drug development professionals must consider when scaling up their synthesis.
The Guanylating Reagents: A Profile of Key Contenders
The selection of a guanylating agent is a multi-faceted decision. The ideal reagent should be reactive enough to proceed efficiently under mild conditions but selective enough to avoid side reactions. At the pilot scale, factors like raw material cost, atom economy, safety, and the nature of the waste stream become paramount.
1-(4-Nitrophenyl)guanidine Nitrate
This reagent functions via nucleophilic attack of a primary or secondary amine on the electrophilic guanidine carbon, with the 4-nitrophenolate acting as a leaving group. The electron-withdrawing nitro group enhances the electrophilicity of the central carbon, making it more reactive than simpler guanidinylating agents.
-
Pros: Moderately activated, relatively stable solid, potentially cost-effective if synthesized from inexpensive starting materials like 4-nitroaniline.
-
Cons: The 4-nitrophenol byproduct is toxic and requires careful management in the waste stream. Reaction kinetics may be slower than with more powerful reagents, potentially requiring elevated temperatures. Publicly available bulk pricing is scarce, making direct cost analysis difficult.[2][3]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
Goodman's reagent is a highly powerful, electrophilic guanylating agent. The triflyl group is an exceptionally good leaving group, making the reagent highly reactive towards a wide range of amines, including sterically hindered and weakly nucleophilic ones.[4]
-
Pros: High reactivity allows for mild reaction conditions (often room temperature) and short reaction times.[4] Broad substrate scope and extensive documentation in academic literature.[5][6]
-
Cons: Extremely high cost, making it prohibitive for most large-scale manufacturing campaigns. The synthesis of the reagent itself is a multi-step process.[6] Generates triflic acid and Boc-related byproducts.
O-Methylisourea (Sulfate or Hemisulfate Salt)
This is a classic and widely used reagent where the amine displaces a methoxy group. It is typically prepared from cyanamide or urea and used as a stable salt.[7]
-
Pros: Significantly lower cost compared to Goodman's reagent.[8] Generates methanol as a relatively benign byproduct. It is a well-established reagent with a long history of use.
-
Cons: Lower reactivity often necessitates harsher reaction conditions, such as elevated temperatures or the use of a strong base, which can limit its applicability for sensitive substrates.[9] The reaction can be slow, impacting plant throughput.
Cyanamide
As the simplest guanylating agent, cyanamide reacts directly with amines, typically as their ammonium salts, to form guanidinium salts. This approach is atom-economical.
-
Pros: Very low raw material cost and high atom economy.[10] The reaction is straightforward, often involving heating the amine salt with a cyanamide solution.[11]
-
Cons: Reactions often require high temperatures (e.g., >100 °C) and can be slow. Cyanamide itself is toxic and can undergo hazardous, exothermic, and uncontrolled polymerization, especially in the presence of acids or bases, posing a significant process safety risk.[10][12] Its use requires rigorous safety protocols and engineering controls.[13]
Framework for Pilot-Scale Cost-Effectiveness Analysis
A true cost-effectiveness analysis extends far beyond the price tag of the reagent. At the pilot scale, we must consider the total cost of implementation, which includes:
-
Raw Material Cost (RMC): The purchase price of the reagent, solvent, and any necessary activators or bases, factored by their molar equivalents.
-
Process Efficiency & Throughput: This is a function of reaction time, yield, and purity. A slow reaction occupies valuable reactor time, reducing plant throughput and increasing overhead costs per batch. Low yields increase the cost contribution of all raw materials.
-
Workup and Purification Costs: Complex purification procedures, such as chromatography, are highly undesirable at scale. A reagent that provides a clean reaction with simple crystallization or extraction workup is heavily favored.
-
Safety & Handling Costs: Highly toxic, unstable, or hazardous reagents require specialized engineering controls (e.g., containment, specialized scrubbers), extensive PPE, and rigorous operator training, all of which add significant cost.[14]
-
Waste Management Costs: The nature and volume of the waste stream are critical. Byproducts that are toxic, like 4-nitrophenol, or require specialized disposal, add considerable expense.[15]
Illustrative Pilot-Scale Guanylation of Benzylamine
To provide a tangible comparison, we will model a hypothetical pilot-scale synthesis of Benzylguanidine from Benzylamine (10.0 kg scale). The following protocols are illustrative and synthesized from established lab-scale procedures.
General Pilot-Scale Workflow
The diagram below outlines a typical workflow for a pilot-scale guanylation reaction, from reagent preparation to final product isolation.
Protocol 1: Using 1-(4-Nitrophenyl)guanidine Nitrate
-
Reactor Setup: Charge a 200 L glass-lined reactor with Benzylamine (10.0 kg, 93.3 mol) and Dimethylformamide (DMF, 80 L).
-
Reaction: Add 1-(4-Nitrophenyl)guanidine nitrate (22.7 kg, 93.3 mol) portion-wise over 30 minutes. Heat the mixture to 80-90 °C.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of benzylamine. Expected reaction time: 12-24 hours.
-
Workup: Cool the mixture to room temperature. Add water (100 L) to precipitate the crude product and dissolve the 4-nitrophenol byproduct. Filter the solid.
-
Purification: Re-slurry the crude solid in hot isopropanol to remove impurities. Filter the purified product and dry under vacuum.
Protocol 2: Using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
-
Reactor Setup: Charge a 200 L reactor with Benzylamine (10.0 kg, 93.3 mol), Triethylamine (10.4 kg, 103 mol), and Dichloromethane (DCM, 100 L).
-
Reaction: Cool the mixture to 0-5 °C. Add a solution of Goodman's Reagent (38.3 kg, 97.9 mol) in DCM (50 L) via an addition funnel over 2 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: Stir at room temperature and monitor by HPLC. Expected reaction time: 2-4 hours.[4]
-
Workup: Quench the reaction with 2M aqueous sodium bisulfate (50 L). Separate the organic layer. Wash with saturated sodium bicarbonate (50 L) and brine (50 L).
-
Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The resulting di-Boc protected guanidine is often pure enough for the next step or can be purified by silica gel plug filtration if necessary. The Boc groups would then need to be removed in a subsequent step (e.g., with HCl or TFA).
Protocol 3: Using O-Methylisourea Hemisulfate
-
Reactor Setup: Charge a 200 L reactor with Benzylamine (10.0 kg, 93.3 mol) and water (50 L).
-
Reaction: Add O-Methylisourea hemisulfate (11.5 kg, 93.3 mol) and Sodium Carbonate (10.9 kg, 103 mol). Heat the mixture to reflux (~100 °C).
-
Monitoring: Monitor the reaction by HPLC. Expected reaction time: 24-48 hours.[9]
-
Workup: Cool the reaction mixture. If the product precipitates, filter directly. If not, acidify with HCl to precipitate the guanidinium salt.
-
Purification: Recrystallize the crude product from an appropriate solvent system like ethanol/water.
Protocol 4: Using Cyanamide
-
Reactor Setup: Prepare Benzylamine hydrochloride by adding concentrated HCl to a solution of Benzylamine (10.0 kg, 93.3 mol) in Isopropanol (50 L). Charge the resulting slurry to a 200 L pressure-rated reactor.
-
Reaction: Add a 50% aqueous solution of Cyanamide (7.85 kg, 93.3 mol of cyanamide). Seal the reactor and heat to 120-130 °C.
-
Monitoring: Monitor the reaction by HPLC. Expected reaction time: 10-20 hours.
-
Workup: Cool the reactor to room temperature and vent any pressure. The product, benzylguanidine hydrochloride, should crystallize upon cooling.
-
Purification: Filter the product. A recrystallization from water or ethanol may be required to achieve desired purity.
Quantitative Comparison: A Head-to-Head Analysis
The following tables summarize the key performance and cost metrics for our hypothetical 10 kg scale synthesis. Note: Costs are estimates based on publicly available data for bulk/lab chemicals (Jan 2026) and are for illustrative purposes only. Actual pilot-scale pricing will vary based on supplier, grade, and volume.
Table 1: Estimated Raw Material Cost Comparison
| Reagent | M.W. ( g/mol ) | Equivalents | Moles Req. | Est. Cost/kg* | Total Reagent Cost |
| 1-(4-Nitrophenyl)guanidine nitrate | 243.18 | 1.0 | 93.3 | ~$100 - $300 | $2,270 - $6,810 |
| Goodman's Reagent | 391.36 | 1.05 | 97.9 | ~$75,000 | >$2,900,000 |
| O-Methylisourea Hemisulfate | 123.12 | 1.0 | 93.3 | ~$500 | $5,750 |
| Cyanamide (50% aq. soln.) | 42.04 | 1.0 | 93.3 | ~$350 | $2,750 |
Table 2: Process Performance and Efficiency
| Reagent | Typical Conditions | Typical Time | Typical Yield | Purification Method | Key Byproducts |
| 1-(4-Nitrophenyl)guanidine nitrate | 80-90 °C, DMF | 12-24 h | 70-85% | Re-slurry / Recrystallization | 4-Nitrophenol |
| Goodman's Reagent | 0 °C to RT, DCM | 2-4 h | >95% | Aqueous Wash / Deprotection | Triflic acid, Boc-derivatives |
| O-Methylisourea Hemisulfate | 100 °C, Water | 24-48 h | 60-80% | Recrystallization | Methanol, Na2SO4 |
| Cyanamide | 120-130 °C, Pressure | 10-20 h | 75-90% | Recrystallization | Dicyandiamide, Ammonia |
Table 3: Safety, Handling, and Environmental Profile
| Reagent | Key Safety Hazards | Handling Requirements | Waste Stream Profile |
| 1-(4-Nitrophenyl)guanidine nitrate | Oxidizer; Byproduct (4-nitrophenol) is toxic. | Standard chemical handling. | Contains toxic aromatic nitro compounds. Requires specialized waste treatment. |
| Goodman's Reagent | Corrosive (triflic anhydride precursor). | Moisture-sensitive; handle under inert atmosphere. | Acidic (triflic acid), organic waste. Relatively clean but requires neutralization. |
| O-Methylisourea Hemisulfate | Skin/eye irritant. | Standard chemical handling. | High salt load (sulfates), aqueous waste. Relatively non-toxic. |
| Cyanamide | High Toxicity ; Explosion/Polymerization Hazard .[10] | Strict engineering controls , temperature monitoring, specialized training.[12] | Contains residual cyanides; potential for toxic gas release upon acidification.[15] |
Discussion: Synthesizing the Data for Decision Making
The data reveals a classic process chemistry trade-off between reactivity, cost, and safety.
The Case for Reactivity: Goodman's Reagent
For projects where speed is paramount and the final product is a high-value active pharmaceutical ingredient (API), the efficiency of Goodman's Reagent is unmatched. The mild conditions preserve sensitive functional groups, and the high yields and clean reaction profiles can simplify purification, which is a major bottleneck in pilot plants. However, its astronomical cost makes it economically unviable for anything other than high-value, low-volume APIs or critical early-phase deliveries where material cost is secondary to speed. The subsequent deprotection step also adds to the overall process time and cost.
The Case for Economy: O-Methylisourea and Cyanamide
On the opposite end of the spectrum, O-Methylisourea and Cyanamide represent the most economical options from a raw material perspective. O-Methylisourea is a workhorse reagent. Its primary drawback is the long reaction time and potentially moderate yields, which occupy reactor space and lower throughput. The high salt load in the waste stream is manageable with standard treatment facilities.
Cyanamide is the cheapest on paper, but its "cost" is misleading. The extreme safety risks associated with its use necessitate significant investment in specialized equipment (e.g., pressure-rated reactors, robust cooling systems, quench protocols) and rigorous safety reviews.[10][12] The risk of a runaway reaction, while manageable, must be factored into any process hazard analysis (PHA). For a well-established, high-volume process where the capital investment can be amortized, cyanamide can be a highly cost-effective route. For a multi-purpose pilot plant handling diverse projects, the risk and specialized handling may be unacceptable.
The Balanced Contender: 1-(4-Nitrophenyl)guanidine Nitrate
This is where 1-(4-Nitrophenyl)guanidine nitrate finds its niche. It offers a compelling balance between the extremes.
-
Reactivity vs. Conditions: It is more reactive than O-Methylisourea, leading to shorter reaction times and potentially higher yields without requiring the cryogenic conditions of Goodman's reagent or the high-pressure/high-temperature setup for cyanamide.
-
Cost vs. Performance: While more expensive than cyanamide or O-methylisourea, it is orders of magnitude cheaper than Goodman's reagent. Its cost-effectiveness hinges on achieving a significantly shorter reaction cycle time compared to O-methylisourea, thereby increasing plant throughput. If a 16-hour reaction with this reagent gives an 85% yield, it may be more cost-effective than a 48-hour reaction with O-methylisourea that gives a 70% yield, simply due to the value of reactor time.
-
Safety vs. Waste: The primary challenge is the management of the 4-nitrophenol byproduct. This is a well-understood challenge in industrial chemistry. While it requires dedicated waste streams and potential incineration, the protocols are established and do not involve the acute, immediate explosion risk associated with cyanamide.
The logical relationship for selecting a reagent based on key project drivers can be visualized as follows:
Conclusion
There is no single "best" guanylating agent for pilot-scale synthesis; there is only the best choice for a specific project's constraints.
-
1-(4-Nitrophenyl)guanidine nitrate emerges as a strong candidate for projects where the long reaction times of O-Methylisourea are a significant bottleneck to throughput, but the cost of Goodman's reagent is prohibitive. Its primary hurdle is not operational but environmental—the effective and cost-efficient management of its 4-nitrophenol byproduct.
-
For researchers and process chemists, the critical task is to perform a thorough analysis early in the development lifecycle. A preliminary cost model, factoring in not just reagent price but also reactor occupancy time, waste disposal, and safety engineering, will illuminate the most truly cost-effective path forward. While Goodman's reagent wins on the benchtop, a more balanced and pragmatic choice like 1-(4-Nitrophenyl)guanidine nitrate often represents the most logical and economically viable solution for the demanding environment of the pilot plant.
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Organic Syntheses. Guanidine nitrate. Coll. Vol. 1, p. 302 (1941); Vol. 2, p. 41 (1922). [Link]
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ResearchGate. (2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. [Link]
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Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE (Journal of Visualized Experiments). [Link]
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Organic Syntheses. N,N'-di-Boc-N''-triflylguanidine. Coll. Vol. 10, p. 279 (2004); Vol. 78, p. 91 (2002). [Link]
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ACS Publications. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]
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Organic Syntheses. Nitroguanidine. Coll. Vol. 1, p. 399 (1941); Vol. 1, p. 75 (1921). [Link]
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European Commission. (2015). Potential risks to human health and the environment from the use of calcium cyanamide as fertiliser. [Link]
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NIH National Center for Biotechnology Information. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. [Link]
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PCOVERY. Guanidine, N-(4-nitrophenyl)-, nitrate (1:1). [Link]
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Aragen Life Sciences. Process Safety & Risk Management in Drug Substance. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrophenyl)guanidine Nitrate
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides essential, field-proven procedures for the safe disposal of 1-(4-Nitrophenyl)guanidine nitrate, a compound whose chemical structure demands rigorous handling protocols. Its dual-hazard nature, combining the properties of a nitrophenyl group and a guanidine nitrate salt, necessitates a comprehensive understanding to mitigate risks effectively.
The procedural framework outlined herein is designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and associated hazards of the substance.
Understanding the Inherent Hazard Profile
1-(4-Nitrophenyl)guanidine nitrate is not a standard laboratory reagent, and its hazard profile must be inferred from its constituent functional groups: the toxic nitrophenyl moiety and the oxidizing nitrate salt. This composite structure dictates its classification as a hazardous substance requiring specialized disposal.
-
The Nitrophenyl Group: Aromatic nitro compounds are well-documented for their toxicity. The 4-nitrophenol and related structures are known to be toxic if swallowed, inhaled, or absorbed through the skin, and may cause organ damage with repeated exposure.[1][2]
-
The Guanidine Nitrate Salt: Guanidine nitrate is classified as a strong oxidizer (UN 1467, Class 5.1).[3][4][5] It can intensify fires and may react explosively with combustible materials, reducing agents, or upon shock or heating.[6]
The combination of these two moieties in one molecule creates a substance that is both biologically hazardous and a significant fire/explosion risk. Thermal decomposition can generate highly toxic and corrosive gases, including nitrogen oxides (NOx) and carbon monoxide.[7][8] Therefore, every step of the disposal process must address both its toxicity and its reactivity.
| Hazard Classification | Description | Rationale & Primary Contributor | Authoritative Source |
| Oxidizing Solid | May intensify fire; strong oxidizer. | The nitrate group can release oxygen, accelerating the combustion of other materials. | Sigma-Aldrich, Fisher Scientific[3][4] |
| Acute Toxicity (Oral/Inhalation) | Harmful or toxic if swallowed or inhaled. | The nitrophenyl group is known for its systemic toxicity. | Carl ROTH, CymitQuimica[1][9] |
| Serious Eye & Skin Irritation | Causes serious eye irritation and possible skin burns. | Common characteristic of both guanidine salts and nitrophenols. | Cole-Parmer, Sigma-Aldrich[3][7] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | A known hazard of both guanidinium nitrate and nitrophenol derivatives. | Sigma-Aldrich, Fisher Scientific[3][4] |
Core Directive: A Step-by-Step Operational Disposal Plan
Disposal of 1-(4-Nitrophenyl)guanidine nitrate must be treated as a critical operational workflow. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down a sanitary sewer system.[1][4][9]
Step 1: Waste Identification and Absolute Segregation
The first principle of safe disposal is correct identification and segregation at the point of generation.
-
Identify: All materials that have come into contact with 1-(4-Nitrophenyl)guanidine nitrate are to be considered hazardous waste. This includes:
-
Segregate: This waste stream must be kept separate from all other chemical waste. The causality is clear: mixing an oxidizer with incompatible materials like organic solvents (reducing agents) or combustible solids can lead to a spontaneous and violent reaction.[5][7] Keep this waste stream isolated from acids, bases, and all combustible materials.
Step 2: Proper Containerization and Labeling
Containment is a critical control point for preventing accidental exposure and reactions.
-
Select a Container: Use a dedicated, chemically resistant, and sealable container, preferably made of high-density polyethylene (HDPE). To manage the risk associated with acutely toxic compounds, it is best practice to use smaller containers (e.g., not exceeding one quart or one liter).[11]
-
Label Immediately: The container must be labeled clearly and indelibly before any waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "1-(4-Nitrophenyl)guanidine nitrate" .
-
A clear indication of the associated hazards: "Oxidizer, Toxic" .
-
Step 3: On-Site Accumulation and Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA must be located at or near the point of generation, away from heat, sparks, open flames, or any other ignition sources.[3] It should be in a cool, dry, and well-ventilated area.
-
Containment: Ensure the container is always sealed when not in use. Store it in secondary containment to control any potential leaks.
-
Incompatibility: Do not store this waste near combustible or reactive materials.[3][7]
Step 4: Final Disposal via Licensed Professionals
The final disposition of 1-(4-Nitrophenyl)guanidine nitrate is not a task for laboratory personnel.
-
Engage a Contractor: Arrange for pickup and disposal by a licensed and certified hazardous waste disposal contractor. This is a mandatory regulatory requirement.[4][12]
-
Methodology: The standard and safest method for destroying this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers. This ensures the complete destruction of the organic portion of the molecule and captures the toxic nitrogen oxides generated during combustion, preventing their release into the atmosphere.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to ensure personnel safety.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate non-essential staff.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves. For significant spills where dust may become airborne, respiratory protection (e.g., an N95 or P100 respirator) is required.
-
Contain & Control: Prevent the spill from spreading or entering drains.[5][9]
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or clay. CRITICAL: Never use combustible materials like paper towels, sawdust, or cloth wipes to clean up an oxidizer spill, as this can create a fire or explosion hazard.[5][6]
-
Collect: Carefully sweep the absorbed material and place it into your pre-labeled hazardous waste container using spark-free tools.[5] Avoid generating dust.[9]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Visualization of the Disposal Workflow
The following diagram illustrates the mandatory decision-making process for handling all waste streams associated with 1-(4-Nitrophenyl)guanidine nitrate.
Caption: Disposal workflow for 1-(4-Nitrophenyl)guanidine nitrate.
References
-
Material Safety Data Sheet - Guanidine Nitrate, 98% . Cole-Parmer.
-
SAFETY DATA SHEET - Guanidine nitrate . Sigma-Aldrich.
-
SAFETY DATA SHEET - Guanidine nitrate . Fisher Scientific.
-
Safety Data Sheet - 4-Nitrophenol . Carl ROTH.
-
SAFETY DATA SHEET - 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate . CymitQuimica.
-
GUANIDINE NITRATE Safety Data Sheet . Chemstock.
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N-(4-Nitrophenyl)guanidine nitrate . ChemScene.
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ICSC 0561 - GUANIDINE NITRATE . International Labour Organization.
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The Thermal Decomposition of Nitroguanidine . DTIC.
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Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals . Benchchem.
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Unraveling the Intrinsic Mechanisms Controlling the Variations in Density, Sensitivity, and Thermal Decomposition of Typical Nitroguanidine Derivatives . MDPI.
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Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate . PubMed.
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SAFETY DATA SHEET - m-Nitrophenol . University of Puerto Rico at Mayagüez.
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Thermal Decomposition Kinetics of Nitroguanidine Propellant Under Different Pressures . ResearchGate.
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Guanidine nitrate . Wikipedia.
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Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance . Office of Research, University of California.
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Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field . PubMed.
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2-Nitrophenol Safety Data Sheet . Apollo Scientific.
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Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Nitrophenyl)guanidine Nitrate
As laboratory professionals dedicated to advancing scientific frontiers, our primary commitment is to safety and precision. The handling of reactive chemical compounds is a daily reality, and a profound understanding of their properties is non-negotiable. This guide provides a detailed operational and safety framework for 1-(4-Nitrophenyl)guanidine nitrate, a compound that, due to its guanidinium and nitrophenyl moieties, requires meticulous handling. This document moves beyond a simple checklist, offering a causal explanation for each procedural step to empower you with the knowledge needed for safe and effective research.
Hazard Identification: Understanding the Intrinsic Risks
1-(4-Nitrophenyl)guanidine nitrate is an organic salt that combines the properties of a strong oxidizing agent with the hazards associated with aromatic nitro compounds and guanidine derivatives. A thorough risk assessment is the foundation of safe handling.
The primary hazards are categorized as follows:
-
Oxidizing Properties : The nitrate salt component classifies this compound as an oxidizer.[1][2] It can intensify fires and may cause a fire or explosion when in contact with combustible materials.[1][3] It is crucial to prevent contact with reducing agents, flammable solvents, and organic materials like paper or wood.[4][5]
-
Acute Toxicity (Oral) : The compound is harmful if swallowed.[1][2][6] Ingestion can lead to irritation and burns of the gastrointestinal tract.[4]
-
Serious Eye and Skin Irritation : Direct contact with the solid or its dust can cause serious eye irritation, potentially leading to permanent corneal damage.[1][4][6][7] It is also a skin irritant, capable of causing redness, pain, and possible burns with prolonged exposure.[4][6][7]
-
Inhalation Hazard : Inhaling the dust may cause respiratory tract irritation, coughing, and sore throat.[3][6] In severe cases, it could lead to more serious conditions like pulmonary edema.[4]
-
Aquatic Toxicity : This chemical is classified as harmful to aquatic life with long-lasting effects, necessitating responsible disposal to prevent environmental contamination.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of specific equipment is directly linked to the hazards of the compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes, which is critical given the severe eye irritation risk.[4][7][8] A face shield offers a secondary layer of protection for the entire face during procedures with a higher risk of splashing or dust generation.[9] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Gloves are mandatory to prevent skin contact.[4][7] Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice.[8][10] Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin.[6] |
| Body Protection | A flame-resistant laboratory coat or a chemical-resistant apron. | A lab coat protects skin and personal clothing from contamination.[9][11] Given the compound's oxidizing nature, a flame-resistant coat is a prudent choice. For larger quantities or tasks with significant splash potential, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a chemical fume hood. A NIOSH-approved respirator may be required. | All handling of the solid compound should occur within a certified chemical fume hood to control dust and potential vapors.[11] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved particulate respirator must be worn.[4][9] |
Standard Operating Protocol: From Preparation to Post-Handling
A systematic workflow minimizes exposure and ensures procedural integrity. Every step, from preparation to cleanup, must be deliberate and informed.
3.1. Preparation Phase
-
Designate a Work Area : All work must be conducted in a designated area, preferably a chemical fume hood.[11]
-
Verify Emergency Equipment : Before starting, confirm that a safety shower and an eyewash station are unobstructed and functional.[4][11]
-
Assemble Materials : Ensure all necessary equipment (spatulas, weigh boats, containers) and waste receptacles are within the fume hood to minimize movement in and out of the controlled space.
-
Remove Combustibles : Clear the work area of all combustible materials, including paper towels, flammable solvents, and organic waste, due to the compound's oxidizing nature.[3][4]
-
Don PPE : Put on all required PPE as detailed in the table above before handling the chemical container.[11]
3.2. Handling & Transfer
-
Container Inspection : Visually inspect the container for any signs of damage or contamination before opening.
-
Minimize Dust : Open the container slowly within the fume hood. Use a spatula or scoop to transfer the powder; avoid pouring, which can generate airborne dust.[11]
-
Weighing : If weighing is required, perform it within the fume hood or on a balance in an enclosure to contain any dust.
-
Container Management : Keep the primary container tightly sealed when not in use to prevent absorption of moisture and contamination.[4][11]
-
Avoid Incompatibilities : Never allow 1-(4-Nitrophenyl)guanidine nitrate to come into contact with strong reducing agents, bases, or combustible materials.[5]
3.3. Post-Handling & Cleanup
-
Decontaminate Tools : Clean all tools and surfaces within the fume hood using a damp cloth (water is acceptable for minor cleaning, but avoid excessive amounts). Do not use combustible materials like paper towels for cleanup of spills.[4]
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete, even if you believe no contact occurred.[4][6]
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and informed response is critical to mitigating harm.
4.1. Exposure Response
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][7][12] Seek immediate medical attention.[4]
-
Skin Contact : Remove all contaminated clothing immediately.[4][13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.[7]
-
Inhalation : Move the affected person to fresh air at once.[4][14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.
4.2. Spill Management A chemical spill requires a calm, methodical response. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill.
Storage and Disposal Plan
5.1. Storage Proper storage is crucial to maintaining the chemical's stability and preventing hazardous reactions.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][7]
-
Crucially, store away from combustible materials, reducing agents, and sources of heat, sparks, or flame.[1][4] The storage area should be fireproof.[3]
-
Do not store with incompatible chemicals. Segregation is key to preventing accidental mixing and dangerous reactions.
5.2. Disposal 1-(4-Nitrophenyl)guanidine nitrate and any materials contaminated with it are considered hazardous waste.
-
Do Not Drain Dispose : Under no circumstances should this chemical or its solutions be poured down the drain.[1][5]
-
Waste Collection : Collect all waste materials (including contaminated PPE, absorbent material from spills, and empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][11]
-
Professional Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[6][15]
-
Empty Containers : Empty containers may retain chemical residue and should be handled as hazardous waste.[5] They can be triple-rinsed with a suitable solvent (e.g., water), with the rinsate collected as hazardous waste.[15]
By adhering to these scientifically grounded protocols, you contribute to a culture of safety, ensuring that your valuable research can proceed without compromising the well-being of yourself, your colleagues, or the environment.
References
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- BenchChem. (n.d.). Personal protective equipment for handling Guanidine, monobenzoate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine Nitrate, 98%.
- Pacific Northwest National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet - Guanidine nitrate.
- TCI Chemicals. (n.d.). Safety Data Sheet - 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate.
- Fisher Scientific. (2025). Safety Data Sheet - Guanidine mononitrate.
- Active AgriScience. (n.d.). Emergency Response Plan.
- CymitQuimica. (2025). Safety Data Sheet - 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate.
- GOV.UK. (2024). What to do in a chemical emergency.
- Santa Cruz Biotechnology. (n.d.). Guanidine nitrate Safety Data Sheet.
- ChemScene. (n.d.). N-(4-Nitrophenyl)guanidine nitrate Safety Information.
- International Labour Organization. (2021). ICSC 0561 - GUANIDINE NITRATE.
- ChemicalBook. (2025). Chemical Safety Data Sheet - (2-Methyl-5-nitrophenyl)guanidine nitrate.
- BenchChem. (n.d.). Proper Disposal of 2-Nitrophenylhydrazine: A Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
